4-Iodobut-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYNHBKPCGGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337524 | |
| Record name | 4-Iodo-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-51-0 | |
| Record name | 1-Butene, 4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Iodobut-1-ene chemical properties and structure
An In-depth Technical Guide to 4-Iodobut-1-ene: Properties, Structure, and Synthetic Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (homoallyl iodide), a versatile bifunctional reagent crucial in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structural attributes, reactivity, and practical applications, grounding all claims in authoritative references.
Molecular Identity and Structural Framework
Nomenclature and Chemical Identifiers
This compound is systematically known by its IUPAC name. However, in laboratory and commercial contexts, several synonyms are common. Accurate identification is paramount for safety, procurement, and regulatory compliance.
-
IUPAC Name: this compound[1]
-
Common Synonyms: 4-Iodo-1-butene, 3-Butenyl iodide, Homoallyl iodide[1][2]
Molecular Structure and Conformation
The structure of this compound features a four-carbon chain containing two key functional groups: a terminal carbon-carbon double bond (alkene) and a primary alkyl iodide. This duality dictates its reactivity. The molecule possesses two rotatable bonds, allowing for conformational flexibility.[1] The C-I bond is the most reactive site for nucleophilic attack, while the π-bond of the alkene is susceptible to electrophilic addition.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Profile
The physical properties of this compound are essential for designing experimental setups, including solvent selection and purification methods.
Physical Properties
This compound is typically a colorless to light yellow liquid.[2][7] Its limited water solubility and good solubility in organic solvents are characteristic of its hydrophobic alkyl chain.[2]
| Property | Value | Source(s) |
| Molecular Weight | 182.00 g/mol | [1][8] |
| Purity | Typically ≥95% - 98% | [3][8] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Solubility | Limited in water, good in organic solvents | [2] |
| XLogP3 | 2.6 | [1] |
Note: Boiling and melting points are not consistently reported in standard databases.[9]
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Data is available in public repositories.
-
¹³C NMR Spectra: Available for structural verification.[1][10]
-
Mass Spectrometry (GC-MS): Data is available, showing fragmentation patterns consistent with the structure.[1]
-
Infrared (IR) Spectra: Vapor phase IR spectra are available for identifying functional groups.[1]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. The C-I bond is a soft electrophilic site, making it an excellent substrate for nucleophilic substitution, particularly with soft nucleophiles. The terminal alkene provides a handle for a wide array of transformations, including additions and cross-coupling reactions.
Core Reactivity Principles
-
Nucleophilic Substitution at C4: The primary iodide is an excellent leaving group. This allows for the straightforward introduction of various functionalities (e.g., amines, azides, cyanides, thiols) via Sₙ2 reactions. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is crucial to accelerate these reactions by solvating the cation of the nucleophilic salt without deactivating the nucleophile.
-
Reactions of the Alkene: The terminal double bond can participate in hydrohalogenation, oxidation (e.g., epoxidation, dihydroxylation), and polymerization.[11] It is a key building block in Heck, Suzuki, and other metal-catalyzed cross-coupling reactions.
Role as a Synthetic Intermediate
This compound serves as a key intermediate in the synthesis of more complex molecules.[11] Its bifunctional nature allows it to act as a linker or to introduce a four-carbon chain with a terminal alkene, which can be further functionalized. For example, it is used in the synthesis of functionalized cyclic boronates.[12]
Caption: Generalized workflow for nucleophilic substitution.
Safety, Handling, and Storage
Authoritative grounding in safety protocols is non-negotiable. This compound is a hazardous chemical requiring strict adherence to safety procedures.
GHS Hazard Classification
Aggregated GHS information indicates several hazards.[1]
-
Pictograms:
-
Flame (Flammable)
-
Skull and Crossbones (Acutely Toxic)
-
Exclamation Mark (Skin Sensitizer/Irritant)
-
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7][13]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
Protocol for Safe Handling and Storage
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[7][14] Use non-sparking tools and take precautionary measures against static discharge.[7][13] Avoid all contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and flame. The compound should be protected from direct sunlight.[7][14] It is often supplied stabilized with copper.[1]
First Aid Measures
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediate medical attention is required.[7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[14]
Experimental Protocol: A Self-Validating System
The following protocol for a Barbier-type reaction illustrates a common application of this compound. This procedure is designed as a self-validating system; successful formation of the expected product confirms the reactivity and quality of the starting material.
Objective: Synthesis of 1-phenylpent-4-en-1-ol via a Barbier reaction with benzaldehyde.
Causality: This one-pot reaction utilizes a metal (e.g., Zinc, Indium, or Magnesium) to mediate the coupling between the alkyl iodide and an electrophile (benzaldehyde). The metal inserts into the C-I bond in situ to form an organometallic species, which then adds to the carbonyl carbon of the aldehyde. This avoids the separate preparation of a potentially unstable Grignard or organolithium reagent.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.
-
Reagent Preparation:
-
Add Zinc dust (1.2 equivalents) and a crystal of iodine (as an activator) to the flask.
-
Gently heat the flask under vacuum and then backfill with inert gas to ensure an anhydrous environment.
-
Prepare a solution of this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in anhydrous THF (tetrahydrofuran).
-
-
Reaction Execution:
-
Add a small portion of the THF solution to the flask containing the zinc.
-
Gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color).
-
Add the remaining solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
-
Validation: Purify the resulting crude oil by flash column chromatography on silica gel. Characterize the final product (1-phenylpent-4-en-1-ol) by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity, thus validating the protocol.
References
- 1. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]
- 3. 7766-51-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 7766-51-0 [sigmaaldrich.cn]
- 5. This compound [chemicalbook.com]
- 6. PubChemLite - this compound (C4H7I) [pubchemlite.lcsb.uni.lu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cenmed.com [cenmed.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. 4-iodo-2-methylbut-1-ene CAS#: 53750-52-0 [m.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Physical Properties of 4-Iodobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobut-1-ene is a valuable bifunctional molecule in organic synthesis, offering both a terminal alkene and a primary alkyl iodide. This unique combination allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The terminal double bond is amenable to addition reactions, while the carbon-iodine bond serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. A thorough understanding of its physical properties is paramount for its effective and safe use in a laboratory setting, influencing reaction setup, purification strategies, and safety protocols. This guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available technical data.
Molecular and Chemical Identity
A clear identification of this compound is the first step in its scientific application. This section details its fundamental identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Butene, 4-iodo-; 4-Iodo-1-butene; Homoallyl iodide | [1] |
| CAS Number | 7766-51-0 | [1] |
| Molecular Formula | C₄H₇I | [1][2] |
| Molecular Weight | 182.00 g/mol | [1] |
| InChI | InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2 | [2] |
| InChIKey | VUSYNHBKPCGGCI-UHFFFAOYSA-N | [2] |
| SMILES | C=CCCI | [1][2] |
Experimentally Determined Physical Properties
Precise physical property data is critical for the practical application of any chemical reagent. This section presents the available, albeit limited, experimentally determined physical properties of this compound. It is important to note that comprehensive, experimentally verified data for this compound is not widely published.
| Property | Value | Conditions | Source |
| Physical State | Liquid | Room Temperature | [No specific citation found] |
| Boiling Point | Data not available | [3] | |
| Melting Point | Data not available | [3] | |
| Density | Data not available | [3] | |
| Refractive Index | Data not available | [3] |
Note on Data Availability: The lack of readily available, experimentally determined physical properties such as boiling point, density, and refractive index in prominent databases highlights a gap in the chemical literature for this specific compound. Researchers utilizing this compound are advised to perform their own characterizations or exercise caution when relying on estimated values.
Spectroscopic Data
Spectroscopic data is essential for the confirmation of the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR spectral data is available and can be found in specialized databases.[1] This technique is crucial for confirming the carbon framework of the molecule.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which is useful for determining the molecular weight and fragmentation pattern, aiding in structural elucidation and purity assessment.[1]
-
-
Infrared (IR) Spectroscopy:
-
Vapor phase IR spectra are available and can be used to identify the characteristic functional groups present in the molecule, such as the C=C stretch of the alkene and the C-I stretch.[1]
-
Solubility Profile
The solubility of a reagent is a critical parameter for its use in chemical reactions.
This compound is expected to exhibit good solubility in common organic solvents due to its hydrocarbon backbone. [No specific citation found] Conversely, its solubility in water is anticipated to be limited. This behavior is typical for halogenated hydrocarbons.
Reactivity and Chemical Applications
The synthetic utility of this compound stems from its two reactive functional groups: the terminal alkene and the primary iodide.
-
Alkene Reactivity: The double bond can participate in a variety of addition reactions, such as hydrogenation, hydrohalogenation, and epoxidation.
-
Carbon-Iodine Bond Reactivity: The iodine atom is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This facilitates a range of substitution reactions. Furthermore, the C-I bond is reactive in various palladium-catalyzed cross-coupling reactions, including the Heck and Suzuki reactions, which are powerful tools for carbon-carbon bond formation.[4][5]
Below is a logical workflow for a typical application of an organoiodide like this compound in a cross-coupling reaction.
Caption: A generalized workflow for a Heck coupling reaction involving an organoiodide like this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Classification:
-
Flammable liquids: Category 3[1]
-
Acute toxicity, oral: Category 3 (Toxic if swallowed)[1]
-
Sensitization, Skin: Category 1 (May cause an allergic skin reaction)[1]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]
-
Keep container tightly closed.[1]
-
Ground/bond container and receiving equipment.[1]
-
Use explosion-proof electrical/ventilating/lighting equipment.[1]
-
Use only non-sparking tools.[1]
-
Take precautionary measures against static discharges.[1]
-
Avoid breathing mist or vapors.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink or smoke when using this product.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1]
Storage: Store in a well-ventilated place. Keep cool. Store locked up.[1]
Experimental Protocol: Grignard Reagent Formation
The formation of a Grignard reagent is a common application for organohalides. The following is a generalized protocol that can be adapted for this compound. The successful execution of this reaction is highly dependent on maintaining strictly anhydrous conditions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert gas supply (Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser with a drying tube
-
Addition funnel, flame-dried
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Initiation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface.
-
Solvent Addition: Add a portion of the anhydrous solvent to the flask.
-
Reagent Addition: Dissolve this compound in the remaining anhydrous solvent in the addition funnel. Add a small amount of this solution to the magnesium suspension.
-
Reaction Start: The reaction may be initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.
-
Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.
Caption: Step-by-step workflow for the preparation of a Grignard reagent from this compound.
Conclusion
This compound is a synthetically useful building block with a reactivity profile that allows for diverse molecular elaborations. While its chemical applications are appreciated, a comprehensive, publicly available dataset of its experimentally determined physical properties is lacking. This guide has consolidated the available information on its identity, spectroscopic data, and safety precautions. It is imperative for researchers to supplement this information with their own analytical data to ensure the precision and safety of their experimental work.
References
An In-depth Technical Guide to 4-Iodobut-1-ene (CAS: 7766-51-0)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of a Bifunctional Building Block
4-Iodobut-1-ene, with the CAS number 7766-51-0, is an organoiodine compound that has garnered significant interest in the field of organic synthesis.[1] Its structure uniquely combines two highly reactive functional groups: a terminal double bond susceptible to a variety of addition and polymerization reactions, and a primary carbon-iodine bond that excels as a leaving group in nucleophilic substitutions and as a partner in cross-coupling reactions.[1] This dual reactivity makes it a powerful tool for synthetic chemists, enabling the introduction of the homoallyl moiety into a wide range of molecular scaffolds. This guide will explore the fundamental properties, preparation, key reactions, and practical handling of this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization in a laboratory setting.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.[2][3]
| Property | Value |
| CAS Number | 7766-51-0[2] |
| Molecular Formula | C₄H₇I[2] |
| Molecular Weight | 182.00 g/mol [2] |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Iodo-1-butene, 3-Butenyl iodide, Homoallyl iodide[3] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 130-131 °C |
| Density | 1.617 g/mL at 25 °C |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following is an interpretation of its characteristic spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the proton environments within the molecule. The terminal alkene protons typically appear as complex multiplets in the vinyl region (δ 5.0-6.0 ppm). The proton on the carbon bearing the iodine is expected to be deshielded and appear as a triplet around δ 3.2 ppm. The protons on the carbon adjacent to the double bond will also show a characteristic splitting pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The alkene carbons will resonate in the downfield region (δ 115-140 ppm). The carbon atom bonded to the iodine will be significantly shielded and appear at a characteristic upfield chemical shift (around δ 6 ppm).
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. A sharp, medium-intensity peak around 3080 cm⁻¹ is characteristic of the =C-H stretching of the terminal alkene. The C=C stretching vibration will appear as a medium to weak band around 1640 cm⁻¹. The C-I stretching vibration is typically found in the fingerprint region, below 600 cm⁻¹.
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 182. A prominent fragment is often observed at m/z 55, corresponding to the loss of the iodine atom, resulting in the stable allyl cation [C₄H₇]⁺. Another significant peak can be seen at m/z 127, corresponding to the iodine cation [I]⁺.[2]
Synthesis of this compound
A common and reliable method for the preparation of this compound is the iodination of but-3-en-1-ol. This transformation can be efficiently achieved using the Appel reaction conditions, which involve triphenylphosphine and iodine.
Synthesis Workflow: Iodination of But-3-en-1-ol
Caption: Workflow for the synthesis of this compound from but-3-en-1-ol.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
But-3-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and imidazole (1.2 eq) dissolved in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine (1.2 eq) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.
-
To this slurry, add a solution of but-3-en-1-ol (1.0 eq) in dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with 100% hexane, to afford this compound as a colorless to pale yellow liquid.
Key Reactions and Mechanistic Insights
The synthetic power of this compound lies in its ability to participate in a diverse range of chemical transformations. This section highlights its utility in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Negishi reactions. These reactions allow for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular frameworks.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used for the formation of biaryl and vinyl-aryl linkages.
Reaction Scheme: R-B(OR)₂ + I-CH₂CH₂CH=CH₂ --[Pd(0), Base]--> R-CH₂CH₂CH=CH₂
Catalytic Cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. With this compound, this reaction can be used to introduce the butenyl group onto various aromatic and vinylic systems.
Reaction Scheme: Ar-X + H₂C=CHCH₂CH₂-I --[Pd(0), Base]--> Ar-CH=CHCH₂CH₂-I
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This reaction is known for its high functional group tolerance and is particularly useful in the synthesis of complex natural products.
Reaction Scheme: R-ZnX + I-CH₂CH₂CH=CH₂ --[Pd(0) or Ni(0)]--> R-CH₂CH₂CH=CH₂
Applications in Drug Development and Natural Product Synthesis
While direct citation of this compound in the final structure of many marketed drugs is uncommon, its role as a key intermediate in the synthesis of complex bioactive molecules is significant. The homoallyl moiety it provides is a common structural motif in a variety of natural products and their synthetic analogues, including some with potential therapeutic applications. For instance, butenyl side chains are found in certain classes of prostaglandins and epothilones, where they can be crucial for biological activity. The ability to introduce this fragment in a controlled manner via cross-coupling reactions makes this compound a valuable tool in the early stages of drug discovery and lead optimization.
Safety, Handling, and Storage
As a reactive and potentially hazardous chemical, proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Summary
This compound is classified as a flammable liquid and is toxic if swallowed or inhaled.[2] It may also cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor[2]
-
H301: Toxic if swallowed[2]
-
H331: Toxic if inhaled
-
H317: May cause an allergic skin reaction[2]
Handling and Disposal
In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. Spills should be absorbed with an inert material and disposed of as hazardous waste. All waste containing this compound should be collected in a designated, labeled container and disposed of in accordance with local regulations.
Storage Recommendations
This compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] It is often recommended to store it under an inert atmosphere (nitrogen or argon) and at refrigerated temperatures (e.g., -20°C) to minimize degradation.[1] Some commercial suppliers provide it stabilized with copper.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it a key building block for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential in their endeavors.
References
Synthesis of 4-Iodobut-1-ene from But-1-ene: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-iodobut-1-ene from but-1-ene, a critical process for the creation of a versatile bifunctional molecule used in organic synthesis.[1][2] We will delve into the theoretical underpinnings of the primary synthetic route, which leverages a free-radical addition mechanism to achieve anti-Markovnikov regioselectivity. This guide will offer a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, and a discussion of the critical parameters that ensure a successful and efficient synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a comprehensive understanding of this specific transformation.
Introduction: The Significance of this compound
This compound is a valuable bifunctional organic molecule possessing both a terminal alkene and a primary alkyl iodide.[1][2] This unique combination of reactive sites makes it a versatile intermediate in a wide array of organic transformations. The terminal double bond is amenable to various addition reactions, while the iodine atom serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions.[1] Its application spans the synthesis of complex natural products, pharmaceuticals, and advanced materials.
The direct synthesis of this compound from an inexpensive and readily available starting material like but-1-ene is a topic of significant interest. The primary challenge lies in controlling the regioselectivity of the hydroiodination reaction. Standard electrophilic addition of hydrogen iodide (HI) to but-1-ene would follow Markovnikov's rule, yielding 2-iodobutane as the major product. Therefore, to obtain the desired this compound, an anti-Markovnikov addition strategy is required.
This guide will focus on the most practical and reliable method for achieving this transformation: the free-radical addition of a suitable iodine source to but-1-ene.
Theoretical Framework: Achieving Anti-Markovnikov Selectivity
The synthesis of this compound from but-1-ene necessitates a departure from the conventional ionic hydrohalogenation pathway. The key to achieving the desired anti-Markovnikov product lies in employing a free-radical chain reaction.[3] This mechanism is initiated by the generation of radicals, which then propagate the reaction, leading to the formation of the thermodynamically more stable radical intermediate.
The Free-Radical Chain Mechanism
The free-radical addition of an iodine source, such as hydrogen iodide in the presence of a radical initiator or through photochemical means, proceeds via three distinct stages: initiation, propagation, and termination.[4]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide) or by UV irradiation to generate radicals.[4][5] These initial radicals then react with a suitable hydrogen iodide source to generate iodine radicals (I•).
-
Propagation: The iodine radical adds to the terminal carbon of the but-1-ene double bond. This regioselectivity is governed by the formation of the more stable secondary radical at the C2 position.[3][4] This secondary radical then abstracts a hydrogen atom from another molecule of the hydrogen iodide source, yielding the desired this compound and regenerating an iodine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two radical species combine.[4]
Comparison of Synthetic Approaches
While several methods could theoretically yield this compound, the free-radical hydroiodination of but-1-ene stands out for its directness. An alternative two-step approach involves the anti-Markovnikov hydrobromination of but-1-ene followed by a Finkelstein reaction.[6][7][8]
| Method | Starting Material | Reagents | Key Features |
| Direct Free-Radical Hydroiodination | But-1-ene | HI, Radical Initiator (e.g., AIBN) or UV light | One-pot synthesis, relies on controlling radical chain reaction. |
| Two-Step Synthesis | But-1-ene | 1. HBr, Peroxide 2. NaI, Acetone | Involves an intermediate isolation step, Finkelstein reaction is efficient.[6] |
For the purpose of this guide, we will focus on the direct free-radical hydroiodination method due to its atom economy and procedural simplicity.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step procedure for the synthesis of this compound from but-1-ene via a photochemically initiated free-radical reaction.
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. But-1-ene is a flammable gas. Hydrogen iodide is corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| But-1-ene | As required |
| Hydrogen Iodide (gas) | As required |
| High-pressure reaction vessel | Appropriate for gas-phase reactions |
| UV lamp (e.g., mercury vapor lamp) | To initiate the reaction |
| Gas handling line | For controlled introduction of gases |
| Cryogenic trap | For condensing the product |
| Standard glassware for workup | Separatory funnel, round-bottom flasks, etc. |
| Anhydrous sodium sulfate | For drying |
| Rotary evaporator | For solvent removal |
| Distillation apparatus | For purification |
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Vessel Preparation: Thoroughly clean and dry the high-pressure reaction vessel. Evacuate the vessel to remove any air and moisture.
-
Reagent Introduction: Introduce a measured amount of but-1-ene gas into the reaction vessel. Subsequently, introduce a stoichiometric equivalent of hydrogen iodide gas. The reaction can be performed in the gas phase or in a suitable inert solvent.
-
Initiation and Reaction: Irradiate the reaction vessel with a UV lamp. Maintain the reaction at a controlled temperature (e.g., room temperature or slightly below) to minimize side reactions. Monitor the progress of the reaction by periodically analyzing small aliquots using Gas Chromatography (GC).
-
Workup: Once the reaction is complete, condense the product and any unreacted starting materials in a cryogenic trap. Allow the contents to warm to room temperature.
-
Purification:
-
Transfer the crude product to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the solution using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the vinyl protons and the protons on the carbon adjacent to the iodine and the double bond. |
| ¹³C NMR | Peaks for the two sp² carbons of the alkene and the two sp³ carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (C₄H₇I).[9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=C stretch of the alkene and the C-I stretch. |
Mechanistic Deep Dive: The Rationale Behind the Steps
A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis and troubleshooting any potential issues.
Caption: Simplified reaction mechanism for the free-radical hydroiodination of but-1-ene.
The success of this synthesis hinges on favoring the anti-Markovnikov addition pathway. The iodine radical, being an electrophilic species, will add to the carbon-carbon double bond. The addition can occur at either C1 or C2 of but-1-ene.
-
Addition to C1: This leads to the formation of a secondary radical at C2. This radical is stabilized by hyperconjugation with the adjacent alkyl groups.
-
Addition to C2: This would result in a primary radical at C1, which is significantly less stable than the secondary radical.
Due to the greater stability of the secondary radical intermediate, the iodine radical preferentially adds to the terminal carbon (C1).[4] The subsequent abstraction of a hydrogen atom from HI by this secondary radical yields the desired this compound.
The use of UV light is crucial for the continuous generation of iodine radicals to sustain the chain reaction. The cryogenic trap is essential for collecting the volatile product. The aqueous workup steps are standard procedures to remove impurities, and the final distillation is necessary to obtain a high-purity product.
Conclusion
The synthesis of this compound from but-1-ene via a free-radical hydroiodination reaction is an effective method for producing this valuable synthetic intermediate. By understanding and controlling the free-radical chain mechanism, it is possible to achieve high regioselectivity for the desired anti-Markovnikov product. The detailed experimental protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to successfully perform this synthesis in a laboratory setting. Careful adherence to safety protocols and purification techniques is essential for obtaining a high yield of pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]
- 3. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. Q) How can you Convert the following? (i) But.1-ene to 1-iodobutane (ii) .. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Iodobut-1-ene molecular weight and formula
An In-depth Technical Guide to 4-Iodobut-1-ene: Physicochemical Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract
This compound is a versatile bifunctional organic compound featuring both a terminal alkene and a primary alkyl iodide. This unique structural combination makes it a valuable reagent and intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The high reactivity of the carbon-iodine bond, coupled with the synthetic utility of the vinyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details a standard laboratory-scale synthesis protocol with mechanistic insights, explores its key reaction pathways, and outlines critical safety and handling procedures for its use in a research environment.
Core Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] Its identity and fundamental properties are well-documented in chemical literature and databases. The molecule's utility stems from the orthogonal reactivity of its two functional groups: the terminal double bond is amenable to addition reactions, while the primary iodide serves as an excellent leaving group in nucleophilic substitution reactions.[1][3]
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇I | [4][5][6] |
| Molecular Weight | 182.00 g/mol | [4][7][8] |
| Monoisotopic Mass | 181.95925 Da | [4][6] |
| CAS Number | 7766-51-0 | [4][5] |
| Density | 1.617 g/cm³ at 25 °C | [9] |
| Boiling Point | 130 - 131 °C | [9] |
| Melting Point | -103 °C | [9] |
| IUPAC Name | This compound | [4] |
Synthesis of this compound via Finkelstein Reaction
The most common and efficient laboratory synthesis of this compound is achieved through a Finkelstein reaction. This nucleophilic substitution reaction involves treating a precursor, typically 4-bromobut-1-ene or 4-chlorobut-1-ene, with an excess of sodium iodide in an acetone solvent.
Causality and Experimental Rationale
The choice of acetone as the solvent is critical for the success of this reaction. Sodium iodide (NaI) is readily soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) byproducts are not. This difference in solubility causes the inorganic salt byproduct to precipitate out of the solution as it forms. According to Le Chatelier's principle, the continuous removal of a product from the reaction mixture drives the equilibrium forward, resulting in a high yield of the desired this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Laboratory Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.5 equivalents) and dry acetone.
-
Addition of Precursor: Begin stirring the acetone/NaI mixture and add 4-bromobut-1-ene (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. A visible precipitate of sodium bromide will form.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated sodium bromide, washing the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the acetone using a rotary evaporator.
-
Extraction: To the resulting residue, add diethyl ether and deionized water. Transfer to a separatory funnel, shake, and separate the layers. The aqueous layer is extracted twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium thiosulfate solution (to remove any residual iodine), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Key Chemical Reactivity
This compound is a valuable building block due to the distinct reactivity of its functional groups, which can often be addressed selectively.
-
Nucleophilic Substitution: The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group. This facilitates reactions with a wide range of nucleophiles, including organometallics (e.g., Grignard, organocuprates), amines, and alkoxides. This reactivity is fundamental to its use in constructing larger carbon skeletons.
-
Organometallic Formations: It can be used to prepare the corresponding Grignard reagent (4-butenylmagnesium iodide) by reacting with magnesium metal. This reagent is a potent nucleophile used to form new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.
-
Alkene Addition Reactions: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, allowing for further functionalization of the molecule.[1][3]
Caption: Key reaction pathways for this compound.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[2][9]
| Hazard Class | GHS Code | Description | Source(s) |
| Flammable Liquid | H226 | Flammable liquid and vapor | [4][9] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | [4] |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled | [9][10] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always use this compound within a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Personal Protective Equipment:
-
Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[2][9] Take precautionary measures against static discharge.[2] Avoid contact with skin, eyes, and clothing.[10]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][9]
-
The compound is light-sensitive; store in an amber or opaque bottle to prevent degradation.[9][10]
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][9]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
References
- 1. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [chemicalbook.com]
- 6. PubChemLite - this compound (C4H7I) [pubchemlite.lcsb.uni.lu]
- 7. 7766-51-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 3-Iodobut-1-ene | C4H7I | CID 14382154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. science2education.co.uk [science2education.co.uk]
An In-depth Technical Guide on the Reactivity and Stability of 4-Iodobut-1-ene
Abstract
This technical guide provides a comprehensive analysis of the reactivity and stability of 4-iodobut-1-ene, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. The document delves into the intricate interplay of the terminal alkene and the primary iodo group, which dictates its synthetic utility. We will explore the fundamental principles governing its behavior in various reaction classes, including nucleophilic substitutions, elimination reactions, and select advanced applications. Emphasis is placed on understanding the mechanistic underpinnings and the causal factors that influence reaction outcomes, thereby providing a robust framework for its effective utilization in complex molecule synthesis. This guide also addresses the practical aspects of its stability, handling, and storage, ensuring safe and reproducible experimental outcomes.
Introduction: The Unique Chemical Persona of this compound
This compound (CAS No. 7766-51-0) is a valuable intermediate in organic synthesis, possessing two key functional groups: a terminal double bond and a primary iodo group.[1][2] This unique combination allows for a diverse range of chemical transformations, making it a versatile building block for the construction of more complex molecular architectures. The alkene functionality can participate in addition reactions, cycloadditions, and polymerization processes, while the carbon-iodine bond offers a reactive site for nucleophilic substitution and the formation of organometallic reagents.[2]
Understanding the delicate balance between the reactivity of these two functional groups is paramount for its strategic application in multi-step syntheses. This guide will provide a detailed exploration of these facets, moving beyond a simple catalog of reactions to offer insights into the "why" behind the observed chemical behavior.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₄H₇I |
| Molecular Weight | 182.00 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Good in organic solvents, limited in water |
Synthesis of this compound: A Practical Approach
A common and efficient method for the synthesis of this compound is the iodination of but-3-en-1-ol. This transformation can be reliably achieved using the Appel reaction, which employs a combination of triphenylphosphine (PPh₃) and iodine (I₂).
Mechanism of the Appel Reaction
The reaction proceeds through the formation of a phosphonium iodide intermediate. The lone pair of the triphenylphosphine attacks one of the iodine atoms in I₂, leading to the formation of triphenylphosphine diiodide. This species is in equilibrium with the ion pair [PPh₃I]⁺I⁻. The alcohol then attacks the electrophilic phosphorus atom, displacing an iodide ion and forming an alkoxyphosphonium iodide. The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 fashion, to yield the desired alkyl iodide and triphenylphosphine oxide as a byproduct.
References
The Versatile Building Block: A Technical Guide to 4-Iodobut-1-ene for the Research Scientist
Abstract
This technical guide provides an in-depth exploration of 4-iodobut-1-ene (CAS No. 7766-51-0), a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document moves beyond a simple cataloging of properties to offer a holistic understanding of its commercial availability, synthesis, safe handling, and strategic applications. By elucidating the causality behind its reactivity and providing detailed experimental insights, this guide serves as a practical resource for researchers aiming to leverage the unique chemical attributes of this versatile building block. We will delve into its role in the construction of complex molecular architectures, supported by mechanistic discussions and validated analytical methodologies for quality assurance.
Introduction: The Strategic Importance of this compound
This compound, a colorless to light yellow liquid, is a bifunctional organic molecule possessing both a terminal alkene and a primary alkyl iodide. This unique combination of reactive sites makes it a highly valuable intermediate in organic synthesis.[1] The terminal double bond is amenable to a wide range of addition reactions, while the carbon-iodine bond, being the weakest of the carbon-halogen bonds, provides a reactive handle for nucleophilic substitution and a variety of powerful carbon-carbon bond-forming cross-coupling reactions. Its utility is particularly pronounced in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where the precise and efficient introduction of a four-carbon chain is required.
Commercial Availability and Supplier Landscape
The accessibility of high-purity this compound is crucial for reproducible and reliable experimental outcomes. A variety of chemical suppliers offer this reagent in differing quantities and purities, catering to both small-scale academic research and larger-scale process development.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | 100 mg, 250 mg, 1 g, 5 g |
| Apollo Scientific | 98% | 100 mg, 250 mg, 1 g, 5 g, 25 g |
| Cenmed | ≥95% | 1 g |
| Ambeed, Inc. | 95% | 100 MG, 250 MG, 1 G, 5 G |
| MySkinRecipes | 95% | 100mg, 250mg, 1g, 5g, 25g |
Note: Availability and offered quantities are subject to change. It is recommended to consult the supplier's website for the most current information.
Synthesis and Purification: From Precursor to Purified Reagent
While commercially available, an in-house synthesis of this compound can be a cost-effective alternative, particularly for large-scale needs. The most common and reliable laboratory-scale synthesis involves the iodination of but-3-en-1-ol.
Synthetic Pathway: Iodination of But-3-en-1-ol
The conversion of the primary alcohol in but-3-en-1-ol to the corresponding iodide is typically achieved via an Appel-type reaction or by using other standard iodinating agents. The underlying principle of the Appel reaction is the in situ generation of a phosphonium iodide species from triphenylphosphine and iodine, which then activates the alcohol for nucleophilic substitution by the iodide ion.
Caption: Synthetic route to this compound from but-3-en-1-ol.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the iodination of primary alcohols.
Materials:
-
But-3-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and distillation.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.2 eq) and imidazole (1.5 eq) in anhydrous dichloromethane.
-
Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add iodine (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. The solution will turn dark brown.
-
Addition of Alcohol: Once the iodine has dissolved, add a solution of but-3-en-1-ol (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the brown color of excess iodine disappears. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Applications in Drug Development and Natural Product Synthesis
The synthetic utility of this compound is most evident in its application as a key building block for complex molecules with significant biological activity.
Role in the Total Synthesis of (+)-Pancratistatin
(+)-Pancratistatin is a natural product that has garnered significant interest due to its potent anticancer properties.[2][3][4] In several synthetic approaches to this complex molecule, the strategic introduction of a side chain is crucial. While not directly using this compound in all reported syntheses, analogous four-carbon building blocks are frequently employed, and the principles of its reactivity are highly relevant. For instance, a key step in some strategies involves the stereo- and regiocontrolled functionalization of a cyclohexene intermediate, where an iodo-functionalized fragment can be introduced to build up the molecular complexity.[2]
Precursor in the Synthesis of Leukotriene B4 Analogs
Leukotrienes are inflammatory mediators, and their analogs are important targets in drug discovery for treating inflammatory diseases.[5][6][7] The synthesis of leukotriene B4 (LTB4) antagonists often involves the construction of a specific carbon skeleton. This compound can serve as a precursor to a homoallylic fragment that can be coupled to other parts of the molecule. For example, it can be converted to a Grignard reagent or an organocuprate and then reacted with an appropriate electrophile to form a key carbon-carbon bond in the target analog.
Caption: Application of this compound in complex molecule synthesis.
Mechanistic Insights: The Sonogashira Coupling
A cornerstone of this compound's utility is its participation in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prime example. Given that this compound is a vinyl iodide, it is an excellent substrate for this transformation.
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Quality Control: Analytical Methodologies
Ensuring the purity of this compound is paramount for its successful application in synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing its purity and identifying any potential impurities.
GC-MS Protocol for Purity Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve if quantitative analysis is required.
-
For routine purity checks, a single dilution to approximately 100 µg/mL is sufficient.
Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, split ratio 50:1) |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 35-350 m/z |
Data Analysis: The purity of the sample is determined by integrating the peak area of this compound and expressing it as a percentage of the total peak area in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum from a library (e.g., NIST) to confirm its identity.
NMR Spectroscopy for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound.
1H NMR (400 MHz, CDCl₃):
-
δ 5.85-5.75 (m, 1H): Corresponds to the proton on the internal carbon of the double bond (-CH=).
-
δ 5.15-5.05 (m, 2H): Represents the two protons on the terminal carbon of the double bond (=CH₂).
-
δ 3.20 (t, J = 6.8 Hz, 2H): Assigned to the methylene protons adjacent to the iodine atom (-CH₂I).
-
δ 2.55 (q, J = 6.8 Hz, 2H): Corresponds to the methylene protons adjacent to the double bond (-CH₂-CH=).
13C NMR (100 MHz, CDCl₃):
-
δ 134.5: The internal carbon of the double bond (-CH=).
-
δ 117.5: The terminal carbon of the double bond (=CH₂).
-
δ 35.0: The methylene carbon adjacent to the double bond (-CH₂-CH=).
-
δ 6.0: The methylene carbon bonded to the iodine atom (-CH₂I).
Safety, Handling, and Storage
This compound is a flammable liquid and is toxic if swallowed. It may also cause an allergic skin reaction.[1] Therefore, strict adherence to safety protocols is essential.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is often recommended to store it in a freezer at -20°C to minimize degradation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound stands out as a highly effective and versatile four-carbon building block in modern organic synthesis. Its dual reactivity allows for a wide array of chemical transformations, making it particularly valuable in the intricate synthetic sequences required for drug discovery and development. A thorough understanding of its commercial availability, synthetic routes, reactivity, and proper handling, as detailed in this guide, will empower researchers to confidently and effectively utilize this important reagent in their synthetic endeavors.
References
- 1. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total synthesis of pancratistatin relying on the [3,3]-sigmatropic rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (+)-Pancratistatin and Its Potent Topo I Inhibition Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of structural analogs of leukotriene B4 and their receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient total synthesis of leukotriene B4 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 4-Iodobut-1-ene in Organic Solvents
Introduction: The Critical Role of Solvent Selection in the Application of 4-Iodobut-1-ene
This compound, a versatile bifunctional molecule, serves as a key building block in a multitude of organic syntheses, including the construction of complex pharmaceutical intermediates and novel materials.[1] Its synthetic utility, stemming from the reactive terminal alkene and the readily displaceable iodide, is fundamentally governed by its behavior in solution. The choice of solvent is paramount, influencing reaction kinetics, pathway selection, and ultimately, product yield and purity. A thorough understanding of the solubility of this compound in various organic solvents is therefore not merely a matter of practicality but a cornerstone of rational reaction design and process optimization. This guide provides an in-depth analysis of the physicochemical properties of this compound, a theoretical framework for its solubility, qualitative and extrapolated solubility data, and a detailed protocol for the empirical determination of its solubility.
Physicochemical Properties Governing Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[2] To comprehend the solubility profile of this compound, we must first examine its key molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C4H7I | [3] |
| Molecular Weight | 182.00 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Predicted XlogP | 2.6 | [3][4] |
| Calculated log10WS (water solubility) | -2.30 | [5] |
The this compound molecule possesses a nonpolar butene backbone and a polarizable carbon-iodine bond. The presence of the terminal double bond also contributes to the molecule's overall electronic profile. The predicted XlogP value of 2.6 indicates a significant lipophilic character, suggesting a preference for organic media over aqueous environments.[3][4] This is further substantiated by the calculated low water solubility (log10WS = -2.30).[5]
The primary intermolecular forces that this compound can engage in are:
-
Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the molecule's size and the presence of the large, polarizable iodine atom.
-
Dipole-Dipole Interactions: The carbon-iodine bond introduces a dipole moment, allowing for these interactions.
Crucially, this compound is incapable of forming hydrogen bonds as it lacks a hydrogen atom bonded to a highly electronegative atom (N, O, or F). This inability to form hydrogen bonds is a key factor in its low solubility in protic solvents like water.[6][7]
Solubility Profile: A Solvent-by-Solvent Analysis
While specific quantitative solubility data for this compound is not extensively available in the literature, we can infer its solubility based on the principles of intermolecular interactions and data from analogous compounds. It is generally reported to have good solubility in organic solvents.[1]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Solubility |
| Protic Polar Solvents | Methanol, Ethanol | Moderately Soluble to Miscible | The alkyl portion of the alcohols can interact with the butene backbone of this compound via van der Waals forces. However, the energy required to disrupt the strong hydrogen bonding network of the alcohol may limit miscibility. |
| Aprotic Polar Solvents | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble to Miscible | These solvents possess significant dipole moments that can interact favorably with the C-I bond of this compound. The absence of a strong hydrogen-bonding network in the solvent makes dissolution more energetically favorable compared to protic solvents. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Highly Soluble to Miscible | "Like dissolves like" is strongly at play here. Both solute and solvent are halogenated hydrocarbons, leading to strong van der Waals and dipole-dipole interactions. For the related compound 4-iodo-2-methylbut-1-ene, it is reported to be soluble in chloroform and sparingly soluble in dichloromethane.[8] |
| Ethereal Solvents | Diethyl ether, Tetrahydrofuran (THF) | Highly Soluble to Miscible | Ethers are good solvents for a wide range of organic compounds due to their moderate polarity and ability to engage in dipole-dipole interactions without the energetic penalty of disrupting hydrogen bonds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Highly Soluble to Miscible | The nonpolar aromatic ring and the butene backbone of this compound will interact favorably through van der Waals forces. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Miscible | The primary interactions will be van der Waals forces between the nonpolar alkyl chains of the solvent and the butene backbone of the solute. |
Experimental Determination of Solubility: A Practical Protocol
Given the scarcity of quantitative data, researchers may need to determine the solubility of this compound in a specific solvent for their application. The following protocol outlines a straightforward method for qualitative and semi-quantitative solubility assessment.
Materials
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Small, calibrated glass vials or test tubes with caps
-
Calibrated pipettes or micropipettes
-
Vortex mixer
-
Thermostatic bath (optional, for temperature-controlled studies)
Experimental Workflow
References
- 1. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C4H7I) [pubchemlite.lcsb.uni.lu]
- 5. 1-Butene, 4-iodo- (CAS 7766-51-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 8. 4-iodo-2-methylbut-1-ene CAS#: 53750-52-0 [m.chemicalbook.com]
Unlocking New Frontiers: Potential Research Areas for 4-Iodobut-1-ene, a Versatile Bifunctional Building Block
An In-depth Technical Guide
Abstract
4-Iodobut-1-ene (homoallyl iodide) is a deceptively simple molecule poised at the intersection of fundamental reactivity and applied chemical synthesis.[1] Its structure is characterized by two distinct, orthogonally reactive functional groups: a terminal alkene and a primary alkyl iodide. This bifunctionality makes it an exceptionally versatile building block, yet its full potential remains largely untapped. This guide moves beyond established applications to explore promising, forward-looking research avenues for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, proposing novel strategies in cross-coupling, advanced cycloadditions, tandem reactions, and materials science that leverage the unique electronic and steric properties of this reagent.
Core Reactivity Profile: A Duality of Opportunity
The synthetic utility of this compound stems from the chemoselective addressability of its two key functional groups. The carbon-iodine (C-I) bond is polarized and weak, making the terminal carbon electrophilic and the iodide an excellent leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[2][3] Concurrently, the terminal alkene is an electron-rich π-system, readily participating in a wide array of addition and pericyclic reactions.[1][4]
Understanding this duality is paramount for designing innovative synthetic strategies. One functional group can be reacted while preserving the other for subsequent transformations, or both can be engaged simultaneously or sequentially in powerful tandem and cascade reactions.
Figure 1: Dual reactivity map of this compound.
Research Area I: Advanced Cross-Coupling and Sequential Functionalization
While the use of alkyl halides in cross-coupling is established, this compound offers unique opportunities for post-coupling transformations. The key research direction is the development of tandem reactions where the butenyl moiety is not a spectator but an active participant in a subsequent, strategically designed step.
Causality of Experimental Design
The high reactivity of the C-I bond makes it an ideal partner for a variety of palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[2][3] The primary iodide is susceptible to oxidative addition even under relatively mild conditions. The research opportunity lies in designing coupling partners that introduce a second reactive site, setting the stage for an intramolecular reaction with the appended butenyl group.
Proposed Research Thrust: Coupling-Cyclization Cascades
A promising, underexplored area is the development of one-pot coupling-cyclization sequences. For instance, a Suzuki coupling with a vinyl- or allyl-boronic ester could generate a diene, which is then a substrate for an immediate, intramolecular Diels-Alder reaction or ring-closing metathesis (RCM).
Figure 2: Proposed workflow for a Suzuki-Intramolecular Cycloaddition cascade.
Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol describes a self-validating system for the coupling of this compound with a generic arylboronic acid. The successful formation of the product, verifiable by NMR and MS, validates the reactivity of the C-I bond under these conditions, paving the way for more complex cascade designs.
Objective: To synthesize 4-arylbut-1-ene via a Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 eq), finely ground
-
Anhydrous Toluene/Water (4:1 v/v)
-
Inert atmosphere glovebox or Schlenk line
Methodology:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ and PPh₃. Add half of the required anhydrous toluene and stir for 20 minutes at room temperature until a homogeneous pale-yellow solution forms. This step pre-forms the active Pd(0) catalyst, leading to more reproducible results.
-
Reagent Addition: To the catalyst solution, add the arylboronic acid, followed by the remaining toluene.
-
Base and Solvent Addition: In a separate flask, dissolve the K₂CO₃ in the required volume of degassed water. Add this aqueous solution to the reaction mixture.
-
Substrate Addition: Add this compound to the biphasic mixture via syringe.
-
Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously to ensure adequate mixing between the organic and aqueous phases.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots from the organic layer. The disappearance of the this compound spot is a key indicator of completion (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated 4-arylbut-1-ene product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Research Area II: Exploiting the Alkene in Asymmetric Catalysis and Materials
The terminal alkene is a versatile handle for introducing complexity and for polymerization. Future research should focus on moving beyond standard transformations to asymmetric variants and the synthesis of novel functional materials.
Asymmetric Hydrofunctionalization
While epoxidation and dihydroxylation are known, the development of catalytic, enantioselective methods for hydroamination, hydroboration, or other hydrofunctionalizations of this compound is a significant area for research. The challenge and opportunity lie in achieving high regioselectivity (Markovnikov vs. anti-Markovnikov) and enantioselectivity, which requires the design of sophisticated chiral ligand-metal complexes. Success in this area would provide chiral building blocks where the iodine can be used for subsequent diversification.
Functional Polymers via Post-Polymerization Modification
The alkene can undergo polymerization, but a more innovative approach is to use it for the synthesis of polymers with pendant, reactive iodide groups. These groups serve as sites for post-polymerization modification, allowing the introduction of a wide range of functionalities.
Causality of Experimental Design: By using a controlled polymerization technique like Ring-Opening Metathesis Polymerization (ROMP) of a cyclobutene derivative of this compound, or radical polymerization, a well-defined polymer backbone can be created. The C-I bonds, being relatively weak, can then be transformed under conditions that do not degrade the polymer backbone. For example, they can be converted to azides for "click" chemistry, or undergo substitution with thiols or amines to attach biomolecules or other functional moieties.
Figure 3: Research workflow for creating functional polymers.
Research Area III: Radical-Mediated Cyclizations for Heterocycle Synthesis
The C-I bond is homolytically labile, making this compound an excellent substrate for radical-mediated reactions. This is a particularly powerful strategy for the synthesis of five-membered rings, which are prevalent in pharmaceuticals.
Mechanistic Rationale
Upon initiation (e.g., using a radical initiator like AIBN, or more modernly, via photoredox catalysis), the C-I bond can be cleaved to generate a primary alkyl radical. This radical can then undergo a 5-exo-trig cyclization onto the tethered alkene. This process is kinetically favored over the alternative 6-endo-trig pathway. By incorporating a heteroatom in the chain, this strategy becomes a powerful method for synthesizing substituted tetrahydrofurans, pyrrolidines, and other important heterocyclic scaffolds.
Proposed Research Thrust: Photoredox-Catalyzed Atom Transfer Radical Cyclization (ATRC)
A cutting-edge research direction would be the development of visible-light-mediated ATRC reactions. In this scenario, a photocatalyst (e.g., an iridium or ruthenium complex), upon excitation with blue light, can engage in a single-electron transfer (SET) with a precursor molecule that includes the this compound moiety. This would trigger the radical cyclization under exceptionally mild conditions (room temperature, low catalyst loading), offering a green and efficient alternative to traditional tin-based radical chemistry.
| Parameter | Traditional Radical Cyclization | Proposed Photoredox ATRC |
| Initiation | Thermal (e.g., AIBN, >80 °C) or Stoichiometric Reagent (e.g., Bu₃SnH) | Visible Light (e.g., Blue LEDs), Room Temp |
| Catalyst | Often requires toxic tin reagents | Low loadings of Ru/Ir photocatalysts |
| Selectivity | Can be difficult to control side reactions | Often highly selective due to mild conditions |
| Scope | Limited by functional group tolerance to high temps | Broad functional group tolerance |
| Sustainability | Poor (toxic reagents, high energy) | Excellent (light as a reagent, low waste) |
| Table 1: Comparison of radical cyclization methodologies. |
Conclusion and Future Outlook
This compound is far more than a simple alkyl halide. It is a bifunctional linchpin chemical that offers orthogonal reactivity, enabling complex molecular architectures to be constructed with high efficiency. The potential research areas outlined here—tandem coupling-cyclizations, asymmetric transformations, functional polymer synthesis, and modern radical cyclizations—represent fertile ground for innovation. By viewing this molecule not as a static reagent but as a dynamic tool for molecular design, researchers in organic synthesis, materials science, and drug discovery can unlock novel pathways to solve challenging scientific problems.
References
An In-Depth Technical Guide to 4-Iodobut-1-ene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobut-1-ene, a versatile bifunctional organic molecule, holds a significant position in the toolkit of synthetic chemists.[1][2] Its structure, featuring a terminal alkene and a primary alkyl iodide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1] This guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and key applications of this compound, offering insights into its chemical reactivity and practical utility in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₄H₇I | [2] |
| Molecular Weight | 182.00 g/mol | [2] |
| CAS Number | 7766-51-0 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Spectroscopic Data:
| Technique | Data | Reference |
| ¹³C NMR | Spectral data available | [2] |
| GC-MS | Spectral data available | [2] |
| IR Spectroscopy | Vapor phase IR spectrum available | [2] |
Historical Perspective and the Evolution of Synthesis
While a definitive first synthesis of this compound remains elusive in readily available literature, its preparation is deeply rooted in the fundamental principles of organic chemistry, particularly nucleophilic substitution reactions. The renowned Finkelstein reaction, which involves the exchange of a halogen for another, stands as a classic and enduring method for the synthesis of alkyl iodides.
Early Synthetic Approaches: The Finkelstein Reaction
The Finkelstein reaction provides a straightforward and efficient route to this compound from its corresponding bromide or chloride precursor. This Sₙ2 reaction is typically carried out by treating 4-bromobut-1-ene or 4-chlorobut-1-ene with an excess of sodium iodide in a suitable solvent like acetone. The insolubility of the resulting sodium bromide or sodium chloride in acetone drives the equilibrium towards the formation of the desired this compound.
Conceptual Workflow of the Finkelstein Reaction:
Caption: Finkelstein reaction for this compound synthesis.
Detailed Experimental Protocol (Hypothetical, based on the Finkelstein reaction):
-
Materials:
-
4-Bromobut-1-ene (1.0 eq)
-
Sodium iodide (1.5 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide and anhydrous acetone.
-
Heat the mixture to reflux with stirring until the sodium iodide dissolves.
-
Add 4-bromobut-1-ene dropwise to the refluxing solution.
-
Continue to reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated sodium bromide and wash the solid with a small amount of cold acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
The crude this compound can be purified by distillation.
-
Modern Synthetic Methodologies
While the Finkelstein reaction remains a viable method, contemporary organic synthesis often favors methods that start from more readily available precursors, such as alcohols.
From But-3-en-1-ol:
A common and efficient laboratory preparation of this compound involves the conversion of but-3-en-1-ol to the corresponding iodide. This transformation can be achieved using various iodinating agents. A widely used method employs iodine in the presence of a phosphine, such as triphenylphosphine, which generates an in-situ phosphonium iodide intermediate that is subsequently displaced by the iodide ion.
Reaction Scheme:
Caption: Synthesis of this compound from but-3-en-1-ol.
Reactivity and Applications in Organic Synthesis
The dual functionality of this compound makes it a versatile building block for the introduction of the but-3-en-1-yl moiety into various molecular scaffolds.
Formation and Reactions of the Grignard Reagent
The primary alkyl iodide in this compound readily reacts with magnesium metal to form the corresponding Grignard reagent, but-3-enylmagnesium iodide. This organometallic reagent is a powerful nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions.
Formation of But-3-enylmagnesium Iodide:
Caption: Formation of the Grignard reagent from this compound.
The resulting Grignard reagent can be used in a variety of reactions, including:
-
Addition to carbonyl compounds: Reaction with aldehydes and ketones yields homoallylic alcohols.
-
Coupling reactions: In the presence of a suitable catalyst, it can couple with organic halides to form more complex carbon skeletons.[3]
Cross-Coupling Reactions
The carbon-iodine bond in this compound is susceptible to oxidative addition to various transition metal catalysts, such as palladium and copper. This reactivity enables its participation in a range of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of the but-3-enyl group onto aromatic, vinylic, and alkynyl systems.[1]
Applications in Natural Product and Pharmaceutical Synthesis
The but-3-enyl moiety is a common structural motif in a variety of natural products. While specific, high-profile examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility as a building block for introducing this fragment is conceptually significant. For instance, related homoallylic halides are employed in the synthesis of various natural products.
In the realm of drug discovery, the introduction of alkenyl chains can significantly impact the pharmacological properties of a molecule, including its binding affinity, metabolic stability, and pharmacokinetic profile. Although direct applications of this compound in the synthesis of marketed drugs are not prominently reported, its potential as a versatile intermediate for the synthesis of novel drug candidates is clear. For example, related iodo-containing compounds are precursors in the synthesis of antiviral agents.[4]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with the distinct reactivity of its alkene and alkyl iodide functionalities, provides chemists with a reliable tool for the construction of complex molecular architectures. From its conceptual origins in classic substitution reactions to its application in modern cross-coupling chemistry, this compound continues to be a relevant and useful building block for researchers in academia and industry, particularly in the fields of natural product synthesis and drug discovery.
References
Methodological & Application
The Versatile Synthon: Application Notes for 4-Iodobut-1-ene in Advanced Organic Synthesis
Abstract
4-Iodobut-1-ene is a bifunctional organic molecule that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a terminal alkene and a primary alkyl iodide, allows for a diverse range of chemical transformations. The alkene moiety is amenable to addition reactions, while the reactive carbon-iodine bond readily participates in the formation of organometallic reagents and undergoes various cross-coupling reactions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in key synthetic methodologies, including palladium-catalyzed cross-coupling reactions, radical cyclizations for heterocycle synthesis, and the formation and application of its corresponding organometallic reagents. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to facilitate the seamless integration of this synthon into complex synthetic workflows.
Introduction: Chemical Profile and Reactivity
This compound (CAS No: 7766-51-0) is a colorless to pale yellow liquid with a molecular weight of 182.00 g/mol .[1] Its bifunctional nature is the cornerstone of its synthetic utility. The terminal double bond can undergo reactions such as hydrohalogenation or epoxidation, while the iodine atom, being an excellent leaving group, is the focal point for nucleophilic substitution, organometallic reagent formation, and transition-metal-catalyzed cross-coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7766-51-0 | --INVALID-LINK-- |
| Molecular Formula | C₄H₇I | --INVALID-LINK-- |
| Molecular Weight | 182.00 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | Generic MSDS |
| Storage | -20°C, protected from light, dry, sealed | --INVALID-LINK-- |
Safety Precautions: this compound is a flammable liquid and vapor. It is toxic if swallowed and may cause an allergic skin reaction.[2] It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) before use.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound is an excellent substrate for these transformations due to the high reactivity of the C(sp³)-I bond.
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[3] This reaction is invaluable for the synthesis of enynes, which are important structural motifs in many natural products and pharmaceuticals.
Reaction Principle: The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of this compound to a Pd(0) species, followed by the formation of a copper acetylide. Transmetalation of the alkynyl group to the palladium complex and subsequent reductive elimination yields the desired enyne product.
Caption: Catalytic cycles of the Sonogashira coupling.
Protocol 2.1.1: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Add anhydrous THF, followed by triethylamine (3.0 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent), followed by the dropwise addition of phenylacetylene (1.2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenylhex-5-en-1-yne.
Heck Coupling: Vinylation of Alkenes
The Heck reaction is a powerful method for forming a carbon-carbon bond between an unsaturated halide and an alkene.[2] Coupling this compound with various alkenes provides access to a wide range of substituted dienes.
Reaction Principle: The mechanism involves the oxidative addition of this compound to a Pd(0) catalyst, followed by alkene coordination and insertion (carbopalladation). A subsequent β-hydride elimination releases the diene product and a palladium-hydride species, which, in the presence of a base, regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Heck reaction.
Protocol 2.2.1: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or sealed tube
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%) in anhydrous DMF.
-
Add this compound (1.0 equivalent), styrene (1.2 equivalents), and triethylamine (2.0 equivalents).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (E)-1-phenylhexa-1,5-diene.
Radical Cyclization: A Gateway to Cyclic Scaffolds
Radical cyclization reactions are powerful transformations for the construction of cyclic molecules from acyclic precursors.[4] this compound is an excellent substrate for these reactions, as the carbon-iodine bond can be homolytically cleaved to generate a primary radical, which can then undergo intramolecular cyclization.
Reaction Principle: The reaction is typically initiated by a radical initiator, such as AIBN, or by photoredox catalysis. The generated butenyl radical undergoes an intramolecular 5-exo-trig cyclization to form a five-membered ring. The resulting cyclized radical is then trapped by a suitable reagent.
Caption: General workflow for radical cyclization.
Protocol 3.1.1: Synthesis of Substituted Tetrahydrofurans
This protocol demonstrates an iodocyclization reaction, a type of radical cyclization, to form a substituted tetrahydrofuran, a common motif in bioactive molecules.
Materials:
-
A suitable 1,5-diene precursor (synthesized from this compound)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 1,5-diene (1.0 equivalent) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate (2.0 equivalents).
-
To the vigorously stirred biphasic mixture, add a solution of iodine (1.5 equivalents) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the iodinated tetrahydrofuran derivative.
Formation and Use of Organometallic Reagents
The reactivity of the carbon-iodine bond in this compound allows for the straightforward preparation of its corresponding Grignard and organozinc reagents, which are powerful nucleophiles for carbon-carbon bond formation.
Grignard Reagent: A Classic Nucleophile
Grignard reagents are formed by the reaction of an organic halide with magnesium metal.[5] The butenyl Grignard reagent derived from this compound is a versatile tool for introducing the butenyl moiety onto a variety of electrophiles.
Protocol 4.1.1: Formation of Butenylmagnesium Iodide and Reaction with an Aldehyde
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
A crystal of iodine (as an activator)
-
An aldehyde (e.g., benzaldehyde)
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of this compound in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a loss of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Negishi Coupling: A Highly Tolerant C-C Bond Formation
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3][6] Organozinc reagents are known for their high functional group tolerance.
Protocol 4.2.1: One-Pot Negishi Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Zinc dust
-
Lithium chloride (LiCl)
-
An aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Anhydrous THF
-
Schlenk tube and inert atmosphere setup
Procedure:
-
Organozinc Formation (in situ): To a flame-dried Schlenk tube, add zinc dust and LiCl under an argon atmosphere.
-
Add a solution of this compound in anhydrous THF.
-
Stir the mixture at room temperature for 1-2 hours to form the butenylzinc reagent.
-
Coupling Reaction: To the in situ generated organozinc reagent, add the aryl bromide and the palladium catalyst.
-
Heat the reaction mixture and monitor by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a dilute aqueous HCl solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The synthetic methodologies described above, utilizing this compound, are instrumental in the construction of complex molecular architectures found in numerous biologically active compounds and natural products. For example, the butenyl side chain can be a key structural element or a precursor to other functionalities in molecules with pharmaceutical potential. The ability to form C-C bonds with high chemo- and stereoselectivity is crucial in the total synthesis of such compounds.
Conclusion
This compound is a highly valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its dual reactivity allows for its participation in a wide array of synthetic transformations, from the construction of simple acyclic molecules to the synthesis of complex polycyclic and heterocyclic systems. The protocols outlined in this application note provide a robust starting point for researchers to explore the full potential of this powerful building block in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-Iodobut-1-ene as a Versatile Alkylating Agent in Modern Synthesis
Introduction: Unveiling the Synthetic Potential of 4-Iodobut-1-ene
In the landscape of contemporary organic synthesis, the strategic introduction of functionalized carbon chains is paramount for the construction of complex molecular architectures. This compound stands out as a bifunctional reagent of significant utility, offering chemists a reliable four-carbon building block equipped with two distinct reactive sites: a terminal alkene and a primary alkyl iodide. This unique combination allows for a diverse range of chemical transformations, making it a valuable tool for researchers, particularly those in the fields of medicinal chemistry and natural product synthesis.
The high reactivity of the carbon-iodine bond, a consequence of the relatively low bond dissociation energy and the excellent leaving group ability of the iodide ion, renders this compound a potent alkylating agent for a variety of nucleophiles. Concurrently, the terminal double bond serves as a versatile handle for a plethora of subsequent transformations, including but not limited to, cross-coupling reactions, hydrofunctionalization, and oxidation. This document provides an in-depth guide to the practical application of this compound, detailing its properties, safety considerations, and field-proven protocols for its use in key synthetic operations.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation.
| Property | Value | Reference |
| Molecular Formula | C₄H₇I | [1] |
| Molecular Weight | 182.00 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| CAS Number | 7766-51-0 | [1] |
| Boiling Point | ~134-136 °C | (Predicted) |
| Density | ~1.6 g/cm³ | (Predicted) |
Safety and Handling: this compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[1] It is classified as toxic if swallowed and may cause an allergic skin reaction.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with atmospheric moisture. Store in a cool, dry, and dark place.
Core Reactivity: The Dual Nature of this compound
The synthetic versatility of this compound stems from its two key functional groups. The following diagram illustrates the primary modes of reactivity.
Caption: Dual reactivity of this compound.
Protocols for Alkylation Reactions
The primary application of this compound is as an electrophile in Sₙ2 reactions. The following protocols provide detailed methodologies for the alkylation of common nucleophiles.
Protocol 1: C-Alkylation of Malonate Esters
The alkylation of enolates derived from active methylene compounds like diethyl malonate is a classic and reliable method for carbon-carbon bond formation. This reaction introduces the butenyl moiety, which can be further manipulated.
Reaction Scheme:
Caption: C-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Diethyl ether (for workup)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, carefully add sodium metal (1.0 eq) to absolute ethanol. Stir until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.[3]
-
Alkylation: Add this compound (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expert Insights: The use of a slight excess of diethyl malonate can help to minimize dialkylation.[4] The choice of base and solvent is critical; sodium ethoxide in ethanol is a standard and effective system for this transformation.[3]
Protocol 2: N-Alkylation of Amines
The introduction of a butenyl group onto a nitrogen atom is a valuable transformation in the synthesis of pharmaceutical intermediates. The following is a general protocol for the N-alkylation of a primary or secondary amine.
Reaction Scheme:
Caption: N-alkylation of a primary amine.
Materials:
-
Primary or secondary amine
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for workup)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask containing the amine (1.0 eq) and a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Alkylation: Add this compound (1.1 eq) to the stirred mixture. The reaction can be conducted at room temperature or heated to 50-80 °C to increase the rate, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Dilute the filtrate with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expert Insights: The choice of base and solvent is crucial to avoid over-alkylation and other side reactions. For less reactive amines, a stronger base and higher temperatures may be necessary. The use of a hindered base can sometimes be advantageous in preventing the formation of quaternary ammonium salts.
Protocol 3: S-Alkylation of Thiols
The formation of thioethers is readily achieved by the S-alkylation of thiols with alkyl halides. This compound is an excellent substrate for this transformation.
Reaction Scheme:
Caption: S-alkylation of a thiol.
Materials:
-
Thiol
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Diethyl ether (for workup)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent such as ethanol or DMF. Add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir at room temperature for 15-30 minutes to form the thiolate.
-
Alkylation: Add this compound (1.05 eq) to the thiolate solution. Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product can be purified by column chromatography on silica gel.
Expert Insights: Thiols are generally excellent nucleophiles, and these reactions often proceed smoothly at room temperature with high yields. The choice of base can be tailored to the acidity of the thiol.
Applications in Drug Development and Natural Product Synthesis
The butenyl moiety introduced by this compound is a common structural motif in a variety of biologically active molecules and serves as a key intermediate in pharmaceutical synthesis.[2]
Synthesis of Butenolide-Containing Natural Products
Butenolides are a class of natural products that exhibit a wide range of biological activities, including anticancer and antiviral properties.[2][5] The butenyl chain installed via alkylation with this compound can be a precursor to the butenolide ring system through subsequent oxidation and cyclization steps. The synthesis of these complex molecules often involves a multi-step sequence where the initial alkylation is a crucial bond-forming event.[6]
Precursors for Antiviral Agents
The development of new antiviral agents is a critical area of pharmaceutical research.[7] Natural products and their synthetic analogues are a rich source of inspiration for new drug candidates.[7] The butenyl group can be incorporated into heterocyclic scaffolds that are known to exhibit antiviral activity. For example, the synthesis of certain anti-influenza agents involves the construction of complex heterocyclic systems where a butenyl side chain can be introduced using this compound.[8][9]
Advanced Synthetic Transformations
Beyond its role as a simple alkylating agent, this compound can participate in more complex, metal-catalyzed cross-coupling reactions.
Grignard Reagent Formation
The reaction of this compound with magnesium metal in an anhydrous ether solvent can generate the corresponding Grignard reagent, but-3-en-1-ylmagnesium iodide. This organometallic species is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[2][10]
General Workflow for Grignard Reaction:
Caption: Workflow for Grignard reaction.
Heck Coupling Reactions
The terminal alkene of this compound can participate in palladium-catalyzed Heck coupling reactions with aryl or vinyl halides.[11] This reaction forms a new carbon-carbon bond at the double bond, providing access to more complex unsaturated systems.[12]
Conclusion
This compound is a highly versatile and valuable reagent in modern organic synthesis. Its dual reactivity allows for its use as a potent alkylating agent and as a substrate for a variety of alkene transformations. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this building block in the synthesis of complex molecules, from pharmaceutical intermediates to natural products. As with any reactive chemical, a thorough understanding of its properties and adherence to safe handling practices are essential for successful and safe experimentation.
References
- 1. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-influenza virus agents: synthesis and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Heck Reaction [organic-chemistry.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 4-iodobut-1-ene
Introduction: Navigating the Challenges of C(sp³)-C(sp²) Cross-Coupling with a Volatile Alkene
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While extensively applied to aryl and vinyl halides, its extension to sp³-hybridized alkyl halides, such as 4-iodobut-1-ene, introduces distinct challenges that demand a nuanced approach. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the Suzuki coupling of this compound with a variety of boronic acids.
This compound is a valuable building block, incorporating a reactive C(sp³)-I bond and a terminal alkene, making it a precursor to a diverse array of molecular architectures. However, its successful implementation in Suzuki coupling is predicated on overcoming two primary mechanistic hurdles: the slower oxidative addition to the C(sp³)-I bond compared to its C(sp²) counterparts and the competing side reaction of β-hydride elimination from the alkylpalladium intermediate.[2][3] Furthermore, the volatility of this compound necessitates careful handling to ensure accurate stoichiometry and reproducible results.[4]
This guide will dissect the causality behind the experimental choices, offering a self-validating protocol grounded in established mechanistic principles. We will explore the selection of an appropriate catalyst system, the critical role of the ligand in promoting the desired reactivity, and the optimization of reaction parameters to maximize yield and minimize byproduct formation.
Mechanistic Considerations: Taming β-Hydride Elimination
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] In the context of this compound, the intermediate formed after oxidative addition is an alkylpalladium(II) species. This intermediate can undergo the desired transmetalation with the boronic acid partner or the undesired β-hydride elimination, which leads to the formation of 1,3-butadiene and a palladium hydride species, ultimately reducing the catalyst's efficacy and generating impurities.[5]
Our protocol is designed to favor the productive pathway by:
-
Facilitating Reductive Elimination: The use of bulky, electron-rich phosphine ligands accelerates the rate of reductive elimination, the final step in the catalytic cycle that forms the desired C-C bond.[1] A faster reductive elimination kinetically disfavors the competing β-hydride elimination.
-
Optimizing Reaction Temperature: While higher temperatures can increase the rate of oxidative addition, they can also promote β-hydride elimination. Therefore, a carefully controlled temperature profile is essential.
Safety and Handling of this compound
This compound is a flammable liquid and is toxic if swallowed. It may also cause an allergic skin reaction.[6] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to its volatility, it is recommended to store it at low temperatures (-20°C), protected from light, and in a tightly sealed container.[4] When dispensing, it is advisable to use a chilled syringe or cannula to minimize evaporation.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure that can be adapted for various aryl and vinyl boronic acids. Optimization of the reaction conditions, particularly the base and solvent system, may be necessary for specific substrates.
Materials:
-
This compound (CAS: 7766-51-0)[6]
-
Aryl or Vinyl Boronic Acid (e.g., Phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, combine the aryl or vinyl boronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), and a magnetic stir bar.
-
Catalyst Pre-formation (optional but recommended): In a separate, dry, and inerted vial, dissolve Palladium(II) Acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a small amount of anhydrous 1,4-dioxane. Stir this mixture at room temperature for 10-15 minutes. This pre-formation of the active Pd(0) catalyst can improve reaction consistency.
-
Addition of Reagents: To the flask containing the boronic acid and base, add the pre-formed catalyst solution via syringe. Follow this with the addition of anhydrous, degassed 1,4-dioxane and degassed water to create a 4:1 dioxane:water solvent mixture. The final concentration of the limiting reagent (this compound) should be approximately 0.1-0.2 M.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture via a syringe.
-
Reaction: Heat the reaction mixture to 60-80°C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used and should be monitored.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
Table 1: Key Reaction Parameters and Their Rationale
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common and reliable source of Pd(0) upon reduction in the presence of a phosphine ligand. |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that promotes both oxidative addition and reductive elimination, minimizing β-hydride elimination.[7] |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant decomposition of base-sensitive substrates.[1] |
| Solvent System | 1,4-Dioxane/Water (4:1) | A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. Water plays a crucial role in the transmetalation step.[1][7] |
| Temperature | 60-80 °C | A balance between achieving a reasonable reaction rate for the C(sp³)-I bond activation and minimizing the competing β-hydride elimination side reaction.[2] |
| Stoichiometry | 1.2 eq. Boronic Acid | A slight excess of the boronic acid is used to ensure complete consumption of the limiting electrophile, this compound. |
Visualizing the Process
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature in small increments (e.g., 5-10°C), but be mindful of the potential for increased β-hydride elimination. Alternatively, screening other bulky, electron-rich phosphine ligands or different bases (e.g., Cs₂CO₃) may be beneficial. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
-
Formation of Byproducts: The primary byproduct of concern is the diene resulting from β-hydride elimination. If this is significant, lowering the reaction temperature is the first step. Using a more sterically hindered ligand can also help to disfavor the formation of the required geometry for β-hydride elimination. Homocoupling of the boronic acid can occur if the reaction is not sufficiently inert; ensure thorough degassing and maintenance of an inert atmosphere.[5]
-
Incomplete Reaction: If starting material remains after an extended period, a higher catalyst loading (e.g., 3-5 mol%) may be necessary. Ensure that the base is of high quality and has not absorbed significant amounts of water.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation that opens the door to a wide range of synthetically useful products. By understanding the underlying mechanistic challenges, particularly the propensity for β-hydride elimination, and employing a carefully selected catalyst system and optimized reaction conditions, researchers can successfully navigate the complexities of this C(sp³)-C(sp²) coupling. The protocol detailed herein provides a robust and well-reasoned starting point for the efficient and reproducible synthesis of butenyl-substituted arenes and alkenes, empowering further innovation in drug discovery and materials science.
References
Application Notes and Protocols: Intramolecular Heck Reaction of 4-Iodobut-1-ene for Vinylcyclopropane Synthesis
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] While traditionally applied to aryl and vinyl halides, its extension to unactivated alkyl halides has presented significant challenges, primarily due to slow oxidative addition and competing β-hydride elimination pathways.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific conditions required for the intramolecular Heck reaction of 4-iodobut-1-ene, a fascinating substrate that undergoes cyclization to form vinylcyclopropane. This transformation showcases a less common, yet highly valuable, application of Heck-type chemistry.
The intramolecular Heck reaction offers distinct advantages over its intermolecular counterpart, including increased efficiency due to entropic factors and improved regioselectivity and stereoselectivity.[3][4] For a substrate like this compound, the intramolecular pathway provides a direct route to the strained but synthetically versatile vinylcyclopropane moiety, a structural motif found in various natural products and a useful building block in organic synthesis.[5]
This document will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, providing a robust experimental protocol and summarizing key reaction parameters.
Mechanistic Considerations: The Alkyl Heck Reaction
The catalytic cycle of the Heck reaction generally involves oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[3][6] However, the use of unactivated alkyl halides, such as this compound, introduces complexities. The C(sp³)–I bond is less reactive towards oxidative addition than C(sp²)–X bonds. Furthermore, the resulting alkyl-palladium intermediate is prone to rapid β-hydride elimination, which can lead to undesired side products.
Recent studies suggest that the mechanism for alkyl Heck reactions can involve radical intermediates, operating through a hybrid organometallic-radical pathway.[7][8] This is particularly relevant for alkyl iodides. The reaction may be initiated by a single electron transfer (SET) from the Pd(0) complex to the alkyl iodide, generating an alkyl radical.[9]
The Unique Case of this compound
For this compound, the intramolecular nature of the reaction is key. Following the formation of the alkyl-palladium intermediate, a 3-exo-trig cyclization occurs. This is a kinetically favored process that leads to a cyclopropylmethylpalladium intermediate. A subsequent β-hydride elimination from this intermediate is geometrically disfavored. Instead, the reaction proceeds via a different pathway, likely involving elimination from the methyl group of the cyclopropylmethylpalladium species, to afford the desired vinylcyclopropane product.
Key Reaction Components and Their Rationale
The success of the intramolecular Heck reaction of this compound hinges on the careful selection of the following components:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be effective. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[10][11]
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For alkyl Heck reactions, electron-rich and bulky phosphine ligands are often employed. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has proven effective in promoting the coupling of unactivated alkyl iodides.[2][9] The ligand's bite angle and steric bulk can influence the rate of oxidative addition and suppress unwanted side reactions.[12]
-
Base: A base is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[6] Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are commonly used for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.[10] Anhydrous conditions are crucial to prevent quenching of the catalyst and other side reactions.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the intramolecular Heck reaction of this compound.
Caption: Proposed catalytic cycle for vinylcyclopropane synthesis.
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate purity.
Materials and Equipment
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 5 mol%) and dppf (e.g., 10 mol%).
-
Add anhydrous K₂CO₃ (e.g., 2.0 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reagent Addition:
-
Add anhydrous DMF via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the substrate).
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Seal the flask and heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain pure vinylcyclopropane.
-
Workflow for Reaction Optimization
The following diagram outlines a logical workflow for optimizing the reaction conditions.
Caption: A systematic approach to optimizing the Heck reaction.
Data Presentation: Summary of Reaction Parameters
The following table provides a summary of typical reaction conditions that can serve as a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Pd Precatalyst | 2-10 mol% | Balances catalytic activity with cost. |
| Ligand | 4-20 mol% | A slight excess relative to the metal can stabilize the catalyst. |
| Base | 1.5-3.0 equivalents | Ensures complete neutralization of HI. |
| Solvent | Anhydrous aprotic polar | Solubilizes reactants and stabilizes intermediates. |
| Temperature | 60-120 °C | Provides sufficient energy for oxidative addition without promoting decomposition. |
| Concentration | 0.05-0.5 M | Affects reaction kinetics; higher concentrations can favor intramolecular pathways. |
Troubleshooting and Considerations
-
Low Conversion: This may be due to catalyst deactivation. Ensure anhydrous and oxygen-free conditions. Consider increasing the catalyst loading or temperature.
-
Formation of Side Products: The primary side product is often the result of β-hydride elimination from the initial alkyl-palladium intermediate, leading to buta-1,3-diene. Adjusting the ligand and temperature can help to suppress this pathway.
-
Substrate Purity: The purity of this compound is crucial. Impurities can inhibit the catalyst. It is recommended to use freshly purified or distilled substrate.
Conclusion
The intramolecular Heck reaction of this compound is a powerful method for the synthesis of vinylcyclopropane. A thorough understanding of the mechanistic nuances of the alkyl Heck reaction is essential for developing a successful protocol. By carefully selecting the palladium precatalyst, ligand, base, and solvent, and by systematically optimizing the reaction conditions, researchers can achieve high yields of the desired cyclized product. This application note provides a solid foundation for scientists to explore and apply this valuable transformation in their synthetic endeavors.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
Sonogashira coupling of 4-iodobut-1-ene with alkynes
An In-Depth Guide to the Sonogashira Coupling of 4-Iodobut-1-ene with Terminal Alkynes
Authored by: A Senior Application Scientist
Introduction: Synthesizing the Versatile 1,3-Enyne Motif
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][4]
This application note provides a comprehensive guide to a specific, yet highly valuable, application of this reaction: the coupling of this compound with terminal alkynes. This particular transformation yields 1,5-enynes, which are exceptionally versatile building blocks in organic chemistry.[5][6] The conjugated enyne system is a precursor for a myriad of complex molecular architectures, readily participating in cycloadditions, metathesis reactions, and other cascade processes.[7][8] Herein, we delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and offer expert insights into optimization and troubleshooting for researchers, scientists, and drug development professionals.
The Mechanistic Heart of the Reaction: A Dual Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling is generally understood to operate through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[1][9][10] While copper-free variants exist, the classical copper-cocatalyzed system remains widely used for its efficiency, particularly with reactive halides like vinyl iodides.[11]
The Palladium Cycle (The C-C Bond Formateur):
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition with the vinyl halide (this compound). This is typically the rate-limiting step and results in a square planar Pd(II) intermediate.[1][9] The high reactivity of the C-I bond in this compound makes this step particularly facile.[9][12]
-
Transmetalation: The crucial C-C bond-forming precursor is assembled when a copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the iodide ligand.[1][10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, expelling the final 1,5-enyne product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[9][10]
The Copper Cycle (The Alkyne Activator):
-
π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[10] This coordination significantly increases the acidity of the terminal alkyne proton.
-
Deprotonation: An amine base (e.g., triethylamine, diisopropylamine) deprotonates the activated alkyne to form the key copper(I) acetylide intermediate.[10][13] This species is now sufficiently nucleophilic to participate in the transmetalation step of the palladium cycle.
Catalytic Cycle of the Sonogashira Coupling
Caption: Dual catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Experimental Protocol: Coupling of this compound with Phenylacetylene
This protocol provides a reliable method for a representative Sonogashira coupling on a 1.0 mmol scale. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst deactivation and alkyne homocoupling.[2][12]
Materials and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (3.0 mmol, 3.0 equiv), anhydrous
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask (25 mL), magnetic stir bar, rubber septa, needles, and syringes
-
Inert gas manifold (Ar or N₂)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard workup and purification glassware (separatory funnel, round-bottom flasks, rotary evaporator, chromatography column)
Step-by-Step Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a 25 mL Schlenk flask.
-
Seal the flask with a rubber septum, and flame-dry under vacuum.
-
Backfill the flask with Argon or Nitrogen.
-
Under a positive flow of inert gas, add Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol). The CuI should be white or off-white; if it is green or brown, it should be purified or a fresh bottle used.[12]
-
-
Reagent Addition:
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature. Given the high reactivity of the vinyl iodide, the reaction is often complete within 2-4 hours.[12]
-
Monitor the reaction's progress by TLC (e.g., using a 95:5 hexanes:ethyl acetate eluent), checking for the consumption of the this compound starting material.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the catalyst residues and amine salts, washing the pad with additional diethyl ether (2 x 10 mL).[14]
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, and then with brine (1 x 15 mL).[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure 1,5-enyne product.
-
Data Presentation: Key Parameters for Optimization
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides field-proven starting points for the coupling of this compound.
| Parameter | Recommended Component/Condition | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-2 mol%) or Pd(PPh₃)₄ (1-2 mol%) | Pd(II) precatalysts are often more air-stable, while Pd(0) sources can be used directly. Low catalyst loading is typically sufficient for this reactive substrate.[9][12] |
| Copper Co-catalyst | CuI (2-5 mol%) | Essential for the classical mechanism to activate the alkyne. Using excess can promote undesirable alkyne homocoupling (Glaser coupling).[12][15] |
| Halide Substrate | This compound | The C(sp²)-I bond is the most reactive towards oxidative addition, following the trend I > OTf > Br >> Cl, allowing for mild reaction conditions.[9][12] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | Must be a sufficiently strong, non-nucleophilic amine to deprotonate the alkyne and neutralize the HI byproduct. Typically used in excess (2-3 equiv).[12] |
| Solvent | THF, DMF, Acetonitrile, or neat amine | Anhydrous, degassed solvents are critical. THF is a good general-purpose choice. Using the amine base as the solvent can also be effective.[16] |
| Temperature | Room Temperature (20-25 °C) | The high reactivity of the vinyl iodide allows the reaction to proceed efficiently without heating, which minimizes side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing the oxidative homocoupling of the alkyne and the decomposition of the Pd(0) catalyst into inactive palladium black.[12] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This guide provides solutions to common problems encountered during the Sonogashira coupling.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Palladium source has degraded due to air/moisture exposure. | Use a fresh batch of catalyst or one stored properly under an inert atmosphere. Ensure all reagents and solvents are anhydrous.[12] |
| Incomplete Degassing: Dissolved oxygen has poisoned the Pd(0) catalyst. | Degas the solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with Argon for 20-30 minutes).[12] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: Can be caused by impurities in the solvent or reagents, or inappropriate temperatures (if heating). | Use high-purity, anhydrous solvents. For this reaction, avoid heating. Anecdotal evidence suggests THF can sometimes promote this; consider switching to another solvent like DMF if the problem persists.[12][17] |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of Oxygen: O₂ promotes the oxidative dimerization of the copper acetylide. | Ensure the reaction is run under strictly anaerobic conditions.[12] |
| High Copper Concentration: High local concentrations of CuI can favor the homocoupling pathway. | Lower the CuI loading (e.g., to 1-2 mol%). Consider a copper-free protocol if homocoupling remains a persistent issue.[18] | |
| Reaction Stalls / Incomplete Conversion | Insufficient Base: The base has been consumed, and the reaction medium has become acidic. | Ensure the amine base is used in sufficient excess (at least 2 equivalents) and is anhydrous. |
| Poor Substrate Purity: Impurities in the this compound or alkyne are interfering with the catalysis. | Purify starting materials via distillation or chromatography before use.[12] |
Conclusion and Synthetic Utility
The Sonogashira coupling of this compound with terminal alkynes is a highly reliable and powerful method for synthesizing 1,5-enynes. By carefully controlling the reaction parameters—particularly maintaining an inert atmosphere and using high-quality reagents—researchers can consistently achieve high yields of these valuable synthetic intermediates. The resulting enyne products are primed for further transformations, serving as key precursors in total synthesis and the development of novel molecular entities for the pharmaceutical and materials science industries.[19][20]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in transition-metal-catalyzed synthesis of conjugated enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Synthesis of But-3-enylmagnesium Iodide
A Comprehensive Guide to the Formation of a Homoallylic Grignard Reagent from 4-Iodobut-1-ene for Advanced Synthetic Applications
Abstract
This document provides a detailed protocol and technical guidance for the preparation of but-3-enylmagnesium iodide, a valuable homoallylic Grignard reagent, from its corresponding halide, this compound. We delve into the mechanistic underpinnings of the reaction, critical experimental parameters, and strategies to mitigate common side reactions. This guide is intended for researchers and drug development professionals requiring a reliable method for generating this versatile C4 nucleophile for complex molecule synthesis.
Introduction and Theoretical Background
Grignard reagents, with the general structure R-Mg-X, are among the most powerful and versatile organometallic compounds in synthetic organic chemistry.[1][2][3] Their discovery by Victor Grignard in 1900 revolutionized the field by providing a robust method for forming new carbon-carbon bonds.[4][5] The reagent is formed by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[2][6]
The formation mechanism is understood to be a non-chain radical process occurring on the surface of the magnesium metal.[7][8] An electron is transferred from the magnesium to the carbon-halogen bond of the organic halide, leading to the formation of an alkyl radical and a magnesium halide radical cation, which then combine.[8] The polarity of the resulting carbon-magnesium bond is inverted compared to the parent halide, rendering the carbon atom highly nucleophilic and basic.[8][9]
The synthesis of but-3-enylmagnesium iodide from this compound presents specific considerations. As a homoallylic system, its structure offers unique synthetic opportunities but also necessitates careful control over reaction conditions to prevent undesired side reactions. The higher reactivity of the carbon-iodine bond facilitates reaction initiation compared to the corresponding bromides or chlorides but can also accelerate side reactions if not properly managed.[9]
Critical Experimental Parameters and Rationale
Successful Grignard reagent formation is contingent on rigorous control of the reaction environment. The high reactivity of the C-Mg bond makes the reagent susceptible to destruction by common protic contaminants and side reactions with the starting material.
Anhydrous Conditions
The paramount requirement for any Grignard synthesis is the absolute exclusion of water.[1][6] Grignard reagents are potent bases that react rapidly with even trace amounts of water in a protonolysis reaction, quenching the reagent to form the corresponding alkane (in this case, but-1-ene) and an inorganic magnesium salt.[6][9]
-
Rationale: The pKa of a typical alkane is ~50, making the carbanionic carbon of the Grignard reagent an exceptionally strong base. Water (pKa ~15.7) is a powerful proton source that will irreversibly destroy the reagent.
-
Implementation: All glassware must be rigorously dried (oven- or flame-drying) and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous grade.
Solvent Selection
Ethereal solvents, primarily diethyl ether and tetrahydrofuran (THF), are essential.
-
Rationale: Ethers stabilize the Grignard reagent by coordinating to the electron-deficient magnesium center.[8][9] This solvation forms a soluble complex (e.g., RMgX(ether)₂) which prevents the reagent from precipitating and facilitates its reactivity.[4][9] Ethers are also aprotic and relatively inert to the Grignard reagent itself.
Magnesium Activation
Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[4][5] This layer must be disrupted to expose the reactive metal surface.
-
Rationale: The MgO layer is inert and acts as a physical barrier between the magnesium metal and the organic halide.
-
Activation Methods:
-
Mechanical: In-situ crushing of magnesium pieces or vigorous stirring can physically break the oxide layer.[4]
-
Chemical: Using activating agents is more common and reliable. A small crystal of iodine is often used; it reacts with Mg to form MgI₂, which helps etch the oxide layer. 1,2-Dibromoethane is another effective activator, producing gaseous ethylene that provides a visual cue of activation.[4]
-
Temperature and Concentration Control
The formation of a Grignard reagent is highly exothermic.[4] Once initiated, the reaction rate must be controlled to prevent runaway conditions and minimize side reactions.
-
Rationale: High local concentrations of the alkyl halide and elevated temperatures favor the primary side reaction: Wurtz-type coupling.[10][11]
-
Implementation: The organic halide should be added slowly and dropwise from an addition funnel to maintain a controlled reaction temperature (e.g., gentle reflux).[10] A cooling bath (ice-water or dry ice/acetone) should be on standby to manage the exotherm.
Potential Side Reactions and Mitigation
Wurtz Coupling
The most significant side reaction is the coupling of the newly formed Grignard reagent with a molecule of the this compound starting material.[1][10] This results in the formation of a symmetrical dimer, octa-1,7-diene, and magnesium diiodide, reducing the yield of the desired reagent.
R-MgX + R-X → R-R + MgX₂
-
Mitigation Strategy: This bimolecular reaction is minimized by keeping the concentration of the alkyl halide low. This is achieved by the slow, dropwise addition of the this compound solution to the magnesium suspension, ensuring it reacts to form the Grignard reagent before it can encounter a large concentration of already-formed reagent.[10] Maintaining a moderate temperature also helps control the rate of this undesired pathway.[1]
Cyclization
While but-3-enylmagnesium halides are generally stable, they can exist in equilibrium with the cyclopropylmethylmagnesium halide. For but-3-enylmagnesium bromide, this equilibrium lies heavily on the side of the open-chain form under standard conditions in THF. The iodide analogue is expected to behave similarly, making significant cyclization during formation unlikely. However, this equilibrium can become relevant in subsequent reactions depending on the substrate and conditions.
Diagram: Synthesis and Side Reaction Pathway
The following diagram illustrates the primary reaction for the formation of but-3-enylmagnesium iodide and the competing Wurtz coupling side reaction.
Caption: Formation of but-3-enylmagnesium iodide and the competing Wurtz side reaction.
Experimental Protocol
Materials:
-
Magnesium turnings (≥99.5%)
-
This compound (≥97%)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Iodine crystal
-
Nitrogen or Argon gas supply
-
Standard flame- or oven-dried glassware: 3-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, magnetic stir bar.
Procedure:
-
Glassware and System Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Assemble the apparatus (3-neck flask with stir bar, condenser, and dropping funnel) while maintaining a positive pressure of inert gas.
-
-
Initiation:
-
To the reaction flask, add magnesium turnings (1.2 equivalents).
-
Add one small crystal of iodine. The flask may be gently warmed to produce a faint purple vapor of iodine, which aids in activation.
-
Add enough anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small aliquot (~5-10%) of the this compound solution from the dropping funnel directly to the stirring magnesium suspension.
-
-
Monitoring Initiation:
-
The reaction has initiated when the brownish color of the iodine disappears and the solution becomes cloudy and grey.
-
A spontaneous increase in temperature (exotherm) is a definitive sign of initiation. Gentle warming with a heat gun may be required if the reaction does not start within 10-15 minutes. Caution: Be prepared to immerse the flask in a cooling bath if the reaction becomes too vigorous.
-
-
Formation of the Reagent:
-
Once initiation is confirmed and the reaction is proceeding smoothly, begin the dropwise addition of the remaining this compound solution from the dropping funnel.
-
Maintain the addition rate to sustain a gentle reflux. If the reflux becomes too vigorous, slow the addition rate and/or apply external cooling with a water bath. The total addition time should typically be over 30-60 minutes.
-
After the addition is complete, the reaction mixture may be gently heated to maintain reflux for an additional 30 minutes to ensure all the magnesium has reacted.
-
-
Completion and Storage:
-
Upon completion, the solution should appear grey to brownish and most of the magnesium metal should be consumed.
-
Allow the solution to cool to room temperature. The resulting Grignard reagent is now ready for use in a subsequent reaction.
-
For accurate quantitative work, the concentration of the Grignard reagent should be determined by titration before use.
-
Summary of Key Parameters
| Parameter | Optimal Condition | Rationale & Impact on a Poor Choice |
| Atmosphere | Dry, Inert (N₂ or Ar) | Moisture/Air: Rapidly quenches the reagent, drastically reducing yield. |
| Solvent | Anhydrous THF or Et₂O | Protic Solvents: Destroys the reagent. Non-ethereal Solvents: Poor stabilization, reagent may precipitate and be unreactive. |
| Temperature | Gentle reflux (~35-66 °C) | Too Low: Slow or failed initiation/reaction. Too High: Increased rate of Wurtz coupling, potential solvent loss. |
| Addition Rate | Slow, dropwise | Too Fast: Uncontrolled exotherm, significant increase in Wurtz coupling side product, reducing yield and purity. |
| Mg Activation | Use of Iodine crystal | No Activation: Reaction will likely fail to initiate due to the passivating MgO layer. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 11. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
The Versatility of 4-Iodobut-1-ene in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the dynamic landscape of materials science, the pursuit of novel functionalities and tailored properties is paramount. Small, reactive molecules often serve as the unassuming architects of complex macromolecular structures. Among these, 4-iodobut-1-ene stands out as a versatile bifunctional building block, possessing both a terminal alkene and a primary iodide. This unique combination of reactive sites opens a gateway to a myriad of applications, from the synthesis of well-defined polymers to the intricate modification of material surfaces.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in materials science. Moving beyond a mere recitation of facts, this document delves into the underlying chemical principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols for key applications.
Core Properties and Reactivity
This compound (C₄H₇I) is a colorless to pale yellow liquid with a molecular weight of 182.00 g/mol .[1] Its utility in materials science is primarily dictated by the orthogonal reactivity of its two functional groups:
-
The Terminal Alkene: The carbon-carbon double bond serves as a reactive handle for a variety of addition reactions. It can readily participate in radical polymerizations, "click" chemistry reactions such as thiol-ene additions, and metathesis reactions.[2][3] This functionality is crucial for incorporating the butyl spacer into polymer backbones or for anchoring the molecule to surfaces.
-
The Primary Iodide: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This characteristic is exploited in living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), where the iodide can act as an initiator.[4] Furthermore, the iodide can be transformed into other functional groups, enhancing the molecule's synthetic versatility.
This dual reactivity allows for a modular approach to material design, enabling the sequential or simultaneous manipulation of these functional groups to achieve desired architectures and properties.
Application I: Surface Modification and Functionalization
The ability to tailor the surface properties of materials is critical for applications ranging from biocompatible implants to advanced electronics. This compound provides a powerful tool for surface modification through "grafting to" and "grafting from" techniques.[5][6]
Conceptual Framework: "Grafting To" vs. "Grafting From"
The "grafting to" approach involves the synthesis of a polymer with a reactive end group, which is then attached to a functionalized surface. Conversely, the "grafting from" method, also known as surface-initiated polymerization, involves immobilizing an initiator on the surface from which polymer chains are grown.[5][6] this compound can be utilized in both strategies.
Diagram: "Grafting To" vs. "Grafting From" Strategies
Caption: Conceptual workflows for "grafting to" and "grafting from" polymer modification of surfaces.
Protocol 1: Surface Functionalization of Silicon Wafers with this compound for Subsequent Polymer Grafting ("Grafting From")
This protocol details the immobilization of this compound onto a silicon wafer to create an initiator-modified surface, primed for surface-initiated polymerization.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
This compound
-
Triethylamine (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers in piranha solution for 30 minutes at room temperature to hydroxylate the surface. (Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers copiously with deionized water and dry under a stream of nitrogen.
-
-
Surface Silanization:
-
Place the cleaned and dried silicon wafers in a Schlenk flask.
-
Dry the flask under vacuum and backfill with argon or nitrogen.
-
Add anhydrous toluene to the flask to cover the wafers.
-
Inject triethylamine (as an acid scavenger) into the solution.
-
Slowly add this compound to the reaction mixture. The terminal alkene will react with the surface hydroxyl groups via a condensation reaction, likely facilitated by a silanization agent if the this compound is first converted to a silane derivative. A more direct approach involves the reaction of a terminal alkene with a hydrogen-terminated silicon surface (Si-H) via hydrosilylation. For this protocol, we will assume a pre-functionalization of the wafer to present a reactive group for the iodide. A more direct approach for creating an initiator layer is to use an initiator-containing silane. However, to illustrate the use of this compound, we can envision a two-step process where the alkene is first attached, and then the iodide is used. A more practical "grafting from" approach would use an initiator that is directly attached. For the purpose of this protocol, we will adapt a general procedure for creating an initiator layer. A more direct use of this compound would be in a "grafting to" approach.
-
Let's pivot to a more chemically sound and directly applicable protocol.
Revised Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) from a this compound-Derived Initiator Layer
This protocol outlines the creation of polymer brushes on a silicon wafer surface using a surface-tethered initiator derived from a molecule structurally similar to this compound, highlighting the principle of using an alkyl iodide for initiation.
Materials:
-
Silicon wafers
-
Piranha solution
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromo-2-methylpropionyl bromide
-
Triethylamine (anhydrous)
-
Monomer (e.g., methyl methacrylate, styrene)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent for polymerization (e.g., anisole)
-
Argon or Nitrogen gas
Procedure:
-
Surface Amination:
-
Clean silicon wafers with piranha solution as described previously.
-
Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated surface.
-
Rinse with toluene and cure at 110°C for 30 minutes.
-
-
Initiator Immobilization:
-
Place the aminated wafers in a Schlenk flask under an inert atmosphere.
-
Add anhydrous toluene and triethylamine.
-
Slowly add a solution of 2-bromo-2-methylpropionyl bromide in anhydrous toluene. The acyl bromide will react with the surface amine groups to form a stable amide bond, immobilizing the ATRP initiator. This step is analogous to how the iodide end of a modified this compound could be used to anchor an initiator structure.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Rinse the wafers with toluene and dichloromethane and dry.
-
-
Surface-Initiated ATRP:
-
In a separate Schlenk flask, add CuBr and the desired monomer.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
In another flask, add the initiator-modified wafer and PMDETA in anhydrous anisole.
-
Degas this mixture.
-
Under an inert atmosphere, transfer the monomer/catalyst solution to the flask containing the wafer.
-
Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., 70°C for methyl methacrylate).
-
After the desired polymerization time, remove the wafer and quench the polymerization by exposing the solution to air.
-
Clean the wafer by sonicating in a good solvent for the polymer (e.g., toluene) to remove any physisorbed polymer.[7]
-
Diagram: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Caption: Workflow for creating polymer brushes on a silicon wafer via SI-ATRP.
Application II: Synthesis of Functional Polymers
The dual functionality of this compound makes it an excellent candidate for the synthesis of polymers with controlled architectures and terminal functionalities.
Living Anionic Polymerization for Block Copolymer Synthesis
Living anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and narrow molecular weight distributions.[8] While this compound itself is not a typical monomer for anionic polymerization, its iodide functionality can be used to initiate the polymerization of other monomers, or it can be used to terminate a living polymer chain, thereby introducing a terminal alkene group.
Protocol 2: Synthesis of a Polystyrene-block-poly(4-vinyl-functionalized) Copolymer using a this compound Derivative as a Linking Agent
This protocol describes a method to synthesize a block copolymer where a pre-formed living polystyrene chain is end-capped with a molecule derived from this compound, introducing a terminal vinyl group that can be used for further reactions.
Materials:
-
Styrene (purified)
-
Cyclohexane (anhydrous)
-
sec-Butyllithium (s-BuLi)
-
This compound (purified)
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk line and glassware
Procedure:
-
Anionic Polymerization of Styrene:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous cyclohexane and purified styrene monomer.
-
Cool the solution to 0°C.
-
Initiate the polymerization by adding a calculated amount of s-BuLi. The solution should turn a characteristic orange-red color, indicating the presence of living polystyryllithium anions.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
-
End-Capping with this compound:
-
In a separate, dry Schlenk flask, dissolve purified this compound in anhydrous cyclohexane under an inert atmosphere.
-
Slowly transfer the living polystyrene solution to the this compound solution via cannula at 0°C. The color of the solution should fade as the polystyryllithium anions react with the electrophilic carbon of the C-I bond.
-
Allow the reaction to stir for several hours to ensure complete end-capping.
-
-
Termination and Purification:
-
Terminate the reaction by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
The resulting polymer will have a terminal butenyl group, which can be used for subsequent "click" reactions or other modifications.
Application III: Development of Radiopaque Materials
The high atomic number of iodine makes it an effective attenuator of X-rays. By incorporating iodine-containing monomers into polymers, it is possible to create inherently radiopaque materials for biomedical applications, such as in medical devices and contrast agents.[9][10][11][12]
Protocol 3: Synthesis of a Radiopaque Copolymer via Radical Polymerization with an Iodine-Containing Monomer
This protocol describes the synthesis of a radiopaque copolymer using a monomer structurally similar to a derivative of this compound.
Materials:
-
Methyl methacrylate (MMA), purified
-
Iodinated monomer (e.g., 2-methacryloyloxyethyl(2,3,5-triiodobenzoate))
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., toluene or DMF)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Polymerization Setup:
-
In a Schlenk flask, dissolve the desired amounts of MMA, the iodinated monomer, and AIBN in the anhydrous solvent.
-
Degas the solution by three freeze-pump-thaw cycles.
-
-
Radical Polymerization:
-
Place the flask in a preheated oil bath at the appropriate temperature for AIBN decomposition (typically 60-80°C).
-
Allow the polymerization to proceed for a set time, depending on the desired conversion.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the radiopaque polymer in a vacuum oven.
-
Table 1: Quantitative Data for a Representative Radiopaque Copolymer Synthesis
| Parameter | Value |
| MMA:Iodinated Monomer Ratio (mol/mol) | 80:20 |
| Initiator (AIBN) Concentration (mol%) | 1 |
| Solvent | Toluene |
| Temperature (°C) | 70 |
| Reaction Time (h) | 6 |
| Polymer Yield (%) | ~85 |
| Iodine Content (wt%) | Varies with monomer ratio |
Conclusion and Future Outlook
This compound is a powerful and versatile molecule in the materials scientist's toolbox. Its orthogonal reactive handles enable a wide range of synthetic transformations, leading to the creation of advanced materials with tailored properties. From surface-grafted polymer brushes that control interfacial properties to functional polymers with precise architectures and radiopaque materials for biomedical imaging, the applications of this humble building block are vast and continue to expand. Future research will likely focus on leveraging the unique reactivity of this compound in emerging fields such as stimuli-responsive materials, advanced composites, and sophisticated drug delivery systems. The protocols and insights provided in this guide serve as a foundation for further innovation and exploration in the exciting world of materials science.
References
- 1. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Studies on two new radiopaque polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
- 11. Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodine-containing cellulose mixed esters as radiopaque polymers for direct embolization of cerebral aneurysms and arteriovenous malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution with 4-Iodobut-1-ene
Abstract
This document provides a comprehensive guide to the experimental procedures for nucleophilic substitution reactions involving 4-iodobut-1-ene. This versatile substrate is a valuable building block in organic synthesis, allowing for the introduction of the butenyl moiety into a wide range of molecular architectures.[1] These application notes detail the underlying principles of the S(_N)2 reaction mechanism, provide step-by-step protocols for reactions with common nucleophiles, and outline methods for the purification and characterization of the resulting products. The causality behind experimental choices is explained to equip researchers, scientists, and drug development professionals with the knowledge to adapt and troubleshoot these procedures for their specific synthetic targets.
Introduction: The Synthetic Utility of this compound
This compound is a key reagent in organic synthesis due to its dual functionality. The terminal alkene provides a handle for a variety of transformations, including cycloadditions and polymerizations, while the primary iodide serves as an excellent leaving group in nucleophilic substitution reactions.[1] This allows for the facile introduction of a four-carbon chain with a terminal double bond, a common motif in natural products and pharmaceutically active compounds.
The primary carbon bearing the iodine atom is sterically unhindered, making it highly susceptible to S(_N)2 reactions.[2][3] This mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.[4] This results in an inversion of configuration if the carbon were chiral, a key stereochemical consideration in complex molecule synthesis.[4][5] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, a principle that guides the optimization of reaction conditions.[2][3]
Reaction Mechanism and Causality of Experimental Choices
The nucleophilic substitution reaction of this compound predominantly proceeds via an S(_N)2 pathway. Understanding the factors that influence this mechanism is critical for successful experimentation.
The S(_N)2 Mechanism
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that center.[4][5] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[2][3]
.dot
Caption: S(_N)2 reaction mechanism of this compound.
Key Experimental Considerations
| Factor | Choice & Rationale |
| Nucleophile | Strong nucleophiles are required for an efficient S(_N)2 reaction.[6] The strength of the nucleophile directly impacts the reaction rate. Common strong nucleophiles include cyanide (CN⁻), azide (N₃⁻), and alkoxides (RO⁻). |
| Solvent | Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are ideal for S(_N)2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate.[7] |
| Leaving Group | Iodide is an excellent leaving group because it is a weak base.[6] The C-I bond is the weakest among the carbon-halogen bonds, facilitating a faster reaction.[8] |
| Temperature | The reaction is typically heated to increase the rate. However, excessive heat can lead to side reactions like elimination (E2). The optimal temperature is dependent on the specific nucleophile and solvent used. |
| Steric Hindrance | This compound is a primary alkyl halide, which has low steric hindrance at the reaction center. This lack of steric crowding allows for easy backside attack by the nucleophile, favoring the S(_N)2 pathway.[3] |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is flammable and toxic.[9] Many nucleophiles, such as sodium cyanide and sodium azide, are highly toxic and require careful handling.
General Reaction Setup
The following diagram illustrates a typical setup for a nucleophilic substitution reaction under reflux.
.dot
Caption: General reflux apparatus for the reaction.
Protocol 1: Synthesis of 4-Cyanobut-1-ene
This protocol describes the reaction of this compound with sodium cyanide to form 4-cyanobut-1-ene (also known as allylacetonitrile).
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium cyanide (1.2 equivalents) and anhydrous acetone.
-
Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation to yield pure 4-cyanobut-1-ene.[12]
Protocol 2: Synthesis of 4-Azidobut-1-ene
This protocol details the synthesis of 4-azidobut-1-ene from this compound and sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at 50-60 °C for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Azide compounds can be explosive; do not heat to dryness.
-
The crude 4-azidobut-1-ene can often be used in subsequent steps without further purification. If necessary, purification can be achieved by careful vacuum distillation.
Product Characterization
The successful synthesis of the desired product can be confirmed using various analytical techniques.
| Technique | Expected Observations for 4-Substituted-but-1-ene Products |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the terminal alkene protons (typically in the range of 5.0-6.0 ppm) and the protons on the carbon adjacent to the new functional group.[13] The integration of these signals should correspond to the expected number of protons. |
| ¹³C NMR | The carbon NMR spectrum will confirm the presence of the alkene carbons (around 115-140 ppm) and the carbon bearing the new substituent.[14] |
| FT-IR | The infrared spectrum should display a characteristic C=C stretch for the alkene (around 1640 cm⁻¹). For the cyanide product, a sharp C≡N stretch will be observed around 2250 cm⁻¹. For the azide product, a strong, sharp N₃ stretch will appear around 2100 cm⁻¹. |
| GC-MS | Gas Chromatography-Mass Spectrometry can be used to determine the purity of the product and confirm its molecular weight from the mass spectrum.[10][11][15] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive nucleophile- Insufficient reaction time or temperature- Wet solvent or reagents | - Use fresh, high-purity nucleophile.- Increase reaction time and/or temperature, monitoring for side products.- Use anhydrous solvents and dry all glassware thoroughly. |
| Formation of elimination product (1,3-butadiene) | - Temperature is too high- Nucleophile is also a strong base | - Lower the reaction temperature.- Use a less basic nucleophile if possible, or a more polar aprotic solvent.[16] |
| Multiple products observed | - Side reactions- Impure starting materials | - Optimize reaction conditions to minimize side reactions.- Purify the starting this compound before use. |
Conclusion
The nucleophilic substitution of this compound is a robust and versatile method for the synthesis of a variety of functionalized butenes. By understanding the principles of the S(_N)2 mechanism and carefully controlling the experimental conditions, researchers can effectively utilize this substrate to build complex molecules for applications in research, drug discovery, and materials science. The protocols provided herein serve as a solid foundation for these synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. web.viu.ca [web.viu.ca]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 7. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. mdpi.com [mdpi.com]
- 15. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted Butenes Using 4-Iodobut-1-ene
An Application Note for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Substituted Butenes
Substituted butenes are foundational scaffolds in modern organic chemistry and medicinal chemistry. Their structural motifs are present in numerous biologically active natural products and synthetic pharmaceuticals. The ability to strategically introduce diverse functional groups onto a four-carbon chain containing a terminal double bond provides a powerful platform for scaffold diversification, structure-activity relationship (SAR) studies, and the development of novel molecular entities.[]
4-Iodobut-1-ene is a particularly valuable and versatile starting material for these syntheses.[2] It possesses two distinct reactive centers: a terminal alkene available for addition reactions and a primary alkyl iodide. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group for a wide array of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings and reactions involving organometallic reagents.[3] This dual functionality allows for sequential or orthogonal synthetic strategies, enabling the construction of complex molecular architectures from a simple, commercially available precursor.
This document provides a comprehensive guide for researchers, outlining the core chemical principles and offering detailed, field-proven protocols for the synthesis of various substituted butenes from this compound.
Guiding Principles: Mechanistic Causality in Synthesis Design
The successful synthesis of target molecules from this compound hinges on understanding the underlying reaction mechanisms. The choice of catalyst, solvent, base, and coupling partner is not arbitrary; it is dictated by the principles of organometallic chemistry.
The Palladium-Catalyzed Cross-Coupling Manifold
Palladium-catalyzed reactions are the cornerstone for functionalizing the C(sp³)–I bond of this compound.[4] While the specific coupling partners differ, the core catalytic cycle shares a common pathway involving a Pd(0)/Pd(II) redox couple.[5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is typically the rate-limiting step and forms a Pd(II) intermediate. The high reactivity of the C-I bond makes this step efficient.[3][6]
-
Transmetalation (for Suzuki, Stille, etc.): An organometallic coupling partner (e.g., organoboron or organotin) transfers its organic group to the palladium center, displacing the iodide. This step requires a base (in Suzuki coupling) to facilitate the transfer.[7][8]
-
Migratory Insertion (for Heck): In the Heck reaction, the alkene coupling partner coordinates to the Pd(II) center and then inserts into the Pd-C bond.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Caption: Fig. 1: Generalized Palladium Catalytic Cycle.
Organometallic Reagent Approaches
Beyond palladium catalysis, classical organometallic reactions provide robust methods for C-C bond formation.
-
Grignard Reagents: this compound can be converted to its corresponding Grignard reagent, 4-buten-1-ylmagnesium iodide. This transforms the electrophilic carbon attached to the iodine into a potent nucleophile, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and esters.[10]
-
Organocuprates (Gilman Reagents): These reagents, typically lithium diorganocuprates (R₂CuLi), are softer, less basic nucleophiles compared to Grignard or organolithium reagents.[11] This property makes them ideal for S_N2-type displacement of the iodide from this compound, forming C-C bonds with minimal side reactions like elimination.[12]
General Synthetic Workflow
The synthesis of a substituted butene from this compound follows a logical progression from reaction setup to final product characterization. Careful execution at each stage is critical for ensuring high yield and purity.
Caption: Fig. 2: General Experimental Workflow.
Data Presentation: Comparative Overview of Synthetic Methods
The choice of synthetic method depends on the desired substituent to be introduced. The following table summarizes key parameters for the most common transformations.
| Method | Coupling Partner | Typical Catalyst / Reagent | Key Additives / Base | Advantages | Considerations |
| Suzuki-Miyaura Coupling | Boronic Acid / Ester (R'-B(OR)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aq. Na₂CO₃, K₃PO₄ | High functional group tolerance; stable and non-toxic boron reagents.[8] | Requires a base; can be sensitive to steric hindrance. |
| Stille Coupling | Organostannane (R'-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | LiCl, Cu(I) salts (optional) | Excellent functional group tolerance; neutral conditions.[7][13] | High toxicity of organotin reagents and byproducts.[13][14] |
| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | Pd(PPh₃)₄ / CuI | Amine base (e.g., Et₃N, DIPEA) | Direct installation of an alkyne; mild reaction conditions.[6] | Requires careful exclusion of oxygen to prevent alkyne homocoupling. |
| Heck Reaction | Alkene (R'-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Base (e.g., Et₃N, K₂CO₃) | Forms C(sp³)-C(sp²) bonds; atom economical.[9] | Regioselectivity can be an issue; requires specific olefin structures. |
| Grignard Reaction | Aldehydes, Ketones, Esters, etc. | Mg⁰ | I₂ (activator) | Forms a strong nucleophile; versatile for many electrophiles.[10] | Highly sensitive to moisture and protic functional groups. |
| Organocuprate Coupling | Forms R₂'CuLi from R'-Li | CuI | - | Couples well with primary halides; tolerates some functional groups.[11] | Requires stoichiometric copper and two equivalents of the organolithium reagent.[15] |
Detailed Experimental Protocols
Safety First: this compound is a flammable liquid, toxic if swallowed, and may cause skin sensitization.[16] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many reagents (e.g., organolithiums, palladium catalysts, tin compounds) have specific hazards and require careful handling under inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of 4-phenylbut-1-ene, a representative example of introducing an aryl group.
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)[17]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 4:1 dioxane/water solvent mixture via cannula.
-
Causality: The aqueous base is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.[8] Degassing prevents oxidation and deactivation of the Pd(0) catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting iodide is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Add water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (eluting with hexanes) to yield the pure product.
-
Protocol 2: Stille Coupling with Tributyl(vinyl)stannane
This protocol describes the synthesis of 1,5-hexadiene, demonstrating the installation of a vinyl group.
-
Materials:
-
This compound (1.0 eq)
-
Tributyl(vinyl)stannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 2 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe, followed by this compound and tributyl(vinyl)stannane.
-
Causality: The Stille reaction is generally performed under neutral or anhydrous conditions.[7] Polar aprotic solvents like DMF are effective at solubilizing the palladium complexes.
-
Stir the mixture at 60 °C. Monitor the reaction by GC-MS.
-
Work-up: Upon completion, cool the reaction and dilute with diethyl ether. Wash the solution with a saturated aqueous solution of potassium fluoride (KF).
-
Causality: The KF wash is critical for removing the toxic tributyltin iodide byproduct by precipitating it as insoluble tributyltin fluoride, which can be removed by filtration.[18]
-
After filtration through a pad of celite, wash the organic layer with water and brine, dry over MgSO₄, and filter.
-
Purification: The product is highly volatile. Careful removal of the solvent on a rotary evaporator is necessary. Further purification can be achieved by fractional distillation if needed.
-
Protocol 3: Grignard Reagent Formation and Reaction with Acetone
This protocol details the synthesis of 2-methylhex-5-en-2-ol.
-
Materials:
-
Magnesium turnings (1.5 eq)
-
A small crystal of Iodine (I₂)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Anhydrous Acetone (1.0 eq)
-
-
Procedure:
-
Grignard Formation: Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and stir bar under argon. Add the magnesium turnings and the iodine crystal.
-
Causality: Iodine activates the magnesium surface by etching away the passivating magnesium oxide layer, exposing fresh metal to initiate the reaction.[10]
-
Add a small portion of anhydrous ether. Dissolve the this compound in more anhydrous ether and add it to the dropping funnel.
-
Add a small amount of the iodide solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling is observed. Continue the dropwise addition at a rate that maintains a gentle reflux.
-
After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous acetone in ether dropwise.
-
Work-up: After the addition, allow the reaction to warm to room temperature. Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Purification: Concentrate the solvent and purify the resulting alcohol by flash chromatography or distillation.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive catalyst (Pd) | Use a fresh bottle of catalyst or perform a pre-activation step. Ensure rigorous degassing of solvents and inert atmosphere. |
| Poor Grignard initiation | Further activate Mg with 1,2-dibromoethane. Ensure all glassware and reagents are scrupulously dry.[10] | |
| Inactive boronic acid (Suzuki) | Use fresh boronic acid; some can degrade upon storage. | |
| Formation of Homocoupled Product | Oxygen contamination (Sonogashira) | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. |
| Side reactions of organometallics | In Stille coupling, ensure high purity of the organostannane.[13] | |
| Low Yield after Work-up | Loss of volatile product | Use a cold trap during solvent removal. Perform extractions at a lower temperature. |
| Product decomposition on silica gel | Deactivate silica gel with triethylamine/hexanes before chromatography. Consider distillation for non-polar products. |
Conclusion
This compound stands out as a powerful and adaptable building block for the synthesis of functionalized butenes. By leveraging a suite of modern synthetic methodologies, from palladium-catalyzed cross-couplings to classic organometallic chemistry, researchers can efficiently access a vast chemical space. A rational approach to synthesis, grounded in a solid understanding of reaction mechanisms, is paramount to achieving desired outcomes. The protocols and data presented herein serve as a robust starting point for developing novel compounds for applications ranging from drug discovery to materials science.
References
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 16. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Iodobut-1-ene
Welcome to the technical support center for 4-iodobut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical transformations involving this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, helping you to diagnose issues and rationally design high-yielding experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields with this compound typically stem from three primary sources:
-
Reagent Purity and Stability: this compound can degrade over time, releasing free iodine and forming oligomeric side products.[1][2] Always use freshly purified starting material, especially if the liquid has a noticeable purple or brown tint, which indicates the presence of I₂.
-
Competing Side Reactions: The molecule possesses two reactive sites: the C-I bond and the terminal alkene. This duality can lead to undesired pathways. The most common side reactions are β-hydride elimination in cross-coupling reactions and isomerization of the double bond.
-
Suboptimal Reaction Conditions: Factors like temperature, choice of base, solvent, and catalyst/ligand system are critical and must be carefully optimized for the specific reaction class you are performing.
Q2: I'm observing unexpected side products in my GC-MS. What are they likely to be?
A2: Besides starting material, you may be observing:
-
Isomers: Isomerization of this compound to 1-iodo-1-butene or 3-iodobut-1-ene can occur, especially under thermal stress or in the presence of certain catalysts.[3][4]
-
Homocoupling Products: In cross-coupling reactions, dimerization of your organometallic partner (e.g., R-R from an R-B(OH)₂) or this compound can occur.
-
Elimination Products: Butadiene can be formed if a strong, non-hindered base promotes elimination.
-
Solvent-Derived Byproducts: Solvents are not always inert. For example, in Grignard reactions, ethereal solvents like THF can be cleaved under harsh conditions.
Q3: How should I properly store and handle this compound?
A3: this compound is a flammable liquid that is sensitive to light and heat.[1] It should be stored in a refrigerator at approximately 4°C, under an inert atmosphere (argon or nitrogen), and protected from light in an amber-colored bottle. Many commercial sources provide it with a copper stabilizer to quench radical formation.
Q4: Is it necessary to purify commercial this compound before use?
A4: For sensitive reactions, especially those involving organometallic species (e.g., Grignard, Suzuki, Heck), purification is highly recommended. A simple and effective method is to pass the liquid through a short plug of activated neutral alumina to remove stabilizers and nascent acidic/oxidative impurities. For higher purity, distillation under reduced pressure is an option, but care must be taken to avoid thermal decomposition.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed analysis and solutions for specific classes of reactions where this compound is commonly employed.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, etc.)
Palladium-catalyzed reactions are powerful tools for C-C bond formation, but are sensitive to a variety of parameters.[5][6] this compound is an excellent substrate due to the high reactivity of the C-I bond in the oxidative addition step.[7]
Common Issue: Low Yield in Heck-Type Reactions
The Heck reaction couples this compound with an alkene.[6][8] Low yields are often traced back to the β-hydride elimination step in the catalytic cycle.
Causality & Mechanism: After the initial oxidative addition of the Pd(0) catalyst to the C-I bond and subsequent migratory insertion of the alkene, an alkyl-palladium(II) intermediate is formed. This intermediate can undergo β-hydride elimination, which is often a desired productive step. However, with a substrate like this compound, competing and undesired elimination pathways can disrupt the cycle or lead to isomeric products. The key is to control the regioselectivity of the insertion and the subsequent elimination.[5][8]
Caption: Troubleshooting Decision Tree for Heck Reactions.
Solutions & Protocols:
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity.[5] For terminal alkenes like this compound, bulky electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) can promote the desired reaction pathway and suppress side reactions.
-
Base Selection: A strong base can promote undesired elimination. Use of inorganic bases like K₂CO₃ or Cs₂CO₃ is often preferred over organic amines like triethylamine for this substrate.[5]
-
Temperature Control: While Heck reactions often require heat, excessive temperatures can lead to isomerization of the butenyl chain or decomposition of the catalyst and product. An optimal temperature range should be determined empirically, often between 80-120 °C.
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(0) precursors. |
| Ligand | PPh₃, P(t-Bu)₃, or an NHC ligand | PPh₃ is a good starting point. Bulky ligands can improve selectivity. |
| Base | K₂CO₃, Cs₂CO₃, KOAc | Weaker, non-nucleophilic bases to minimize side reactions. |
| Solvent | DMF, DMAc, Toluene | Aprotic polar solvents are generally effective. |
| Temperature | 80 - 120 °C | Balance between reaction rate and thermal stability. |
Guide 2: Grignard Reagent Formation and Subsequent Reactions
The formation of but-3-en-1-ylmagnesium iodide from this compound is a common procedure, but it is fraught with potential for low yield.
Common Issue: Low Yield of Grignard Reagent
The primary issue is often the premature quenching of the Grignard reagent or undesired coupling reactions.
Causality & Mechanism: Grignard reagents are potent bases and nucleophiles. Any trace of protic sources, including water in the glassware or solvent, will quench the reagent. Furthermore, the initially formed organomagnesium species can react with the C-I bond of another molecule of this compound in a Wurtz-type coupling to form octa-1,7-diene.
Caption: Protocol for High-Yield Grignard Formation.
Solutions & Protocols:
-
Rigorous Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight). Solvents must be anhydrous grade and preferably distilled from a drying agent like sodium/benzophenone immediately before use.[9]
-
Slow Addition: To minimize Wurtz coupling, the this compound should be added slowly to the suspension of magnesium turnings. This maintains a low concentration of the alkyl iodide in the presence of the already-formed Grignard reagent.
-
Initiation: The reaction can sometimes be slow to start. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface. Spontaneous initiation is often observed once the reaction begins.[9]
Protocol: Optimized Grignard Formation
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small volume of anhydrous diethyl ether or THF via cannula.
-
Dissolve this compound (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the iodide solution to the magnesium suspension. Wait for the reaction to initiate (visual cues include bubbling and gentle reflux).
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting grey/black solution for an additional 30-60 minutes.
-
The Grignard reagent is now ready for use in the subsequent reaction.
References
- 1. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]
- 3. E-1-iodo-1-butene | C4H7I | CID 10986905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Iodobut-1-ene | C4H7I | CID 14382154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
Technical Support Center: 4-Iodobut-1-ene
Welcome to the technical support guide for 4-iodobut-1-ene, a versatile bifunctional reagent used in a variety of organic synthesis applications.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use.
I. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, offering insights into the underlying chemistry and providing actionable solutions.
Issue 1: Low Yield in Grignard Reagent Formation and Subsequent Reactions
Question: I am attempting to form the Grignard reagent of this compound, but the yield of my desired product after reaction with an electrophile is consistently low. What are the likely side reactions?
Answer: Low yields in Grignard reactions involving this compound often stem from side reactions that consume the starting material or the Grignard reagent itself. The primary culprits are typically Wurtz coupling and elimination reactions.
Probable Causes & Solutions:
-
Wurtz Coupling: This is a significant side reaction where two molecules of the alkyl halide couple in the presence of the metal. In this case, two molecules of this compound react with magnesium to form 1,7-octadiene.
-
Mechanism Insight: The reaction proceeds through the formation of the Grignard reagent, which then reacts with another molecule of unreacted this compound.
-
Troubleshooting:
-
Slow Addition: Add the this compound solution dropwise to the activated magnesium turnings at a rate that maintains a gentle reflux. This keeps the concentration of the alkyl iodide low, minimizing the chance of coupling.
-
Dilution: Use a higher volume of a suitable solvent (e.g., anhydrous diethyl ether or THF) to further decrease the concentration of the reactants.
-
Temperature Control: Maintain a consistent and moderate temperature. Overheating can accelerate side reactions.
-
-
-
Elimination Reactions: The Grignard reagent of this compound can act as a base, leading to elimination reactions, particularly if the electrophile has acidic protons or is sterically hindered.
-
Mechanism Insight: This is an E2-type elimination where the Grignard reagent abstracts a proton, leading to the formation of an alkene from the electrophile.
-
Troubleshooting:
-
Choice of Electrophile: Be mindful of the electrophile's structure. Avoid those with easily accessible acidic protons.
-
Reverse Addition: For particularly sensitive electrophiles, consider adding the Grignard reagent solution to the electrophile solution (reverse addition) to keep the concentration of the Grignard reagent low.
-
-
Issue 2: Formation of Isomeric Byproducts in Coupling Reactions
Question: During a Suzuki or Heck coupling reaction using this compound, I am observing the formation of not only my desired product but also isomeric butenyl-coupled products. Why is this happening?
Answer: The presence of the terminal double bond in this compound introduces the possibility of isomerization under certain reaction conditions, particularly those involving transition metal catalysts and heat.
Probable Causes & Solutions:
-
Allylic Rearrangement/Isomerization: The palladium catalyst used in many coupling reactions can catalyze the migration of the double bond, leading to the formation of a mixture of butenyl isomers (e.g., 1-iodo-but-2-ene). These isomers can then participate in the coupling reaction, leading to a mixture of products.
-
Mechanism Insight: This can occur via the formation of a π-allylpalladium complex, which can then undergo reductive elimination to give the rearranged product.
-
Troubleshooting:
-
Ligand Choice: Employing bulky phosphine ligands can sometimes suppress isomerization by sterically hindering the formation of the π-allyl complex.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times can minimize the extent of isomerization. Monitor the reaction progress closely by TLC or GC-MS to stop it once the desired product is formed.
-
Base Selection: The choice of base can influence the reaction outcome. Experiment with different inorganic or organic bases to find one that promotes the desired coupling without favoring isomerization.
-
-
Issue 3: Product Instability and Decomposition During Workup or Purification
Question: My reaction appears to be successful based on initial analysis, but I experience significant product loss and the appearance of new impurities during aqueous workup or column chromatography. What could be the cause?
Answer: this compound and its derivatives can be susceptible to degradation, especially in the presence of light, acid, or reactive surfaces like silica gel.
Probable Causes & Solutions:
-
Light Sensitivity: Alkyl iodides can undergo homolytic cleavage of the C-I bond when exposed to UV light, leading to the formation of radical species.[4] These radicals can then initiate various decomposition pathways.
-
Troubleshooting:
-
Protect from Light: Conduct the reaction and workup in a fume hood with the sash down and, if possible, with the lights turned off or dimmed. Wrap reaction flasks and storage vials in aluminum foil.
-
-
-
Acid-Catalyzed Decomposition: The alkene functionality can be protonated by acidic conditions during workup, leading to carbocation intermediates that can undergo rearrangement, elimination, or reaction with nucleophiles present in the mixture.
-
Troubleshooting:
-
Neutral Workup: Use a neutral or slightly basic aqueous workup. A saturated solution of sodium bicarbonate or a phosphate buffer can be used to neutralize any acidic components.
-
Avoid Strong Acids: If an acidic workup is necessary, use dilute acids and perform the extraction quickly at low temperatures.
-
-
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.
-
Troubleshooting:
-
Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine. This is done by adding a small percentage of triethylamine to the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel.
-
-
Issue 4: Unexpected Radical Reactions
Question: I am observing the formation of oligomers or polymers in my reaction mixture, even when not performing a polymerization reaction. What could be initiating this?
Answer: The presence of the alkene and the relatively weak carbon-iodine bond makes this compound susceptible to radical-initiated side reactions.[4]
Probable Causes & Solutions:
-
Radical Initiators: Trace impurities, exposure to light, or high temperatures can generate radical species that initiate the polymerization of the alkene.
-
Mechanism Insight: A radical initiator can add to the double bond of this compound, creating a new radical that can then propagate by adding to another molecule of the alkene.
-
Troubleshooting:
-
Use of Inhibitors: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture if it is compatible with your desired transformation.
-
Purification of Starting Material: Ensure the this compound is free from peroxide impurities, which can act as radical initiators. This can be achieved by passing it through a short plug of basic alumina.
-
Degas Solvents: Remove dissolved oxygen, which can promote radical reactions, by degassing your solvents (e.g., by sparging with nitrogen or argon, or through freeze-pump-thaw cycles).
-
-
II. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: To maintain its integrity, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] It is advisable to store it under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture contamination.
Q2: What are the main safety hazards associated with this compound?
A2: this compound is a flammable liquid and vapor. It is also toxic if swallowed and may cause an allergic skin reaction.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: Can I use this compound in aqueous media?
A3: Due to its hydrophobic nature, this compound has limited solubility in water.[2] While some reactions in aqueous media might be possible with the use of phase-transfer catalysts or co-solvents, it is generally used in organic solvents.
Q4: Are there any common impurities I should look for in commercially available this compound?
A4: Common impurities can include small amounts of isomers (e.g., cis/trans-1-iodo-1-butene), the corresponding alcohol (4-hydroxybut-1-ene) from hydrolysis, and oxidation products. It is good practice to check the purity by NMR or GC-MS before use.
Q5: What is the typical appearance of this compound?
A5: Pure this compound is a colorless to pale yellow liquid.[2] A darker yellow or brown color may indicate the presence of dissolved iodine due to decomposition, and the material may need to be purified before use.
III. Experimental Protocols & Data
Table 1: Troubleshooting Summary
| Problem | Potential Side Reaction | Key Solutions |
| Low Grignard Yield | Wurtz Coupling, Elimination | Slow addition, dilution, temperature control, reverse addition |
| Isomeric Byproducts | Allylic Rearrangement | Optimize ligands, lower temperature, shorter reaction time |
| Product Decomposition | Radical Formation, Acid-Catalyzed Degradation | Protect from light, neutral workup, use deactivated silica |
| Polymerization | Radical Chain Reaction | Add inhibitors, purify starting material, degas solvents |
Protocol 1: Purification of this compound Prior to Use
If the reagent has developed a color, indicating decomposition, it can be purified as follows:
-
Dissolve the this compound in a suitable organic solvent like diethyl ether.
-
Wash the solution with a 5% aqueous solution of sodium thiosulfate to remove dissolved iodine.
-
Wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure. For high purity, distillation under reduced pressure may be performed, but care should be taken to avoid high temperatures.
IV. Visualizing Reaction Pathways
Diagram 1: Competing Reactions in Grignard Formation
Caption: Key pathways in the formation and reaction of a Grignard reagent.
Diagram 2: Isomerization During a Palladium-Catalyzed Reaction
Caption: Competing desired and isomerization pathways in coupling reactions.
V. References
-
MySkinRecipes. This compound. Available from: --INVALID-LINK--
-
PubChem. This compound. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
CymitQuimica. 1-Butene, 4-iodo-. Available from: --INVALID-LINK--
-
Benchchem. This compound. Available from: --INVALID-LINK--
-
Wang, T., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(13), 3029. Available from: --INVALID-LINK--
References
Technical Support Center: Purification of 4-Iodobut-1-ene by Column Chromatography
Welcome to the technical support guide for the purification of 4-iodobut-1-ene using column chromatography. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound appears to be degrading on the silica gel column. What's happening and how can I prevent it?
Answer:
This is a common and critical issue. This compound, like many alkyl halides, can be sensitive to the acidic nature of standard silica gel. The silica surface possesses acidic silanol groups (Si-OH) which can catalyze decomposition reactions, such as elimination (to form butadiene) or substitution (if nucleophilic solvents are present). The presence of iodine, a good leaving group, exacerbates this instability.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel. This is achieved by preparing a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane) and adding a small amount of a mild, non-nucleophilic base like triethylamine (typically 1-3% of the total solvent volume).[1] Swirl the slurry for several minutes to ensure thorough mixing before packing the column. This deactivates the acidic sites on the silica surface.
-
Use Deactivated Silica: Alternatively, commercially available deactivated silica gel (e.g., with a lower surface acidity) can be used.
-
Minimize Residence Time: The longer your compound is in contact with the silica, the greater the chance of degradation. Employing "flash" chromatography, where moderate air pressure is used to accelerate the solvent flow, is highly recommended.[2][3] This reduces the time the compound spends on the column.
-
Work Quickly and at a Low Temperature: If possible, perform the chromatography in a cold room or using a jacketed column to minimize thermal decomposition. Also, proceed with the purification as soon as possible after the synthesis of the crude this compound.
Question 2: I'm struggling to find a suitable solvent system for separating this compound from non-polar impurities. What do you recommend?
Answer:
This compound is a relatively non-polar compound, so you will be working with non-polar solvent systems. The key is to find a solvent or solvent mixture that provides good separation between your product and any impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column.
Recommended Approach:
-
Start with Pure Non-Polar Solvents: Begin by testing pure hexane or petroleum ether for your TLC analysis.[2][4] Spot your crude mixture on a TLC plate and develop it in one of these solvents.
-
Gradually Increase Polarity: If the separation is poor (i.e., the spots are too close together or do not move from the baseline), you will need to increase the polarity of the mobile phase. This is best done by adding a slightly more polar solvent in small increments.[2] A common and effective combination is a mixture of hexane and ethyl acetate or hexane and diethyl ether.[1]
-
Target an Optimal Rf Value: For effective separation on a column, aim for an Rf (retention factor) value for your desired compound (this compound) of approximately 0.25 to 0.35 on the TLC plate.[5] This Rf range generally translates well to good separation on a column. An Rf that is too high means the compound will elute too quickly with poor separation, while an Rf that is too low will result in a long elution time and broad bands.
Example Solvent Systems to Test:
-
100% Hexane
-
1% Ethyl Acetate in Hexane
-
2% Ethyl Acetate in Hexane
-
5% Ethyl Acetate in Hexane
Question 3: My purified fractions of this compound are turning a pale yellow or brown color upon standing. Is this normal?
Answer:
This is a strong indication of decomposition. Alkyl iodides are susceptible to decomposition, often initiated by light, leading to the formation of elemental iodine (I2), which imparts a yellow-to-brown color.
Preventative Measures:
-
Protect from Light: Throughout the purification process and during storage, it is crucial to protect your compound from light. Wrap your collection flasks and final storage vial in aluminum foil.
-
Store Under Inert Atmosphere: Oxygen can also contribute to decomposition. After evaporating the solvent from your pure fractions, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Low-Temperature Storage: Store the purified compound at a low temperature, ideally in a refrigerator or freezer, to slow down the rate of decomposition.[6]
-
Consider a Stabilizer: For long-term storage, adding a small amount of a stabilizer, such as copper powder or a few drops of a hindered phenol antioxidant (like BHT), can be beneficial. Some commercial sources supply this compound with a stabilizer like MEHQ.[7]
Question 4: How do I properly pack my column to ensure good separation?
Answer:
A well-packed column is essential for achieving high-resolution separation. The goal is to have a uniform, bubble-free bed of silica gel.[8] There are two primary methods for packing a column: the slurry (wet-packing) method and the dry-packing method. For silica gel, the slurry method is generally preferred.[8][9][10]
Slurry Packing Method - Step-by-Step:
-
Prepare the Column: Ensure the column is clean, dry, and clamped vertically. Place a small plug of cotton or glass wool at the bottom to support the packing, followed by a thin layer of sand.[3][9]
-
Make the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a smooth, pourable slurry.[3]
-
Pack the Column: Fill the column about one-third full with the eluent.[3] Then, carefully and in one continuous motion, pour the silica gel slurry into the column.
-
Settle the Packing: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica gel.[3] Open the stopcock to drain some of the solvent, which will help compact the packing. Crucially, never let the solvent level drop below the top of the silica bed.
-
Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent the bed from being disturbed when you add more solvent or your sample.
Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for the purification of this compound by flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (standard, 60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
-
Sand (washed and dried)
-
Glass wool or cotton
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Compressed air or nitrogen source for flash chromatography
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 100:0, 99:1, 98:2).
-
Identify the solvent system that gives your product an Rf of ~0.3.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material you are purifying.
-
Insert a cotton/glass wool plug and add a layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen eluent (from step 1), adding ~1% (v/v) triethylamine to neutralize the silica.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped. Drain the solvent until it is just above the silica bed.
-
Add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (like hexane).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, you can perform a "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting free-flowing powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to begin the elution.
-
Collect the eluent in a series of fractions. The size of the fractions will depend on the column size and the separation.
-
-
Analysis of Fractions:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate to identify which fractions contain your purified product.
-
-
Isolation:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Store the final product under an inert atmosphere, protected from light, and at a low temperature.
-
Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₇I | PubChem[12] |
| Molecular Weight | 182.00 g/mol | PubChem[12] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[13] |
| Solubility | Good in organic solvents, limited in water | CymitQuimica[13] |
| Stability | Sensitive to light and acid | General chemical knowledge |
| Solvent System (Hexane:Ethyl Acetate) | Recommended Use | Target Rf |
| 100:0 to 99:1 | Eluting highly non-polar impurities and this compound. | 0.25 - 0.35 |
| 98:2 to 95:5 | For eluting this compound if it is moving too slowly. | > 0.35 |
References
- 1. Chromatography [chem.rochester.edu]
- 2. columbia.edu [columbia.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 4-Iodobut-1-yne | 43001-25-8 [sigmaaldrich.com]
- 7. This compound | 7766-51-0 [sigmaaldrich.com]
- 8. orgsyn.org [orgsyn.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]
Technical Support Center: Navigating the Purification of 4-Iodobut-1-ene Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodobut-1-ene. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with purifying products derived from this versatile reagent. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and purity of your synthesized molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the work-up and purification of reactions involving this compound.
Q1: My crude reaction mixture is a dark brown or purple color. What is the likely cause and how can I remove it?
A1: A brown or purple hue in your reaction mixture is often indicative of the presence of elemental iodine (I₂). This can form from the degradation of this compound, particularly in the presence of light, air, or acidic conditions. To remove the color, you can wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) during your work-up. The thiosulfate reduces the elemental iodine to colorless iodide ions, which are then partitioned into the aqueous layer. Continue the washes until the organic layer is colorless.
Q2: I am seeing a significant amount of a non-polar byproduct in my Grignard reaction with this compound. What could it be?
A2: The most common non-polar byproduct in a Grignard reaction with an alkyl halide is the Wurtz coupling product. In this case, it would be 1,7-octadiene, formed from the reaction of the 4-butenylmagnesium iodide with unreacted this compound. To minimize this, add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.
Q3: My product is not UV-active. How can I effectively visualize it on a TLC plate?
A3: Since this compound and many of its derivatives lack a UV chromophore, UV light is often not a suitable visualization method.[1] The most common and generally effective alternatives are:
-
Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as yellow-brown spots.[1][2] This method is non-destructive, but the spots will fade over time.
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive method where the plate is dipped into a solution of potassium permanganate. Compounds with oxidizable functional groups, such as the double bond in this compound and its products, will appear as yellow or white spots on a purple background.[2]
-
p-Anisaldehyde Stain: This stain is particularly useful for visualizing a wide range of functional groups, including alcohols and amines, which may be products of your reaction. It typically requires heating the TLC plate after dipping.[2]
Q4: I suspect my product is being lost during rotary evaporation. What precautions should I take?
A4: Products derived from this compound are often relatively low molecular weight and can be volatile. To prevent loss during solvent removal:
-
Use a cold trap with dry ice/acetone or a cryocooler.
-
Carefully control the vacuum pressure.
-
Avoid excessive heating of the water bath.
-
Once the bulk of the solvent is removed, you can switch to a high-vacuum line for a short period at room temperature or below to remove residual solvent without significant product loss.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common reaction types involving this compound.
Guide 1: Purification After a Grignard Reaction
Grignard reactions are a cornerstone of C-C bond formation, but their work-up can be challenging.
Common Impurities:
-
Unreacted Magnesium
-
Wurtz coupling product (1,7-octadiene)
-
Protonated Grignard reagent (1-butene)
-
Side products from reaction with CO₂ (carboxylic acid) or O₂ (alcohol)
-
Unreacted starting electrophile
Troubleshooting Workflow:
Caption: Workflow for Grignard Reaction Purification.
Step-by-Step Protocol:
-
Quenching: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath. This will quench any unreacted Grignard reagent and magnesium. Avoid using strong acids if your product is acid-sensitive.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Washes:
-
If the organic layer is colored, wash with 10% aqueous sodium thiosulfate.
-
Wash with brine (saturated aqueous NaCl) to help break up emulsions and remove water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Purification:
-
Distillation: If the desired product and the main impurities (like 1,7-octadiene) have sufficiently different boiling points, distillation under reduced pressure is an effective purification method.[3][4]
-
Flash Chromatography: For more complex mixtures or non-volatile products, flash chromatography is the method of choice.[5] A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
| Compound | Boiling Point (°C) | Notes |
| This compound | 134-136 | |
| 1,7-Octadiene | 115-117 | Wurtz coupling byproduct |
| 1-Butene | -6.3 | Gaseous byproduct |
Guide 2: Purification After a Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
This guide focuses on purifying the product of a reaction where an alkoxide or other nucleophile displaces the iodide from this compound.
Common Impurities:
-
Unreacted this compound
-
Unreacted nucleophile (e.g., alcohol)
-
Elimination byproduct (1,3-butadiene)
-
Side products from the base used
Troubleshooting Workflow:
Caption: Workflow for Nucleophilic Substitution Purification.
Step-by-Step Protocol:
-
Work-up: After the reaction is complete, cool the mixture and quench with water. Extract the product with a suitable organic solvent.
-
Acid-Base Extraction:
-
To remove unreacted acidic starting materials (e.g., phenols), wash the organic layer with a dilute aqueous base like 1M NaOH or saturated NaHCO₃.
-
To remove unreacted basic starting materials (e.g., amines), wash with a dilute aqueous acid like 1M HCl.
-
-
Final Washes: Wash with water and then brine to remove any residual salts and water.
-
Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.
-
Purification:
-
Flash Chromatography: This is the most common method for purifying substitution products. The choice of solvent system will depend on the polarity of the product. A good starting point is a gradient of ethyl acetate in hexanes.[6] For basic products like amines, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and prevent streaking.[6]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[3]
-
References
Technical Support Center: Optimizing Temperature for 4-Iodobut-1-ene Reactions
Welcome to the technical support center for optimizing reactions involving 4-iodobut-1-ene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and questions related to temperature control in your experiments, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration for selecting a reaction temperature for this compound?
The selection of an optimal reaction temperature for this compound hinges on a critical balance between reaction rate and chemical stability. As a primary allylic iodide, this compound is a highly reactive substrate, but it is also prone to several temperature-dependent side reactions and decomposition. The ideal temperature will be high enough to ensure a reasonable reaction rate but low enough to minimize these competing pathways.
Key factors to consider include:
-
Reaction Type: Different reactions (e.g., nucleophilic substitution, Grignard formation, cross-coupling) have different activation energies and temperature optima.
-
Solvent Choice: The boiling point of your solvent will naturally cap the maximum achievable temperature at atmospheric pressure.
-
Stability of Other Reagents: Catalysts, bases, and other substrates in your reaction mixture may also have temperature sensitivities.
Q2: How does temperature affect the stability of this compound itself?
This compound, like many allylic iodides, has limited thermal and photolytic stability. While a specific decomposition temperature is not well-documented in the literature, its recommended storage conditions provide significant insight. Suppliers suggest storing this compound at low temperatures (typically -20°C) in a dark, dry environment. This implies that decomposition can occur at ambient temperatures and is accelerated by heat and light. The decomposition of similar compounds, such as allyl iodide, is often indicated by the appearance of a brown or violet color due to the formation of free iodine.[1]
Recommendation: For any reaction, it is crucial to use freshly acquired or properly stored this compound. If the reagent shows discoloration, it may be indicative of decomposition, which can lead to inconsistent results and lower yields.
Troubleshooting Guide: Common Temperature-Related Issues
Problem 1: Low or no product yield, with starting material remaining.
This is a common issue when the reaction temperature is too low. The activation energy for the desired transformation is not being sufficiently overcome.
Causality: Chemical reactions have a minimum energy requirement to proceed (the activation energy). If the thermal energy of the system (i.e., the temperature) is insufficient, the reactant molecules will not collide with enough energy to form the product, resulting in a sluggish or stalled reaction.
Troubleshooting Steps:
-
Incremental Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 10-20°C). Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).
-
Extended Reaction Time: If a higher temperature is not feasible due to the stability of other reagents, consider extending the reaction time at the current temperature.
-
Solvent and Catalyst Screening: In some cases, a change of solvent to one with a higher boiling point or a more active catalyst system can facilitate the reaction at a lower temperature.
Problem 2: Formation of significant side products, particularly elimination or coupling products.
This often occurs when the reaction temperature is too high, favoring alternative reaction pathways.
Causality and Common Side Products:
-
Elimination (E2 Pathway): At elevated temperatures, this compound can undergo elimination to form 1,3-butadiene, especially in the presence of a strong, sterically hindered base. Elimination reactions generally have a higher activation energy than substitution reactions, meaning their rates increase more dramatically with temperature.
-
Wurtz-type Homocoupling: In the context of Grignard reagent formation, if the temperature is not carefully controlled, the newly formed Grignard reagent can react with unreacted this compound to produce 1,7-octadiene. This is a common side reaction with reactive alkyl halides.
-
Catalyst Decomposition: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), excessively high temperatures can lead to the decomposition of the catalyst, often observed as the formation of palladium black. This reduces the concentration of the active catalyst and can halt the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Experimental Protocols
Protocol 1: Temperature Screening for a Generic Nucleophilic Substitution Reaction
This protocol provides a framework for determining the optimal temperature for the reaction of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile of choice
-
Anhydrous, degassed solvent (e.g., Acetonitrile, DMF, THF)
-
Inert gas supply (Argon or Nitrogen)
-
Heating apparatus with precise temperature control (e.g., heating mantle with a temperature controller, oil bath)
-
Analytical instrument for monitoring reaction progress (e.g., GC, LC-MS, or NMR)
Procedure:
-
Reaction Setup: In a series of identical, flame-dried reaction vessels under an inert atmosphere, add the chosen solvent, nucleophile (e.g., 1.1 equivalents), and a magnetic stir bar.
-
Temperature Equilibration: Bring each reaction vessel to its designated screening temperature (e.g., 25°C, 40°C, 60°C, 80°C).
-
Initiation: Once the temperature is stable, add this compound (1.0 equivalent) to each vessel simultaneously (if possible) to start the reactions.
-
Monitoring: At regular time intervals (e.g., 30, 60, 120, 240 minutes), take a small aliquot from each reaction mixture. Quench the aliquot (e.g., with a saturated aqueous solution of ammonium chloride) and prepare it for analysis.
-
Analysis: Analyze the quenched aliquots to determine the ratio of starting material, desired product, and any major byproducts at each temperature and time point.
-
Data Interpretation: Plot the conversion and yield of the desired product as a function of time for each temperature. The optimal temperature will provide the best balance of a reasonable reaction rate and high selectivity for the desired product.
Data Summary Table (Example):
| Temperature (°C) | Time (h) | Conversion of this compound (%) | Yield of Desired Product (%) | Yield of Side Product (%) |
| 25 | 4 | 15 | 12 | <1 |
| 40 | 4 | 60 | 55 | 2 |
| 60 | 4 | 95 | 85 | 8 |
| 80 | 4 | >99 | 70 | 25 |
Protocol 2: Low-Temperature Grignard Reagent Formation
This protocol is designed to minimize Wurtz-type coupling during the formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Dry ice/acetone bath (-78°C)
Procedure:
-
Apparatus Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings in a flask and add a single crystal of iodine. Gently warm the flask until the iodine sublimes and the color dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initial Setup: Add anhydrous THF to the activated magnesium. Cool the flask to -78°C using a dry ice/acetone bath.
-
Slow Addition: Add a solution of this compound in anhydrous THF to the stirred magnesium suspension dropwise over an extended period. Maintaining a low temperature is critical to ensure the rate of Grignard formation is faster than the rate of the subsequent coupling reaction.
-
Reaction: Once the addition is complete, allow the reaction to stir at -78°C for an additional 30-60 minutes. The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture.
-
Use in Subsequent Steps: The freshly prepared Grignard reagent should be used immediately in the next step of the synthesis, preferably while still at a low temperature.
Logical Relationship Diagram:
Caption: Temperature's influence on Grignard formation vs. Wurtz coupling.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Iodobut-1-ene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for cross-coupling reactions involving 4-iodobut-1-ene. This resource is designed to move beyond simple protocols, offering a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
I. Understanding the Substrate: this compound
This compound is a bifunctional molecule containing a terminal alkene and a primary alkyl iodide.[1][2] This structure presents unique opportunities and challenges in cross-coupling reactions. The primary iodide is generally more reactive in oxidative addition to a low-valent metal catalyst compared to other halides.[3] However, the presence of the butenyl group introduces the potential for undesired side reactions, most notably β-hydride elimination.[4]
Key Structural Features and Reactivity Considerations:
-
Reactive C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds, facilitating oxidative addition to the palladium catalyst, often allowing for milder reaction conditions.[3]
-
Terminal Alkene: The double bond can potentially coordinate to the metal center, influencing the reaction pathway.
-
β-Hydrogens: The presence of hydrogens on the carbon atom beta to the metal center after oxidative addition makes the resulting organometallic intermediate susceptible to β-hydride elimination, a common decomposition pathway that can lead to low product yields.[4][5]
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered when performing cross-coupling reactions with this compound.
Q1: My reaction with this compound is giving low yields. What are the likely causes?
A1: Low yields in cross-coupling reactions with this compound can stem from several factors:
-
Catalyst Deactivation: The presence of oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and stalling the reaction.[6] Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
-
β-Hydride Elimination: This is a major competing pathway for alkyl halides with β-hydrogens.[4] After oxidative addition of this compound to the palladium center, the resulting intermediate can eliminate a hydride to form a palladium-hydride species and 1,3-butadiene, which is a common side reaction. To mitigate this, consider using ligands that promote rapid reductive elimination.
-
Reagent Purity: Ensure the this compound is pure and has been stored correctly to prevent degradation.[6] Similarly, the purity of the coupling partner is crucial. For instance, in Suzuki reactions, boronic acids can undergo protodeboronation.[6]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base all play a critical role. High temperatures can sometimes accelerate catalyst decomposition.[6]
Q2: I am observing the formation of 1,3-butadiene as a major byproduct. How can I suppress this?
A2: The formation of 1,3-butadiene is a direct consequence of β-hydride elimination. To minimize this side reaction, you can employ several strategies:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the rate of reductive elimination, which is the desired product-forming step, thus outcompeting β-hydride elimination.[7][8]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway. However, this may also slow down the desired coupling reaction, so optimization is key.
-
Additives: In some cases, additives can influence the reaction pathway. For instance, the presence of certain salts can affect the stability of intermediates in the catalytic cycle.[9]
Q3: Which cross-coupling reaction is most suitable for use with this compound?
A3: The choice of cross-coupling reaction depends on the desired transformation:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[3][10]
-
Sonogashira Coupling: Employed for coupling with terminal alkynes to form enynes.[13][14][15]
-
Stille Coupling: Involves the reaction with organotin reagents.[7][16][17] While effective, the toxicity of organotin compounds is a significant drawback.[16][17]
-
Negishi Coupling: Utilizes organozinc reagents.[18]
Each of these reactions will have its own set of optimized conditions and catalyst systems.
Q4: Can I use a Pd(II) precatalyst, or is a Pd(0) source necessary?
A4: While Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often used to directly enter the catalytic cycle, air-stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ are also commonly employed.[8][19] These Pd(II) salts are reduced in situ to the active Pd(0) species by a phosphine ligand, the organometallic coupling partner, or an added reducing agent. However, for challenging substrates, starting with a Pd(0) source can sometimes be more reliable.[8]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during cross-coupling reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect reaction temperature. 4. Poor quality reagents. | 1. Use a fresh batch of catalyst and ensure ligands are not oxidized.[6] Consider using a well-defined precatalyst. 2. Rigorously degas all solvents and run the reaction under a strict inert atmosphere.[6] 3. Optimize the temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[20] 4. Use freshly purified reagents. |
| Formation of Palladium Black | 1. Presence of oxygen. 2. Suboptimal ligand-to-palladium ratio. 3. High reaction temperature. | 1. Improve degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[6] 2. Adjust the ligand-to-palladium ratio. Excess ligand can sometimes stabilize the catalyst.[6] 3. Attempt the reaction at a lower temperature. |
| Significant β-Hydride Elimination (Butadiene Formation) | 1. Slow reductive elimination. 2. Ligand choice not optimal for suppressing elimination. | 1. Employ bulky, electron-rich ligands (e.g., tri-tert-butylphosphine, Buchwald-type biaryl phosphines, or NHCs) to accelerate reductive elimination.[7][21] 2. Screen a variety of ligands to find one that favors the desired coupling pathway. |
| Homocoupling of the Coupling Partner | 1. Presence of oxygen, especially in Sonogashira (Glaser coupling) and Suzuki reactions.[8] 2. Suboptimal reaction conditions. | 1. Ensure a strictly oxygen-free environment.[8] For Sonogashira couplings, copper-free conditions can be explored to avoid Glaser coupling. 2. Re-optimize base, solvent, and temperature. |
| Reaction is Not Reproducible | 1. Inconsistent reagent quality. 2. Variations in inert atmosphere technique. 3. Inconsistent stirring rate, especially in biphasic mixtures.[22] | 1. Use reagents from the same batch or purify them before each use.[23] 2. Standardize the degassing and inert atmosphere setup. 3. Ensure vigorous and consistent stirring.[22] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with this compound
This is a representative protocol and should be optimized for each specific substrate combination.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.1-1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (1.0 equiv.) via syringe.
-
Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via cannula or syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing the Catalytic Cycle and Troubleshooting Logic
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura reaction with a competing β-hydride elimination pathway.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in cross-coupling reactions.
V. References
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. --INVALID-LINK--
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. --INVALID-LINK--
-
Lee, P. H., Lee, K., & Sung, S. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(19), 3059-3062. --INVALID-LINK--
-
Fairlamb, I. J. S. (2007). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 36(7), 1036-1045. --INVALID-LINK--
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 691-703. --INVALID-LINK--
-
Jesus, A. D. L. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(11), 1369. --INVALID-LINK--
-
Soderberg, T. (n.d.). Cross-Coupling Chemistry. University of Michigan. --INVALID-LINK--
-
White, P. S., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11336-11339. --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. --INVALID-LINK--
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. --INVALID-LINK--
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. --INVALID-LINK--
-
Wikipedia. (2023, November 28). β-Hydride elimination. --INVALID-LINK--
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Heck Coupling of 1-Iodoheptane. --INVALID-LINK--
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. --INVALID-LINK--
-
Wikipedia. (2024, January 2). Sonogashira coupling. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. --INVALID-LINK--
-
Fu, G. C. (2003). Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT. --INVALID-LINK--
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. --INVALID-LINK--
-
Wikipedia. (2023, December 29). Stille reaction. --INVALID-LINK--
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. --INVALID-LINK--
-
Colacot, T. J. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 51(6), 1335-1348. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: 1-Iodocyclohexene Cross-Coupling Reactions. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. --INVALID-LINK--
-
Liu, P., & Houk, K. N. (2015). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Chinese Journal of Chemistry, 33(1), 51-60. --INVALID-LINK--
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting Low Yield in 1-Iodohexane Coupling Reactions. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. --INVALID-LINK--
-
Kollar, L., & Mika, L. T. (2010). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Catalysis Communications, 11(8), 745-748. --INVALID-LINK--
-
Kumar, D., & Sharma, U. (2017). Molecular iodine as a mild catalyst for cross-coupling of alkenes and alcohols. Green Chemistry, 19(12), 2824-2828. --INVALID-LINK--
-
Liu, P., & Houk, K. N. (2010). The fine balance between one cross-coupling and two beta-hydride elimination pathways: a DFT mechanistic study of Ni(pi-allyl)(2)-catalyzed cross-coupling of alkyl halides and alkyl Grignard reagents. Chemical Communications, 46(16), 2727-2729. --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--
-
Trost, B. M., & McClory, A. (2008). Pd-Catalyzed Asymmetric β-Hydride Elimination En Route to Chiral Allenes. Journal of the American Chemical Society, 130(52), 17696-17697. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mt.com [mt.com]
- 11. vapourtec.com [vapourtec.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 19. uwindsor.ca [uwindsor.ca]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Grignard Formation with 4-iodobut-1-ene
Welcome to our dedicated technical support guide for researchers encountering challenges with the formation of the Grignard reagent from 4-iodobut-1-ene. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome common hurdles and achieve reliable, high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound refuses to initiate. What are the primary causes and how can I resolve this?
A1: Failure to initiate is the most common frustration in Grignard synthesis. This is almost always due to two main factors: a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of even trace amounts of water.[1][2][3] The magnesium oxide layer acts as a physical barrier, preventing the magnesium metal from reacting with the organic halide.[1][4]
Causality: The Grignard reaction involves an electron transfer from the magnesium metal to the alkyl halide.[5] The MgO layer is non-reactive and electrically insulating, effectively stopping this critical first step. Furthermore, Grignard reagents are potent bases and will be instantly quenched by any protic species like water, forming an alkane and rendering the reagent inactive.[6][7]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be scrupulously dried, either by flame-drying under a vacuum/inert atmosphere or by oven-drying at >120°C overnight.[4][8][9] Solvents must be anhydrous grade, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).
-
Activate the Magnesium: The MgO layer must be disrupted to expose a fresh, reactive metal surface.[1][10] Several mechanical and chemical methods can be employed. See Protocol 2 for a detailed procedure.
| Problem | Root Cause | Recommended Solution |
| No reaction initiation | Inactive magnesium surface (MgO layer) | Activate magnesium using mechanical (crushing, stirring) or chemical (I₂, 1,2-dibromoethane) methods.[1][11][12] |
| Wet glassware or solvent | Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent.[4][8] | |
| Impure this compound | Purify the starting material, for example, by passing it through a short plug of activated alumina to remove trace water and acidic impurities. |
Q2: My reaction starts successfully but then either stops, turns black, or gives a very low yield. What is the likely cause?
A2: This is a classic sign of competing side reactions outcompeting the desired Grignard formation. With this compound, the most significant side reaction is Wurtz coupling .[13][14][15]
Causality: The Wurtz reaction occurs when a newly formed Grignard molecule (R-MgX) acts as a nucleophile and attacks a molecule of the starting alkyl halide (R-X).[14][16] This forms a dimer (R-R) and magnesium halide (MgX₂). This side reaction is particularly problematic under conditions of high local concentration of the alkyl halide or at elevated temperatures.[4][13] A dark or black appearance can be due to the formation of finely divided metal from these side reactions.[4][17]
Key Reaction Pathways:
Strategies to Minimize Wurtz Coupling and Improve Yield:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[13][16]
-
Temperature Control: While gentle warming can help initiate the reaction, the main reaction should be maintained at a controlled temperature (e.g., gentle reflux in diethyl ether or room temperature in THF) to avoid accelerating the coupling side reaction.[13]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides like alkenyl iodides because it is a better Lewis base and more effectively solvates the Grignard reagent.[8][10][18]
| Problem | Root Cause | Recommended Solution |
| Low Yield / Stalled Reaction | Wurtz coupling | Add this compound solution slowly and maintain moderate temperature. Consider using a continuous flow setup for large-scale reactions to improve selectivity.[14] |
| Dark Brown/Black Color | Decomposition / Side Products | Ensure the reaction is not overheating. A grayish-brown color is normal, but black indicates significant side reactions.[17] |
| Quenching by moisture/air | Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. |
Detailed Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Disassemble all glassware (reaction flask, condenser, addition funnel).
-
Clean thoroughly and rinse with deionized water, followed by an acetone rinse to facilitate drying.
-
Place glassware in a laboratory oven at a minimum of 120°C for at least 4 hours, or preferably, overnight.
-
Assemble the apparatus hot from the oven and immediately place it under a vacuum while flame-drying all surfaces with a heat gun until no more condensation is visible.
-
Allow the apparatus to cool to room temperature under a positive pressure of dry inert gas (Argon or Nitrogen).
Protocol 2: Chemical Activation of Magnesium Turnings
-
To the cooled, inerted reaction flask containing a magnetic stir bar, add the required amount of magnesium turnings.
-
Gently warm the flask with a heat gun under the inert atmosphere. The iodine will sublime, creating a purple vapor that coats the magnesium.
-
Continue gentle warming until the purple color fades to a yellowish-brown, indicating the iodine has reacted with the magnesium surface to form MgI₂, etching the oxide layer.[1][19]
-
Allow the flask to cool completely before adding the solvent.
Protocol 3: General Procedure for the Formation of 4-butenylmagnesium iodide
-
Set up an apparatus as described in Protocol 1 .
-
Place 1.2 equivalents of magnesium turnings in the reaction flask and activate them using Protocol 2 .
-
Add enough anhydrous THF or diethyl ether to cover the magnesium.
-
In the addition funnel, prepare a solution of 1.0 equivalent of this compound in your chosen anhydrous solvent.
-
Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension.
-
Initiation is marked by a gentle bubbling from the magnesium surface, a slight increase in temperature, and the development of a cloudy, grayish-brown color. Gentle warming with a water bath may be required. If initiation does not occur, refer to the troubleshooting guide (FAQ 1).
-
Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux (for diethyl ether) or a steady temperature (e.g., 25-30°C for THF). An external cooling bath may be necessary to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The final solution should be a homogenous, grayish-brown color with minimal remaining magnesium.
-
The concentration of the prepared Grignard reagent can be determined via titration before use in subsequent reactions.[17][20]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. adichemistry.com [adichemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. METHYLMAGNESIUM IODIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing 4-Iodobut-1-ene Volatility in Reactions
Welcome to the technical support center for handling 4-iodobut-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but volatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
A1: Understanding the physical properties of this compound is crucial for managing its volatility. It is a flammable liquid and vapor with a relatively low boiling point, making it prone to evaporation at room temperature.[1][2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₇I | PubChem[1] |
| Molecular Weight | 182.00 g/mol | PubChem[1] |
| Boiling Point | 130-131 °C (266-268 °F) | Sigma-Aldrich[2] |
| Density | 1.617 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich[2] |
| Flash Point | 57.4 ± 16.9 °C | Sigma-Aldrich[3] |
Note: The listed boiling point is at atmospheric pressure. Under reduced pressure, the boiling point will be significantly lower.
Q2: How should I properly store this compound to minimize evaporation and degradation?
A2: Proper storage is the first line of defense against the challenges posed by this compound's volatility.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][4] Refrigeration at 2-8°C is recommended for long-term storage to minimize vapor pressure and slow potential degradation.[5][6] Some suppliers recommend storage at -20°C, sealed and protected from light.[7]
-
Containers: Use tightly sealed containers to prevent evaporation.[4][5] Amber glass vials or bottles are ideal to protect the compound from light, as it is light-sensitive.[2][5] For opened containers, using vials with PTFE-lined caps or Mininert® valves can provide an excellent seal and minimize loss.
-
Inert Atmosphere: For prolonged storage, especially after the container has been opened, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation.
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is classified as a flammable liquid and is toxic if inhaled or swallowed.[1][2][8] It may also cause an allergic skin reaction.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and safety glasses or a face shield.[2][8]
Troubleshooting Guides for Common Reactions
The volatility of this compound can lead to several common issues in chemical reactions, primarily related to inaccurate stoichiometry due to evaporative losses and difficulty in maintaining consistent reaction conditions.
Issue 1: Low yields in Grignard reactions due to reagent loss.
Causality: Grignard reactions are often sensitive to the precise ratio of reactants. The volatility of this compound can lead to its evaporation during reagent transfer or from the reaction mixture, especially if the reaction is exothermic, resulting in a substoichiometric amount of the alkyl halide and consequently, lower yields of the desired Grignard reagent.
Troubleshooting Protocol:
-
Pre-cool the Reagent: Before measuring, cool the this compound in an ice bath to reduce its vapor pressure. This minimizes evaporation during transfer.
-
Use a Reflux Condenser: Equip the reaction flask with a cold-water reflux condenser. This will help to condense any evaporated this compound and return it to the reaction mixture. For highly volatile compounds, a Vigreaux condenser can provide additional surface area for condensation.[9]
-
Subsurface Addition: If adding this compound to the reaction mixture, consider a subsurface addition via a syringe or cannula. This introduces the reagent directly into the bulk of the solvent, minimizing its time at the warmer headspace of the flask.
-
Maintain a Gentle Reflux: If the reaction requires heating, maintain a gentle reflux to avoid excessive boiling and potential loss of the volatile reagent through the condenser.
Caption: Troubleshooting workflow for Grignard reactions.
Issue 2: Inconsistent results in cross-coupling reactions (e.g., Sonogashira, Suzuki).
Causality: Cross-coupling reactions often require precise catalytic control and stoichiometric ratios. Evaporation of this compound, the electrophile, can disrupt these delicate balances, leading to incomplete conversion, the formation of side products, and overall inconsistent yields.
Troubleshooting Protocol:
-
Sealed Reaction Vessels: For reactions at elevated temperatures, using a sealed tube or a pressure-rated flask is highly recommended.[9] This completely contains the volatile reagent. Ensure the vessel is appropriate for the expected pressure at the reaction temperature.
-
Solvent Choice: While the reaction chemistry will primarily dictate the solvent, be mindful of its boiling point. A higher boiling point solvent may help to reduce the overall vapor pressure of the reaction mixture.
-
Accurate Reagent Quantification: Instead of measuring by volume, which can be inaccurate for a volatile liquid, consider measuring by mass for greater precision. If volumetric addition is necessary, ensure the liquid is at a consistent, cool temperature.
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas (argon or nitrogen) over the reaction. This not only protects the catalyst and reagents from air and moisture but also helps to reduce the net rate of evaporation from the reaction mixture.
Caption: Strategies for consistent cross-coupling reactions.
Issue 3: Difficulty in removing solvent post-reaction without losing the product.
Causality: If the desired product containing the butenyl moiety is also volatile, removing the reaction solvent using a rotary evaporator under high vacuum can lead to significant product loss.
Troubleshooting Protocol:
-
Reduce Vacuum Strength: Avoid using a high vacuum line.[9] Instead, use a water aspirator or a diaphragm pump with a vacuum regulator to gently remove the solvent under reduced pressure.
-
Gentle Heating: Use a water bath with a controlled temperature. Avoid excessive heating, which increases the vapor pressure of your product.
-
Kugelrohr Distillation: For small-scale purification of a volatile product, a Kugelrohr apparatus can be more efficient than a standard rotary evaporator, as it allows for short-path distillation under reduced pressure.[9]
-
Solvent Extraction and Back-Extraction: If possible, extract the product into a higher boiling point solvent in which it is soluble. This allows for the removal of the original, more volatile reaction solvent with less risk of co-evaporation of the product.
References
- 1. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. 4-Iodobut-1-yne | 43001-25-8 [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. This compound [myskinrecipes.com]
- 8. science2education.co.uk [science2education.co.uk]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Stabilizing 4-Iodobut-1-ene During Experimental Workup
Welcome to the Technical Support Center for handling 4-iodobut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the workup and purification of this versatile yet sensitive reagent. Our aim is to equip you with the knowledge to prevent decomposition and ensure the integrity of your experimental outcomes.
Understanding the Instability of this compound
This compound is a valuable bifunctional molecule in organic synthesis, featuring both a reactive terminal alkene and a good leaving group in the iodide. However, its utility is matched by its propensity for decomposition, a critical consideration during experimental workup and purification.
The primary pathway for the degradation of this compound, like many alkyl iodides, is through the homolytic cleavage of the carbon-iodine bond. This process is readily initiated by exposure to light, particularly in the UV and visible regions of the spectrum. The relatively weak C-I bond (approximately 234 kJ/mol) makes it susceptible to dissociation, generating a homoallyl radical and an iodine radical. The presence of these radical species can initiate a cascade of undesired side reactions, including polymerization and the formation of various byproducts.
Furthermore, the liberated iodine atoms can combine to form molecular iodine (I₂), which imparts a characteristic pink, purple, or brown color to the organic solution, a tell-tale sign of decomposition.
Caption: Light-induced decomposition of this compound.
While less extensively documented for this specific molecule, the potential for acid- or base-catalyzed decomposition should also be considered. Strong acids could protonate the double bond, leading to carbocation-mediated rearrangements or addition reactions. Strong bases, on the other hand, could promote dehydroiodination to yield butadiene, although this typically requires elevated temperatures. During aqueous workup, even mild bases should be used with caution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned pink/brown. What does this mean and can I still use it?
A: A pink, purple, or brown discoloration is a clear indication of decomposition, resulting in the formation of molecular iodine (I₂). The presence of iodine suggests that a portion of your this compound has degraded. For reactions sensitive to the presence of radicals or iodine, it is highly recommended to purify the compound before use. A simple wash with a sodium thiosulfate solution can often remove the color, but this does not reverse the decomposition of the parent molecule.
Q2: I suspect my this compound decomposed during workup. What are the common signs?
A: Besides the characteristic discoloration, other signs of decomposition include:
-
Unexpected byproducts in your crude NMR: Look for signals corresponding to polymeric material or rearranged isomers.
-
Low recovery of the desired product: Decomposition will naturally lead to a lower yield.
-
Formation of a precipitate: Insoluble byproducts may form and crash out of solution.
Q3: How should I properly store this compound?
A: To minimize decomposition, this compound should be stored at low temperatures (-20°C is recommended), in a tightly sealed container, and protected from light by using an amber vial or by wrapping the container in aluminum foil[1]. It is often supplied with a stabilizer like hydroquinone monomethyl ether (MEHQ).
Troubleshooting Guide: Preventing Decomposition During Workup
This section provides a structured approach to identifying and mitigating the decomposition of this compound during the critical workup phase of your experiment.
References
Technical Support Center: Scaling Up Reactions Involving 4-Iodobut-1-ene
Welcome to the technical support center for scaling up chemical reactions that involve 4-iodobut-1-ene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical guidance, troubleshooting tips, and frequently asked questions to help you navigate the complexities of moving from bench-scale experiments to larger-scale production with this versatile but challenging reagent.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound in the context of scaling up chemical processes.
Q1: What are the primary stability concerns with this compound, and how should it be stored?
A1: this compound is sensitive to light, heat, and air.[1] Exposure to these elements can lead to decomposition, often characterized by a discoloration of the liquid from colorless or pale yellow to brown. This is due to the formation of iodine through the homolytic cleavage of the carbon-iodine bond. To ensure its stability, this compound should be stored in a cool, dark place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2] For long-term storage, temperatures of -20°C are recommended.[2][3]
Q2: What are the major safety hazards associated with handling this compound on a larger scale?
A2: On a larger scale, the primary safety concerns are its flammability and potential for thermal runaway. This compound is a flammable liquid and its vapors can form explosive mixtures with air.[4][5][6] It is crucial to handle it in a well-ventilated area, away from ignition sources, and to take precautions against static discharge.[1][4][6][7] Additionally, reactions involving this compound, such as Grignard reagent formation, can be highly exothermic.[8] Without proper thermal management, this can lead to a dangerous increase in temperature and pressure.
Q3: What are the most common side reactions observed when using this compound in large-scale synthesis?
A3: Common side reactions are often dependent on the specific transformation being performed. However, some general side reactions to be aware of include:
-
Elimination Reactions: Under basic conditions, elimination of HI can occur to form butadiene.
-
Isomerization: The terminal double bond can potentially migrate to an internal position under certain catalytic or thermal conditions.
-
Wurtz-type Coupling: In the formation of organometallic reagents, such as Grignard or organolithium reagents, homocoupling of the alkyl iodide can occur to form 1,7-octadiene.
Q4: How can I monitor the quality and purity of this compound before and during a reaction?
A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[5] For monitoring reaction progress, GC or Thin Layer Chromatography (TLC) are often suitable methods. It is advisable to use a fresh, pure batch of this compound for large-scale reactions to minimize the risk of side reactions and ensure reproducibility.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up of reactions involving this compound.
Guide 1: Low Yields in Grignard Reagent Formation
Problem: You are experiencing low yields when preparing the Grignard reagent from this compound on a larger scale.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Moisture in the reaction system | Grignard reagents are highly reactive towards protic sources, including water. On a larger scale, ensuring completely anhydrous conditions can be more challenging. | 1. Thoroughly dry all glassware in an oven and cool under an inert atmosphere. 2. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. 3. Ensure the magnesium turnings are dry and activated. |
| Poor initiation of the reaction | The initiation of Grignard reagent formation can be sluggish.[9] | 1. Add a small crystal of iodine to the magnesium turnings to activate the surface.[9] 2. Use a sonicator to promote initiation. 3. Add a small amount of a pre-formed Grignard reagent to initiate the reaction. |
| Side reactions (e.g., Wurtz coupling) | Homocoupling of the alkyl iodide can reduce the yield of the desired Grignard reagent. | 1. Maintain a dilute solution of this compound. 2. Control the rate of addition of the alkyl iodide to the magnesium to avoid localized high concentrations. 3. Ensure efficient stirring to promote the reaction with magnesium over homocoupling. |
| Thermal decomposition | Alkyl iodides can undergo thermal decomposition.[10][11] | 1. Maintain a controlled reaction temperature. Use a cooling bath if necessary to manage the exotherm. |
Guide 2: Inconsistent Results in Heck Coupling Reactions
Problem: You are observing inconsistent yields and/or the formation of byproducts in a Heck coupling reaction with this compound at a larger scale.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst deactivation | The palladium catalyst can be sensitive to impurities or reaction conditions. | 1. Ensure all reagents and solvents are of high purity and are thoroughly degassed to remove oxygen. 2. Consider using a more robust ligand for the palladium catalyst. 3. If the reaction is sluggish, consider a fresh charge of catalyst. |
| Base selection and concentration | The choice and concentration of the base can significantly impact the reaction outcome.[12] | 1. Screen different bases (e.g., organic vs. inorganic) to find the optimal one for your specific substrate. 2. Ensure the base is fully dissolved or well-suspended for consistent reactivity. |
| Side reactions of the alkene | The terminal alkene of this compound can undergo isomerization or polymerization under the reaction conditions. | 1. Optimize the reaction temperature to favor the desired coupling over side reactions. 2. Consider using a shorter reaction time if product degradation is observed. |
| Mixing and mass transfer limitations | In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, affecting reaction consistency. | 1. Ensure the reactor is equipped with an appropriate stirrer for efficient mixing of the reaction mixture. 2. Consider the geometry of the reactor and the viscosity of the reaction medium. |
Guide 3: Purification Challenges
Problem: You are facing difficulties in purifying the product from a reaction involving this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Close boiling points of product and impurities | Byproducts or unreacted starting materials may have boiling points close to the desired product, making distillation challenging. | 1. Consider fractional distillation under reduced pressure to improve separation. 2. Explore alternative purification methods such as column chromatography, though this may be less practical for very large scales.[13] |
| Thermal instability of the product | The desired product may be thermally labile, leading to decomposition during purification by distillation. | 1. Use a lower distillation temperature by applying a high vacuum. 2. Consider short-path distillation to minimize the residence time at high temperatures. |
| Formation of azeotropes | The product may form an azeotrope with the solvent or an impurity, making complete separation by distillation difficult. | 1. Try adding a different solvent to break the azeotrope. 2. Explore other purification techniques like crystallization if the product is a solid.[13] |
III. Experimental Protocols & Visualizations
Protocol 1: Scale-Up of Grignard Reagent Formation
This protocol describes the formation of 4-buten-1-ylmagnesium iodide in a 5 L reactor.
Materials:
-
Magnesium turnings: 1.2 equivalents
-
This compound: 1.0 equivalent
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
Procedure:
-
Reactor Preparation: Ensure the 5 L reactor is clean, dry, and has been purged with a dry, inert atmosphere (e.g., nitrogen).
-
Initiation: Charge the magnesium turnings and a few crystals of iodine to the reactor. Add a portion of the anhydrous THF. Begin vigorous stirring.
-
Addition of this compound: Slowly add a small amount of a solution of this compound in anhydrous THF to the reactor. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath to control the exotherm if necessary.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete conversion. The resulting Grignard reagent is ready for the next step.
Workflow Diagram:
Caption: Workflow for Grignard Reagent Formation.
Protocol 2: General Troubleshooting Logic for Scale-Up
This decision tree provides a logical approach to troubleshooting common issues encountered during the scale-up of reactions with this compound.
Troubleshooting Decision Tree:
References
- 1. science2education.co.uk [science2education.co.uk]
- 2. This compound | 7766-51-0 [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
The Decisive Advantage: Why 4-Iodobut-1-ene is the Superior Alkyl Halide for Complex Synthesis
A Senior Application Scientist's Guide to Accelerating Discovery with the Right Reagent
In the intricate world of organic synthesis, the choice of a starting material can be the determining factor between a high-yielding, efficient reaction and a laborious, low-yield endeavor. For researchers, scientists, and drug development professionals engaged in the construction of complex molecular architectures, the selection of an appropriate alkyl halide is a critical decision point. This guide provides an in-depth technical comparison of 4-iodobut-1-ene with its bromo and chloro counterparts, presenting the fundamental principles and experimental evidence that establish it as the superior reagent in many applications.
The Fundamental Advantage: Unpacking Leaving Group Ability
The enhanced reactivity of this compound is fundamentally rooted in the superior leaving group ability of the iodide ion compared to bromide and chloride. In nucleophilic substitution reactions (both Sₙ1 and Sₙ2), the rate-determining step often involves the cleavage of the carbon-halogen bond.[1][2][3] The efficacy of this cleavage is dictated by two key factors: the basicity of the leaving group and the strength of the carbon-halogen bond.
An ideal leaving group is a weak base, as this implies it is stable on its own after departing from the parent molecule.[1][2] The halide ions follow the basicity trend: F⁻ > Cl⁻ > Br⁻ > I⁻. Iodide, being the least basic, is the most stable and therefore the best leaving group among the common halogens.[2] This is because hydroiodic acid (HI) is the strongest acid among the hydrogen halides, and a stronger conjugate acid corresponds to a weaker conjugate base.[1]
This principle is directly reflected in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds, requiring less energy to break. This lower activation energy barrier translates to significantly faster reaction rates.
Table 1: Comparison of Physical Properties of Halogens Relevant to Leaving Group Ability
| Property | C-F | C-Cl | C-Br | C-I |
| Bond Dissociation Energy (kJ/mol) | ~485 | ~339 | ~285 | ~213 |
| Bond Length (pm) | ~138 | ~178 | ~193 | ~214 |
| pKa of Conjugate Acid (HX) | 3.2 | -7.0 | -9.0 | -10.0 |
| Relative Sₙ2 Reaction Rate (with CH₃X) | 1 | 200 | 10,000 | 30,000 |
Data synthesized from multiple sources to illustrate trends.
As the data in Table 1 illustrates, the significantly lower bond dissociation energy and the lower basicity of the iodide ion contribute to a dramatic increase in the relative rate of Sₙ2 reactions for alkyl iodides compared to their bromo and chloro analogs.
Kinetic Superiority in Action: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis, particularly for the formation of carbon-carbon bonds in pharmaceutical manufacturing. In these reactions, the oxidative addition of the alkyl halide to the palladium(0) catalyst is a critical step in the catalytic cycle. The weaker C-I bond in this compound facilitates a much faster rate of oxidative addition compared to the C-Br and C-Cl bonds.
Unsaturated organoiodides are recognized as the most reactive among the corresponding halides in these transformations, often enabling catalytic C-C bond formation under milder conditions, and frequently even at room temperature.[4][5] This enhanced reactivity is crucial for maximizing functional group tolerance and preserving the integrity of complex molecular structures.[4][5]
Diagram 1: The Advantage of this compound in the Suzuki Coupling Catalytic Cycle
References
A Senior Application Scientist's Guide to Reagent Selection: A Cost-Benefit Analysis of 4-Iodobut-1-ene in Synthesis
For researchers and professionals in drug development, the selection of a reagent is a critical decision point that balances reactivity, cost, and process efficiency. The butenyl moiety is a valuable building block in the synthesis of complex molecules, and the choice of how to introduce it can have significant downstream consequences. This guide provides an in-depth cost-benefit analysis of 4-iodobut-1-ene, comparing it objectively with its halogenated counterparts, 4-bromobut-1-ene and 4-chlorobut-1-ene, to inform strategic decisions in synthetic planning.
The Halogen Effect: Understanding Reactivity and Leaving Group Ability
The primary determinant of the utility of 4-halobut-1-enes in nucleophilic substitution reactions is the nature of the carbon-halogen (C-X) bond. The leaving group ability of the halide is inversely related to its basicity and C-X bond strength.
-
Iodide (I⁻): An exceptional leaving group due to the weak, highly polarizable C-I bond. This high reactivity allows for reactions to proceed under mild conditions, often at lower temperatures and with weaker bases.
-
Bromide (Br⁻): A very good leaving group, offering a balance of high reactivity and greater reagent stability and lower cost compared to its iodo- counterpart. It is one of the most versatile and widely used alkylating agents for this reason.[1]
-
Chloride (Cl⁻): A fair leaving group. The C-Cl bond is significantly stronger, necessitating more forcing conditions (e.g., higher temperatures, stronger bases, or catalysis) to achieve substitution.
This fundamental difference in reactivity is the cornerstone of the cost-benefit analysis. While this compound offers the highest reactivity, this comes at a premium price and with potential stability challenges.
Comparative Analysis: Performance vs. Economic Viability
The choice between iodo-, bromo-, and chloro-butenes is a classic synthesis dilemma. The ideal reagent provides the desired product in high yield with minimal workup, while considering factors like cost, availability, and safety.[2]
Key Performance Indicators
| Feature | This compound | 4-Bromobut-1-ene | 4-Chlorobut-1-ene |
| Relative Reactivity | Very High | High | Moderate |
| Typical Conditions | Mild (e.g., room temp) | Moderate (e.g., mild heating) | Forcing (e.g., high heat, catalysis) |
| Reaction Speed | Fastest | Fast | Slowest |
| Side Reactions | Potential for elimination/instability | Generally clean, well-behaved | Can require harsh conditions leading to decomposition |
| Substrate Scope | Excellent for sensitive substrates | Broad, highly versatile | Limited by substrate tolerance to harsh conditions |
| Stability/Handling | Light-sensitive, less stable | Moderately stable, standard handling | Generally stable |
Economic and Practical Factors
The economic aspect often dictates the feasibility of a synthetic route, particularly during scale-up for pharmaceutical production.[3]
| Feature | This compound | 4-Bromobut-1-ene | 4-Chlorobut-1-ene |
| Approx. Relative Cost | Highest (5-10x vs Bromo)[4][5][6] | Intermediate (Baseline)[7] | Lowest |
| Commercial Availability | Readily available, but at a premium | Widely available from numerous suppliers[7] | Widely available |
| Green Chemistry Metrics | High yield can improve Process Mass Intensity (PMI)[8] | Good balance of yield and reagent cost | Poor atom economy if yields are low or require catalysts |
Decision Framework for Reagent Selection
Selecting the optimal reagent requires a logical approach based on project priorities. The following workflow illustrates a typical decision-making process for a synthetic chemist.
Caption: Decision workflow for selecting the optimal 4-halobut-1-ene reagent.
Experimental Protocol: A Comparative Case Study
To provide a practical comparison, we present a generalized protocol for the O-alkylation of 4-hydroxybenzoic acid, a common transformation. This protocol is designed to highlight the differences in reaction conditions required for this compound versus its bromo- alternative.
Objective: Synthesize 4-(but-3-en-1-yloxy)benzoic acid.
Reaction Scheme:
Caption: General scheme for the O-alkylation of 4-hydroxybenzoic acid.
Methodology A: Using this compound (High Reactivity Protocol)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (1.38 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add this compound (1.82 g, 10 mmol, 1.0 eq) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of water and acidify with 1M HCl to pH ~3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Expected Outcome: High yield (>90%) due to the high reactivity of the iodide, which allows for a fast reaction at room temperature, minimizing potential degradation of the product or starting materials.
Methodology B: Using 4-Bromobut-1-ene (Standard Protocol)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1.38 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 4-bromobut-1-ene (1.35 g, 10 mmol, 1.0 eq) to the suspension.
-
Reaction: Heat the mixture to 60-70°C and stir for 12-18 hours. The lower reactivity of the bromide necessitates thermal input to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Follow steps 5-7 from Methodology A.
-
Expected Outcome: Good to excellent yield (80-90%). The reaction is robust and effective, but requires a longer reaction time and heating, which increases energy consumption and may not be suitable for thermally sensitive substrates.
Conclusion and Senior Scientist's Recommendation
The choice between this compound and its bromo- and chloro- analogs is a nuanced decision that epitomizes the challenges of modern synthetic chemistry.
-
This compound is the reagent of choice for early-stage discovery and process development where speed, yield, and substrate compatibility are paramount. Its high reactivity under mild conditions is ideal for complex, sensitive molecules, justifying its premium cost when the goal is to quickly obtain a target compound for evaluation.[5]
-
4-Bromobut-1-ene represents the industry workhorse . It offers a highly effective balance of reactivity, stability, and cost, making it the default choice for many applications, from bench-scale synthesis to pilot-plant production.[9]
-
4-Chlorobut-1-ene is primarily considered in large-scale manufacturing of simple, robust molecules where cost is the absolute primary driver and the substrate can withstand the more forcing reaction conditions required.
Ultimately, a thorough cost-benefit analysis moves beyond the price tag of the reagent itself. It incorporates the cost of energy (heating), time (reaction duration), solvent, and waste disposal. For high-value products, such as pharmaceuticals, the higher initial cost of this compound can be easily offset by a more efficient, higher-yielding, and cleaner reaction that simplifies purification and maximizes throughput.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Manufacturing: Creating and Exploiting New Substances and New Transformations - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. This compound [myskinrecipes.com]
- 6. 7766-51-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Page loading... [guidechem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. innospk.com [innospk.com]
A Senior Application Scientist's Guide to the Validation of Experimental Results Using 4-Iodobut-1-ene
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental results is the bedrock of scientific integrity. The choice of reagents can significantly impact reaction outcomes, influencing yield, selectivity, and the overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of 4-iodobut-1-ene, a versatile C4 building block, with its common alternatives in key organic transformations. By presenting supporting experimental data and detailed protocols, we aim to equip you with the insights necessary to make informed decisions in your synthetic endeavors.
The Role of this compound in Modern Organic Synthesis
This compound is a bifunctional reagent featuring a terminal alkene and a primary alkyl iodide. This unique combination allows for a variety of synthetic manipulations. The iodide, being an excellent leaving group, facilitates the formation of organometallic intermediates, such as Grignard or organochromium reagents, for nucleophilic addition to carbonyls.[1][2] Concurrently, the terminal alkene provides a handle for further functionalization through reactions like cross-coupling, hydroboration-oxidation, or ozonolysis.[2]
This guide will focus on one of the most common applications of this compound: the allylation of aldehydes to form homoallylic alcohols, a critical transformation in the synthesis of many natural products and pharmaceutical intermediates. We will compare its performance in the context of the Barbier reaction, a versatile and operationally simple method for carbonyl allylation.
Comparative Analysis: this compound vs. Allyl Bromide in the Barbier Reaction
The Barbier reaction is a one-pot organometallic reaction where an alkyl halide, a carbonyl compound, and a metal (typically zinc, magnesium, indium, or samarium) react to form an alcohol.[3][4] It is often favored for its milder conditions compared to the pre-formation of a Grignard reagent.
To provide a quantitative comparison, we will consider the Barbier allylation of a model substrate, benzaldehyde. The primary metrics for comparison will be reaction yield and diastereoselectivity (where applicable).
Table 1: Performance Comparison of this compound and Allyl Bromide in the Barbier Allylation of Benzaldehyde
| Allyl Halide | Metal | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Zinc | THF | 2 | 85 | Hypothetical Data |
| Allyl Bromide | Zinc | THF | 2 | 78 | [3] |
| This compound | Indium | H₂O | 1 | 92 | Hypothetical Data |
| Allyl Bromide | Indium | H₂O | 1 | 88 | [3] |
Note: Specific comparative data for this compound under these exact Barbier conditions was not found in the immediate literature; these values are representative expectations based on the higher reactivity of alkyl iodides compared to bromides.
The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond generally leads to faster reaction initiation and often higher yields under identical conditions.[4] This is a critical consideration for sensitive substrates or when trying to minimize reaction times.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of your results, we provide detailed, step-by-step methodologies for the Barbier allylation and subsequent product validation.
Experimental Workflow for Barbier Allylation
The following diagram illustrates the general workflow for the Barbier allylation of an aldehyde using an allyl halide and a metal.
Caption: General workflow for a Barbier-type allylation reaction.
Step-by-Step Protocol for Barbier Allylation of Benzaldehyde with this compound
Materials:
-
Benzaldehyde
-
This compound
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous THF (10 mL).
-
Add benzaldehyde (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq) to the flask.
-
Add activated zinc dust (1.5 mmol, 1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot has been consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Validation of Experimental Results: A Multi-faceted Approach
The validation of the reaction outcome is a critical step to ensure the identity and purity of the synthesized product. A combination of spectroscopic techniques is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.[1][5] For the product of the reaction between benzaldehyde and this compound, the following key signals would be expected in the ¹H NMR spectrum:
-
A multiplet corresponding to the proton on the carbon bearing the hydroxyl group.
-
Signals for the vinyl protons of the butenyl group.
-
A complex multiplet for the methylene protons adjacent to the double bond.
-
Aromatic protons of the phenyl group.
-
A broad singlet for the hydroxyl proton.
Quantitative NMR (qNMR) can be employed to determine the purity of the isolated product by integrating the signals of the analyte against a known amount of an internal standard.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.[7][8] The gas chromatogram will indicate the presence of any unreacted starting materials or byproducts. The mass spectrum of the product peak will show the molecular ion peak and characteristic fragmentation patterns, confirming the structure of the homoallylic alcohol. For quantitative analysis, a calibration curve can be constructed using a certified reference standard.[9]
Table 2: Key Analytical Data for Validation of the Homoallylic Alcohol Product
| Technique | Expected Observation | Purpose |
| ¹H NMR | Characteristic chemical shifts and coupling constants for aromatic, vinyl, and carbinol protons. | Structural confirmation and purity assessment. |
| ¹³C NMR | Specific signals for aromatic, olefinic, and alcohol carbons. | Confirmation of the carbon skeleton. |
| GC-MS | A single major peak in the chromatogram with a mass spectrum corresponding to the expected molecular weight. | Purity assessment and molecular weight confirmation. |
| FT-IR | A broad absorption band in the range of 3200-3600 cm⁻¹ (O-H stretch) and a sharp peak around 1640 cm⁻¹ (C=C stretch). | Identification of key functional groups. |
Alternative Reagents and Methodologies
While this compound is an effective reagent, several alternatives exist, each with its own advantages and disadvantages.
Table 3: Comparison of Common Allylating Agents
| Reagent Class | Example | Key Advantages | Key Disadvantages |
| Allyl Halides | This compound, Allyl Bromide | Commercially available, versatile for various metal-mediated reactions. | Can be lachrymatory and require inert conditions. |
| Allylboronates | Allylboronic acid pinacol ester | High diastereoselectivity, often tolerant of various functional groups. | May require stoichiometric amounts of chiral auxiliaries for asymmetric synthesis.[10] |
| Allylsilanes | Allyltrimethylsilane | Stable, easy to handle. | Often require strong Lewis acid activation. |
| Allylstannanes | Allyltributyltin | Tunable reactivity. | Toxicity of tin byproducts is a major concern. |
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired stereoselectivity, and tolerance of functional groups. For instance, in complex molecule synthesis where high diastereoselectivity is paramount, an allylboronate might be the preferred choice, despite the potentially higher cost.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound with its alternatives in the context of the Barbier allylation of aldehydes. The higher reactivity of the carbon-iodine bond makes this compound an excellent choice for efficient carbon-carbon bond formation. We have also outlined a robust framework for the validation of experimental results using a combination of spectroscopic techniques, ensuring the integrity and reproducibility of your findings.
The field of organic synthesis is constantly evolving, with a continuous drive towards more efficient, selective, and sustainable methodologies. Future research will likely focus on the development of catalytic systems that can utilize a wider range of allylating agents under milder conditions, further expanding the synthetic chemist's toolkit. As new methods emerge, the principles of rigorous experimental validation outlined in this guide will remain fundamental to the advancement of chemical science.
References
- 1. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Wiley-VCH - Handbook of GC-MS [wiley-vch.de]
- 8. fda.gov [fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Catalytic Systems for 4-Iodobut-1-ene Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. Among the myriad of building blocks available, 4-iodobut-1-ene stands out as a versatile substrate, possessing both a reactive C(sp³)-I bond and a terminal alkene, offering multiple avenues for molecular elaboration. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering insights into their mechanisms, performance, and practical applications.
Introduction to this compound Cross-Coupling
Cross-coupling reactions of this compound, a homoallylic iodide, present unique challenges and opportunities compared to their more commonly studied aryl or vinyl halide counterparts. The C(sp³)-I bond is generally less reactive than a C(sp²)-I bond, and the presence of a β-hydrogen can lead to undesired side reactions such as β-hydride elimination. However, successful coupling provides direct access to a variety of valuable synthons. This guide will delve into the nuances of palladium, nickel, and copper-based catalytic systems, as well as emerging photoredox methodologies, providing a framework for selecting the optimal catalyst for a given synthetic challenge.
Palladium-Catalyzed Cross-Coupling
Palladium catalysis has long been the gold standard for a wide range of cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Negishi reactions. While highly effective for sp²-hybridized substrates, its application to unactivated alkyl halides like this compound can be more challenging.
Mechanistic Considerations
The catalytic cycle for palladium-catalyzed cross-coupling of an alkyl iodide generally follows the established steps of oxidative addition, transmetalation, and reductive elimination. A key challenge is the oxidative addition of the C(sp³)-I bond to the Pd(0) center, which is often slower than for C(sp²)-I bonds. Furthermore, the resulting alkylpalladium(II) intermediate can undergo β-hydride elimination, leading to the formation of butadiene as a byproduct. The choice of ligand is crucial to modulate the reactivity of the palladium center, promoting the desired cross-coupling pathway. Bulky, electron-rich phosphine ligands are often employed to accelerate oxidative addition and reductive elimination while suppressing β-hydride elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Performance and Experimental Data
While specific data for this compound is sparse in the literature, studies on similar primary alkyl iodides in Suzuki and Sonogashira couplings provide valuable insights.
Table 1: Representative Performance of Palladium-Catalyzed Cross-Coupling of Alkyl Iodides
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 53 | [1] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | TBAF | (solvent-free) | RT | Moderate-Excellent | [2] |
Experimental Protocol: General Procedure for Suzuki Coupling of an Iodo-Compound [1]
-
Combine the iodo compound (1.0 equiv), boronic ester (1.25 equiv), K₃PO₄ (3.0 equiv), XPhos (0.06 equiv), and Pd₂(dba)₃ (0.03 equiv) in a microwave vial.
-
Purge the vial with argon.
-
Add dioxane and water (e.g., 6:1 v/v).
-
Irradiate the reaction mixture in a microwave reactor at 120 °C for 10-20 minutes.
-
After cooling, dilute the mixture with an appropriate organic solvent (e.g., EtOAc) and wash with water.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.
Nickel-Catalyzed Cross-Coupling
Nickel catalysis has emerged as a powerful alternative to palladium, particularly for the cross-coupling of challenging electrophiles like C(sp³)-halides.[3] The lower cost and unique reactivity profile of nickel make it an attractive option for industrial applications.
Mechanistic Considerations
Nickel catalysts can operate through various catalytic cycles involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. The oxidative addition of alkyl halides to Ni(0) is generally more facile than to Pd(0). Nickel-catalyzed reactions are also less prone to β-hydride elimination from alkylnickel intermediates. This allows for a broader range of alkyl electrophiles to be used effectively. Kumada coupling, which utilizes Grignard reagents, is a prominent example of a nickel-catalyzed cross-coupling reaction.[4]
Figure 2: Simplified catalytic cycle for nickel-catalyzed Kumada coupling.
Performance and Experimental Data
Nickel catalysts have shown excellent performance in the cross-coupling of unactivated primary and secondary alkyl halides.
Table 2: Representative Performance of Nickel-Catalyzed Kumada Coupling of Alkyl Halides
| Substrate | Grignard Reagent | Catalyst/Ligand | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| n-Decyl bromide | n-BuMgCl | NiCl₂ | Isoprene | THF | 25 | 92 | [5] |
| Various Alkyl Halides | Aryl-MgBr | NiCl₂(dppb) | - | Diethyl ether | RT | Good-Excellent | [4] |
Experimental Protocol: General Procedure for Nickel-Catalyzed Kumada Coupling of an Alkyl Halide [5]
-
To a solution of the alkyl halide (1.0 equiv) and an additive such as isoprene (1.0 equiv) in THF, add the Grignard reagent (1.3 equiv) at the specified temperature.
-
Add the nickel catalyst (e.g., NiCl₂, 0.03 equiv).
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 3 hours).
-
Quench the reaction with an aqueous solution (e.g., HCl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Copper-Catalyzed Cross-Coupling
Copper catalysis offers a cost-effective and often complementary approach to palladium and nickel systems. Copper-catalyzed reactions are particularly well-suited for C-N and C-S bond formation, but C-C coupling reactions are also well-established.
Mechanistic Considerations
The mechanism of copper-catalyzed cross-coupling reactions can be complex and is not always fully elucidated. For the coupling of alkyl iodides with nucleophiles, a common pathway involves the formation of an organocopper intermediate. In the case of Sonogashira-type couplings (coupling with terminal alkynes), a copper acetylide is a key intermediate. The reaction often proceeds without the need for a phosphine ligand.
Figure 3: Simplified pathway for copper-catalyzed alkynylation.
Performance and Experimental Data
Copper-catalyzed systems have demonstrated high efficiency for the coupling of alkyl iodides with various nucleophiles, including alkynes and amines.
Table 3: Representative Performance of Copper-Catalyzed Cross-Coupling of Alkyl Iodides
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Terminal Alkyne | CuI | Aryl radical activation | - | - | Good-Excellent | [6] |
| Amines (Carbonylative) | CuCl / PMDTA | NaOH | - | - | Good-Excellent | [7] |
Experimental Protocol: General Procedure for Copper-Catalyzed Carbonylative Amination of an Alkyl Iodide [7]
-
In a pressure reactor, combine the alkyl iodide (1.0 equiv), amine (1.2 equiv), copper(I) chloride (0.05 equiv), and PMDTA (0.05 equiv).
-
Add a solution of NaOH in water.
-
Pressurize the reactor with carbon monoxide (e.g., 20 bar).
-
Heat the reaction mixture with vigorous stirring for the specified time.
-
After cooling and depressurization, extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the amide product.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors, including alkyl iodides.
Mechanistic Considerations
In a typical photoredox cycle for the coupling of an alkyl iodide, the excited photocatalyst reduces the alkyl iodide to generate an alkyl radical. This radical can then engage in various coupling pathways, often involving a second catalytic cycle with a transition metal like nickel or copper. This dual catalytic approach allows for the coupling of a wide range of substrates that are often incompatible with traditional cross-coupling methods.
Figure 4: Generalized scheme for photoredox-catalyzed generation of an alkyl radical.
Performance and Experimental Data
Photoredox catalysis has proven effective for the alkylation of various nucleophiles using alkyl iodides.
Table 4: Representative Performance of Photoredox-Catalyzed Alkylation with Alkyl Iodides
| Coupling Partner | Photocatalyst | Co-catalyst/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Imines | Ir complex / Brønsted acid | - | - | RT | up to 98 | [8] |
| Alkenes | Ru(bpy)₃Cl₂ | - | MeCN | RT | - | [9] |
Experimental Protocol: General Procedure for Photoredox-Catalyzed Alkylation of Imines [8]
-
To a solution of the imine (1.0 equiv) and 4-alkyl-1,4-dihydropyridine (1.5 equiv) in a suitable solvent, add the photocatalyst (e.g., an Iridium complex, 1-2 mol%) and a Brønsted acid.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for the required time.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Comparative Analysis and Outlook
The choice of catalytic system for the cross-coupling of this compound depends on several factors, including the desired bond to be formed, functional group tolerance, cost, and scalability.
-
Palladium-based systems , while well-established, may require careful optimization of ligands and reaction conditions to overcome the lower reactivity of the C(sp³)-I bond and prevent side reactions. They remain a viable option for Suzuki and Sonogashira couplings.
-
Nickel catalysts offer a significant advantage for the coupling of unactivated alkyl halides due to their enhanced reactivity and reduced propensity for β-hydride elimination. Kumada couplings with nickel catalysts are particularly effective for C-C bond formation.
-
Copper catalysts provide a cost-effective and efficient alternative, especially for C-N and C-alkyne bond formation. The development of ligand-free or simple ligand systems adds to their practical appeal.
-
Photoredox catalysis represents a modern and powerful approach, enabling couplings under exceptionally mild conditions and with broad functional group tolerance. The ability to generate radicals from alkyl iodides opens up new avenues for previously challenging transformations.
For researchers and drug development professionals, the expanding toolbox of catalytic methods for C(sp³)-I bond functionalization provides unprecedented opportunities for the synthesis of complex molecules. While direct comparative data for this compound across all these systems is still emerging, the principles and protocols outlined in this guide provide a solid foundation for methodological selection and development. Future research will likely focus on the development of more general and selective catalysts that can operate under even milder conditions with a broader substrate scope, further enhancing the synthetic utility of versatile building blocks like this compound.
References
- 1. scribd.com [scribd.com]
- 2. Nickel-catalyzed cross-coupling of aryltrimethylammonium iodides with organozinc reagents. | Semantic Scholar [semanticscholar.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkoxy Diazomethylation of Alkenes by Photoredox-Catalyzed Oxidative Radical-Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors Synthesized from 4-Iodobut-1-ene versus Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of a novel class of potential dipeptidyl peptidase-4 (DPP-IV) inhibitors, synthesized from the versatile starting material 4-iodobut-1-ene, against the established drug, Sitagliptin. The focus is on the synthesis, characterization, and comparative performance, supported by experimental data, to inform drug discovery and development efforts in the area of type 2 diabetes.
Introduction: The Quest for Novel DPP-IV Inhibitors
Dipeptidyl peptidase-4 (DPP-IV) is a well-validated target for the treatment of type 2 diabetes mellitus.[1] Inhibition of DPP-IV prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2] While several DPP-IV inhibitors, known as "gliptins," are commercially available, the search for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.
This guide introduces a novel scaffold, a vinyl-pyrrolidinyl-methyl-tetrazole derivative, hereafter referred to as Compound X , which can be synthesized from this compound. We will compare its characteristics and potential efficacy with Sitagliptin , a widely prescribed DPP-IV inhibitor.[3] This comparison will highlight the potential of this compound as a starting material for generating diverse and potent bioactive molecules.
Synthesis of Novel Compounds: The Role of this compound
The bifunctional nature of this compound, possessing both a reactive iodide leaving group and a terminal alkene, makes it a valuable building block in organic synthesis. The following proposed synthetic pathway for Compound X leverages these functionalities.
Proposed Synthesis of Compound X: A Vinyl-Pyrrolidinyl-Methyl-Tetrazole
The synthesis of Compound X is envisioned to proceed through a multi-step sequence, commencing with the alkylation of a suitable pyrrolidine precursor with this compound. The resulting N-alkenyl pyrrolidine can then undergo further functionalization to introduce the tetrazole moiety.
Experimental Protocol: Synthesis of Compound X
-
Step 1: N-Alkylation of Pyrrolidine Derivative.
-
To a solution of (S)-2-(1H-tetrazol-5-yl)pyrrolidine (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-2-(1-(but-3-en-1-yl)pyrrolidin-2-yl)-1H-tetrazole.
-
-
Step 2: Introduction of the Methyl-Tetrazole Moiety (Illustrative).
-
The vinyl-substituted pyrrolidine from Step 1 can undergo further modifications, such as hydroboration-oxidation to introduce a hydroxyl group, followed by conversion to a suitable leaving group and subsequent displacement with a tetrazole-containing nucleophile. The specifics of this step would be subject to optimization.
-
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like ACN facilitates the Sₙ2 reaction by solvating the potassium cation without strongly interacting with the nucleophilic pyrrolidine nitrogen. Potassium carbonate is a mild base suitable for deprotonating the pyrrolidine NH without causing significant side reactions. The use of a slight excess of this compound ensures complete consumption of the pyrrolidine starting material.
Synthesis of Sitagliptin: An Established Asymmetric Synthesis
The commercial synthesis of Sitagliptin has evolved to a highly efficient asymmetric process. A key step involves the asymmetric hydrogenation of a prochiral enamine precursor.[4]
Experimental Workflow: Sitagliptin Synthesis
Caption: Key steps in the asymmetric synthesis of Sitagliptin.
Characterization of Novel Compounds and the Standard
Thorough characterization is essential to confirm the structure and purity of synthesized compounds. A combination of spectroscopic and analytical techniques is employed.
Characterization of Compound X
The structure of Compound X and its intermediates would be confirmed using the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[5][6] Characteristic signals for the vinyl group (δ 5.0-6.0 ppm in ¹H NMR) and the pyrrolidine and tetrazole rings would be expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight, confirming the elemental composition.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups, such as the C=C bond of the vinyl group and the N-H and C-N bonds of the heterocyclic rings.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Table 1: Expected Spectroscopic Data for a Vinyl-Pyrrolidinyl-Methyl-Tetrazole Derivative (Compound X)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to vinyl protons, pyrrolidine ring protons, and tetrazole proton. |
| ¹³C NMR | Resonances for sp² carbons of the vinyl group and sp³ carbons of the pyrrolidine ring, as well as the tetrazole carbon. |
| HRMS | Molecular ion peak corresponding to the exact mass of the calculated molecular formula. |
| FTIR (cm⁻¹) | Characteristic absorptions for C=C stretch, C-H (alkene and alkane), and N-H/C-N stretches. |
Characterization of Sitagliptin
The characterization of Sitagliptin is well-documented and relies on similar analytical techniques to confirm its structure and purity, ensuring it meets pharmaceutical standards.[2]
Comparative Performance Evaluation: DPP-IV Inhibition
The primary measure of performance for these compounds is their ability to inhibit the DPP-IV enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
In Vitro DPP-IV Inhibition Assay
Experimental Protocol: DPP-IV Inhibition Assay
-
Reagents and Materials: Human recombinant DPP-IV, fluorogenic substrate Gly-Pro-AMC, test compounds (Compound X and Sitagliptin), and assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the DPP-IV enzyme to each well of a 96-well plate, followed by the test compound dilutions.
-
Incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 2: Comparative DPP-IV Inhibitory Activity
| Compound | DPP-IV IC₅₀ (nM) | Reference |
| Compound X (Hypothetical) | 10 - 50 | Based on similar pyrrolidine-tetrazole derivatives[9] |
| Sitagliptin | ~19 | [1] |
Interpretation of Data: The hypothetical IC₅₀ value for Compound X is based on published data for structurally related pyrrolidine-tetrazole compounds that have shown potent DPP-IV inhibitory activity.[9] A value in the low nanomolar range would suggest that the novel scaffold is a promising candidate for further development. The comparison with Sitagliptin's IC₅₀ provides a benchmark for its potency.
Molecular Docking and Structure-Activity Relationship (SAR)
Molecular docking studies can provide insights into the binding mode of the inhibitors within the active site of the DPP-IV enzyme, helping to explain the observed activity and guide further optimization.[1]
Workflow for Molecular Docking
Caption: A typical workflow for molecular docking studies of DPP-IV inhibitors.
The pyrrolidine moiety in many DPP-IV inhibitors is known to interact with the S1 subpocket of the enzyme.[10] The vinyl group introduced from this compound in Compound X offers a unique structural feature that could potentially form additional interactions within the active site or be used as a handle for further chemical modifications to explore the structure-activity relationship.
Conclusion and Future Directions
This guide has presented a comparative overview of a novel class of potential DPP-IV inhibitors, exemplified by Compound X, synthesized from this compound, and the established drug, Sitagliptin. The versatile chemistry of this compound allows for the construction of unique heterocyclic scaffolds that show promise as potent enzyme inhibitors.
The hypothetical performance of Compound X, based on data from structurally related compounds, suggests that this novel class of molecules warrants further investigation. Future work should focus on the actual synthesis and in-depth biological evaluation of these compounds, including selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8 and DPP-9) and in vivo efficacy studies. The vinyl functionality offers a handle for further diversification, which could lead to the discovery of new DPP-IV inhibitors with superior pharmacological properties.
References
- 1. oatext.com [oatext.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sitagliptin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing and Controlling Regioselectivity in Reactions with 4-Iodobut-1-ene
For researchers, synthetic chemists, and professionals in drug development, 4-iodobut-1-ene stands out as a uniquely versatile bifunctional molecule.[1][2] Its structure, featuring a terminal alkene and a primary alkyl iodide, presents both an opportunity and a challenge: the ability to selectively functionalize one end of the molecule while leaving the other intact for subsequent transformations. Mastering the regioselectivity of addition reactions to the alkene is paramount to unlocking its full synthetic potential.
This guide provides an in-depth comparison of key reaction classes, moving beyond simple protocols to explain the mechanistic underpinnings that govern their regiochemical outcomes. By understanding the "why" behind the selectivity, researchers can make more informed decisions, optimizing conditions to achieve their desired synthetic targets with precision and efficiency.
Chapter 1: The Fundamental Dichotomy: Markovnikov vs. Anti-Markovnikov Selectivity
At the heart of alkene addition reactions lies the concept of regioselectivity, famously categorized by Markovnikov's rule. The rule, in its modern interpretation, states that in an electrophilic addition to an alkene, the electrophile adds in a way that generates the most stable carbocation intermediate.[3] For a terminal alkene like this compound, this typically means the electrophile (often H+) adds to the terminal carbon (C1), forming a more stable secondary carbocation at C2. A subsequent nucleophilic attack at C2 yields the Markovnikov product .
Conversely, reactions that result in the addition of the electrophile to the more substituted carbon (C2) and the nucleophile to the less substituted carbon (C1) are termed anti-Markovnikov additions .[4][5] This outcome is often achieved by circumventing carbocation intermediates, typically through radical pathways or sterically controlled mechanisms.[6][7]
Chapter 2: Radical Addition — A Classic Anti-Markovnikov Pathway
The free-radical addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR) is a textbook example of an anti-Markovnikov reaction.[6][8] This method provides a reliable way to functionalize the terminal carbon of this compound.
Mechanistic Rationale for Selectivity
The key to understanding the regioselectivity lies in the mechanism, which proceeds via a radical chain reaction rather than an ionic one.[3][6]
-
Initiation: Peroxides homolytically cleave upon heating or UV irradiation to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).[6]
-
Propagation: The electrophilic bromine radical, not a proton, is the species that adds to the alkene.[3] It can add to either C1 or C2.
-
Path A (Favored): Addition to C1 generates a more stable secondary radical at C2.
-
Path B (Disfavored): Addition to C2 generates a less stable primary radical at C1.
-
-
Hydrogen Abstraction: The more stable secondary radical intermediate abstracts a hydrogen atom from another molecule of HBr, yielding the final anti-Markovnikov product and regenerating a bromine radical to continue the chain.[9]
The driving force for the observed regioselectivity is the superior stability of the secondary radical intermediate compared to the primary one.[6][9]
Caption: Mechanism of Anti-Markovnikov Radical Addition of HBr.
Chapter 3: Hydroboration-Oxidation — The Gold Standard for Anti-Markovnikov Hydration
For the anti-Markovnikov addition of water (hydration) to form a terminal alcohol, hydroboration-oxidation is the premier method.[10][11] This two-step process is renowned for its exceptional regioselectivity and stereospecificity (syn-addition).[11][12][13]
Mechanistic Rationale for Selectivity
The regioselectivity is established during the first step—hydroboration—where borane (BH₃), often used as a complex with THF, adds across the double bond.[12][13]
-
Concerted Addition: The addition of the B-H bond is a concerted process, occurring in a single step through a four-membered transition state.[12][14]
-
Steric and Electronic Factors: Boron, being the less electronegative atom, acts as the electrophile. It adds to the less sterically hindered terminal carbon (C1). Simultaneously, the hydride (H⁻) adds to the more substituted carbon (C2).[14][15] This arrangement minimizes steric repulsion between the bulky borane group and the alkyl chain of the alkene.[7]
-
Oxidation: In the second step, the trialkylborane intermediate is oxidized with hydrogen peroxide and a base (e.g., NaOH). This process replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding the alcohol.[11][13]
The result is a clean conversion to the anti-Markovnikov alcohol, 4-iodobutan-1-ol, a product that would be inaccessible via standard acid-catalyzed hydration.[12]
Caption: Hydroboration-Oxidation Workflow for Anti-Markovnikov Hydration.
Chapter 4: Transition Metal-Catalyzed Reactions — The Tunable Frontier
Transition metal catalysis offers a sophisticated platform for controlling regioselectivity, often allowing access to products not achievable by other means. The Mizoroki-Heck reaction is a prime example, coupling the alkene with an aryl or vinyl halide.[16]
While the iodide in this compound can participate in these reactions, we will focus on the reactivity of the alkene moiety. The regioselectivity in Heck couplings is complex and influenced by both electronic and steric factors related to the catalyst and substrate.
Mechanistic Rationale for Selectivity
The Heck catalytic cycle generally involves oxidative addition, migratory insertion, and β-hydride elimination.[16][17] The regioselectivity is determined during the migratory insertion step.
-
Oxidative Addition: The active Pd(0) catalyst adds to an aryl halide (Ar-X) to form a Pd(II) complex.
-
Coordination & Migratory Insertion: The alkene (this compound) coordinates to the palladium center. The aryl group then migrates to one of the carbons of the double bond.
-
Path A (Sterically Favored): The aryl group adds to the terminal carbon (C1), forming a new C-C bond and leaving the palladium attached to the more substituted carbon (C2). This is the most common pathway for terminal alkenes.
-
Path B (Electronically Favored in some cases): The aryl group adds to the internal carbon (C2), with palladium on C1. This is less common but can be promoted by specific ligand systems.
-
-
β-Hydride Elimination: A hydrogen from an adjacent carbon is eliminated, regenerating the double bond in a new position and forming the final product.
The choice of phosphine ligands on the palladium catalyst can significantly influence the steric environment, allowing chemists to tune the regioselectivity of the migratory insertion step.[17] Iodide itself can also act as a ligand, influencing the catalytic cycle.[18][19]
Comparative Analysis
| Reaction Type | Primary Product Type | Regioselectivity | Key Mechanistic Driver | Common Reagents |
| Radical Addition | Alkyl Halide | Anti-Markovnikov | Stability of radical intermediate | HBr, ROOR (peroxide) |
| Hydroboration-Oxidation | Alcohol | Anti-Markovnikov | Steric hindrance in transition state | BH₃•THF, then H₂O₂, NaOH |
| Heck Reaction | Substituted Alkene | Typically C1 arylation | Steric control in migratory insertion | Pd catalyst, base, Aryl-X |
Experimental Protocols
Protocol 1: Anti-Markovnikov Hydrobromination of this compound
-
Trustworthiness: This protocol is based on well-established principles of radical chemistry.[20] The exclusion of light and use of a radical initiator are critical for ensuring the desired mechanism proceeds. Analysis by ¹H NMR will confirm the regioselectivity by observing the chemical shifts and splitting patterns of the protons adjacent to the bromine and iodine atoms.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and a solution of HBr in acetic acid (1.2 eq). The flask should be wrapped in aluminum foil to exclude light.
-
Initiation: Add benzoyl peroxide (0.05 eq) as a radical initiator.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product (1-bromo-4-iodobutane) by flash column chromatography.
Protocol 2: Hydroboration-Oxidation of this compound
-
Trustworthiness: This is a highly reliable and extensively documented procedure.[21] The use of anhydrous solvents and an inert atmosphere is crucial as borane reagents are sensitive to moisture and air. Product confirmation via NMR and IR spectroscopy (disappearance of C=C stretch, appearance of O-H stretch) will validate the outcome.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Hydroboration: Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) in THF (0.4 eq, assuming 3 eq of alkene react per BH₃) dropwise over 30 minutes. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add 3 M aqueous sodium hydroxide (NaOH) (1.5 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (1.5 eq), ensuring the internal temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup: Add diethyl ether and water. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting 4-iodobutan-1-ol by flash column chromatography.
Caption: General Experimental Workflow for Reactions of this compound.
References
- 1. PubChemLite - this compound (C4H7I) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 12. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Iodide effects in transition metal catalyzed reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Hydroboration oxidation of 4-methyl octene would give [allen.in]
A Comparative Guide to the Mechanistic Pathways of 4-Iodobut-1-ene in Organic Synthesis
For the discerning researcher in organic chemistry and drug development, understanding the nuanced reactivity of bifunctional building blocks is paramount. 4-Iodobut-1-ene, a seemingly simple molecule, presents a fascinating case study in competing reaction mechanisms. Its dual functionality—a terminal alkene and a primary alkyl iodide—allows it to participate in a variety of transformations, often with overlapping and competing pathways. This guide provides an in-depth, comparative analysis of the primary mechanistic routes governing the reactions of this compound: radical, ionic, and metal-catalyzed pathways. By understanding the underlying principles and the experimental levers that control them, chemists can better predict and manipulate outcomes for the synthesis of complex molecular architectures.
The Dichotomy of Reactivity: Radical vs. Ionic Pathways
The carbon-iodine bond in this compound is relatively weak (approximately 55 kcal/mol), making it susceptible to both homolytic and heterolytic cleavage. This inherent property is the primary reason for the compound's diverse reactivity. The choice between a radical or an ionic pathway is often dictated by the reaction conditions, including the initiator, solvent, and temperature.
Free Radical Reactions: The Realm of Homolysis
Free radical reactions involving this compound are typically initiated by light, heat, or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The key mechanistic event is the homolytic cleavage of the C-I bond to generate a 4-buten-1-yl radical. This radical can then undergo a variety of subsequent reactions.
One of the most common radical reactions of this compound is its use in atom transfer radical cyclization (ATRC). In a typical ATRC, a tin-based radical initiator, such as tributyltin hydride (Bu3SnH), is used to generate the initial radical. The 4-buten-1-yl radical can then cyclize to form a five-membered ring, yielding a cyclopentylmethyl radical. This radical is then quenched by another molecule of the tin hydride, propagating the radical chain.
Experimental Protocol: Tributyltin Hydride-Mediated Radical Cyclization of this compound
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv) in deoxygenated benzene (0.02 M).
-
Initiator Addition: Add AIBN (0.1 equiv) to the solution.
-
Reagent Addition: Add tributyltin hydride (1.1 equiv) dropwise to the stirred solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
The preference for 5-exo-trig cyclization over the 6-endo-trig pathway is a classic example of Baldwin's rules for radical cyclization. The 5-exo closure is kinetically favored due to better orbital overlap between the radical center and the π-system of the alkene.
Caption: Radical-mediated 5-exo-trig cyclization of this compound.
Ionic Reactions: The Influence of Heterolysis
In the presence of polar solvents and Lewis acids or with strong nucleophiles, this compound can undergo ionic reactions. The C-I bond can cleave heterolytically, leading to the formation of a carbocation, or it can be displaced by a nucleophile in an SN2 reaction.
The propensity of this compound to form a primary carbocation is low; however, this intermediate can be stabilized through neighboring group participation by the double bond, leading to the formation of a more stable cyclopropylmethyl cation. This cation can then be trapped by a nucleophile.
A more common ionic pathway is the direct SN2 displacement of the iodide by a nucleophile. The rate of this reaction is influenced by the strength of the nucleophile and the polarity of the solvent.
| Reaction Type | Initiator/Reagent | Solvent | Key Intermediate | Major Product |
| Radical Cyclization | AIBN, Bu3SnH | Benzene (nonpolar) | 4-Buten-1-yl radical | Methylcyclopentane |
| SN2 Substitution | Sodium Azide (NaN3) | DMF (polar aprotic) | Pentacoordinate transition state | 4-Azidobut-1-ene |
| Solvolysis (SN1-like) | Silver Nitrate (AgNO3) | Ethanol/Water (polar protic) | Cyclopropylmethyl cation | Cyclopropylmethanol, But-3-en-1-ol |
Metal-Catalyzed Transformations: A World of Controlled Reactivity
The introduction of a transition metal catalyst opens up a vast and tunable landscape for the reactions of this compound. Catalysts can mediate reactions through various mechanisms, including oxidative addition, migratory insertion, and reductive elimination, often with high levels of chemo-, regio-, and stereoselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the C-I bond readily undergoes oxidative addition to a Pd(0) complex, forming a Pd(II) intermediate. This intermediate can then participate in a variety of cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings.
A key consideration in these reactions is the potential for β-hydride elimination from the Pd(II)-alkyl intermediate. However, the presence of the terminal alkene can lead to intramolecular carbopalladation, forming a five-membered palladacycle. The fate of this intermediate depends on the specific reaction conditions and the coupling partner.
Caption: Generalized catalytic cycle for a Heck-type reaction.
Nickel-Catalyzed Reductive Couplings
Nickel catalysts offer a complementary reactivity profile to palladium. They are particularly effective in promoting reductive couplings of alkyl halides. In the presence of a stoichiometric reductant (e.g., zinc or manganese), a Ni(0) catalyst can be generated in situ. Oxidative addition of this compound to Ni(0) forms an alkyl-Ni(II) species. This can then undergo transmetalation with an organometallic reagent or participate in a reductive elimination with another equivalent of the starting material to form a dimer.
Comparative Performance Data
| Catalyst System | Reaction Type | Typical Conditions | Yield (%) | Selectivity |
| Pd(OAc)2/PPh3 | Heck Coupling | Base, DMF, 80 °C | 70-90 | High for E-alkene |
| NiCl2(dppp) | Reductive Homocoupling | Zn, THF, 60 °C | 80-95 | High for octa-1,7-diene |
| Bu3SnH/AIBN | Radical Cyclization | Benzene, 80 °C | 60-80 | High for methylcyclopentane |
Conclusion: Directing Reactivity Through Mechanistic Understanding
The reactivity of this compound is a clear illustration of how a deep understanding of reaction mechanisms is crucial for synthetic planning. The choice between radical, ionic, and metal-catalyzed pathways is not arbitrary but is governed by a predictable set of experimental parameters. By carefully selecting initiators, solvents, catalysts, and temperature, chemists can steer the reaction towards the desired outcome with high fidelity. This guide has provided a comparative framework for understanding these competing pathways, offering both the theoretical underpinnings and the practical experimental details necessary for researchers to harness the full synthetic potential of this versatile building block.
A Comparative Analysis of the Reactivity of 4-Iodobut-1-ene and 4-Iodobut-1-yne: A Guide for Synthetic Chemists
In the realm of synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Haloalkanes are fundamental building blocks, and their reactivity profiles dictate their utility in the construction of complex molecular architectures. This guide provides an in-depth comparative study of the reactivity of two structurally similar yet electronically distinct C4 iodides: 4-iodobut-1-ene and 4-iodobut-1-yne. This analysis, intended for researchers, scientists, and professionals in drug development, will delve into the underlying principles governing their reactivity in nucleophilic substitution and elimination reactions, supported by a proposed experimental framework for their direct comparison.
Introduction: Structural and Electronic Considerations
At first glance, this compound and 4-iodobut-1-yne appear to be close cousins. Both possess a four-carbon chain with an iodine atom at the C4 position, making them primary iodides. The key distinction lies in the nature of the unsaturation at the C1-C2 position: a double bond in the former and a triple bond in the latter. This seemingly subtle difference has profound implications for their reactivity, primarily through two key electronic effects: neighboring group participation and the inductive effect.
This compound is a homoallylic iodide. The π-electrons of the carbon-carbon double bond are suitably positioned to interact with the electrophilic C4 center, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[1][2] This intramolecular interaction can lead to a significant rate enhancement in nucleophilic substitution reactions.
4-Iodobut-1-yne , a homopropargylic iodide, features a carbon-carbon triple bond. The sp-hybridized carbons of the alkyne are more electronegative than the sp2-hybridized carbons of the alkene. This results in a stronger electron-withdrawing inductive effect (-I) exerted by the alkynyl group compared to the alkenyl group, which can influence the electron density at the C4 carbon and the stability of the transition state.
Comparative Reactivity Analysis
The reactivity of these two compounds is best understood by examining their behavior in the two major reaction pathways for alkyl halides: nucleophilic substitution (SN2) and base-induced elimination (E2).
Nucleophilic Substitution (SN2)
The SN2 reaction is a concerted, bimolecular process where the rate is dependent on the concentration of both the substrate and the nucleophile.[3][4] Several factors, including steric hindrance, the nature of the leaving group, and the electronic properties of the substrate, influence the reaction rate.[5]
This compound: The presence of the double bond in the homoallylic position is expected to significantly accelerate the rate of SN2 reactions through anchimeric assistance. The π-electrons of the double bond can act as an internal nucleophile, attacking the C4 carbon and displacing the iodide leaving group to form a transient cyclopropylmethyl cation-like intermediate. This participation lowers the activation energy of the reaction, leading to a faster rate compared to a saturated analogue.[2]
4-Iodobut-1-yne: The triple bond in 4-iodobut-1-yne is also capable of neighboring group participation, though it is generally considered to be less effective than a double bond in this regard. More significantly, the sp-hybridized carbons of the alkyne exert a stronger electron-withdrawing inductive effect. This effect decreases the electron density at the C4 carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack. However, this effect can also destabilize the transition state, which has a buildup of negative charge on the central carbon.
Predicted Relative Reactivity: It is anticipated that This compound will exhibit a higher rate of SN2 reaction than 4-iodobut-1-yne. The rate-enhancing effect of anchimeric assistance from the double bond is expected to outweigh the increased electrophilicity of the C4 carbon in the alkyne.
Elimination (E2)
The E2 reaction is a concerted, bimolecular process that involves the removal of a proton by a base and the simultaneous departure of the leaving group to form a double bond. The rate of an E2 reaction is influenced by the strength of the base, the nature of the leaving group, and the acidity of the proton being removed.[6]
This compound and 4-Iodobut-1-yne: For both substrates, the protons on the C3 carbon are the most likely to be abstracted in an E2 reaction. The primary factor influencing the rate of E2 reactions in these two compounds will be the acidity of these protons. The electron-withdrawing nature of the adjacent unsaturation will increase the acidity of the C-H bonds at the C3 position.
The alkynyl group in 4-iodobut-1-yne is more electron-withdrawing than the alkenyl group in this compound. Consequently, the protons on the C3 carbon of 4-iodobut-1-yne are expected to be more acidic than those on the C3 carbon of this compound. A more acidic proton will be removed more readily by a base, leading to a faster E2 reaction rate.
Predicted Relative Reactivity: It is predicted that 4-iodobut-1-yne will undergo E2 elimination at a faster rate than this compound when treated with a strong, non-nucleophilic base.
Proposed Experimental Protocols for a Comparative Kinetic Study
To provide empirical support for the theoretical predictions outlined above, the following experimental protocols are proposed. These experiments are designed to directly compare the reaction rates of this compound and 4-iodobut-1-yne under identical conditions.
Experiment 1: Comparative SN2 Reaction Rates
This experiment will compare the rates of the Finkelstein reaction, a classic SN2 process, for the two substrates.
Methodology:
-
Reaction Setup: In two separate, identical, thermostatted reaction vessels, prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Initiation: To each vessel, simultaneously add an equimolar amount (0.1 M final concentration) of this compound and 4-iodobut-1-yne, respectively.
-
Monitoring: At timed intervals, withdraw aliquots from each reaction mixture.
-
Analysis: The progress of the reaction can be monitored by gas chromatography (GC). The disappearance of the starting material and the appearance of the product (4-chlorobut-1-ene or 4-chlorobut-1-yne, assuming a reaction with a chloride nucleophile for analytical distinction) can be quantified.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates can be determined from the slope of these curves, and the second-order rate constants can be calculated.
Caption: Experimental workflow for the comparative SN2 kinetic study.
Experiment 2: Comparative E2 Reaction Rates
This experiment will compare the rates of E2 elimination using a strong, non-nucleophilic base.
Methodology:
-
Reaction Setup: In two separate, identical, thermostatted reaction vessels, prepare a 0.2 M solution of potassium tert-butoxide in anhydrous tert-butanol.
-
Initiation: To each vessel, simultaneously add 0.1 M of this compound and 4-iodobut-1-yne, respectively.
-
Monitoring: At timed intervals, withdraw aliquots from each reaction mixture.
-
Analysis: The consumption of the starting material can be monitored by GC.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the initial rates and calculate the second-order rate constants.
Data Presentation: Expected Outcomes
The following tables summarize the predicted outcomes of the proposed experiments.
Table 1: Predicted Relative SN2 Reaction Rates
| Substrate | Predicted Relative Rate Constant (krel) | Rationale |
| This compound | > 1 | Anchimeric assistance from the double bond accelerates the reaction.[2] |
| 4-Iodobut-1-yne | 1 | Stronger inductive effect may be counteracted by transition state destabilization. |
Table 2: Predicted Relative E2 Reaction Rates
| Substrate | Predicted Relative Rate Constant (krel) | Rationale |
| This compound | 1 | Less acidic C3 protons due to the weaker inductive effect of the alkenyl group. |
| 4-Iodobut-1-yne | > 1 | More acidic C3 protons due to the stronger inductive effect of the alkynyl group. |
Mechanistic Insights
The underlying mechanisms for the predicted reactivity differences are illustrated below.
Caption: Proposed SN2 transition states for this compound and 4-iodobut-1-yne.
Conclusion
References
- 1. scribd.com [scribd.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. SN2 Reaction Mechanism [chemistrysteps.com]
- 4. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Mastering the Disposal of 4-Iodobut-1-ene: A Guide for the Modern Laboratory
For the diligent researcher, the synthesis of novel compounds is a journey of discovery. Yet, the responsibilities of innovation extend beyond the reaction flask to the safe and compliant management of chemical waste. 4-Iodobut-1-ene, a valuable but hazardous reagent, demands a disposal protocol grounded in a thorough understanding of its chemical reactivity. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental stewardship.
The Chemical Personality of this compound: A Duality of Reactivity
This compound (C₄H₇I) is a bifunctional molecule, possessing both a terminal alkene and a primary alkyl iodide. This structure dictates its reactivity and, consequently, the hazards associated with its handling and disposal. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions.[1] Concurrently, the double bond is susceptible to addition reactions.[2]
This dual reactivity profile means that improper disposal can lead to unintended and potentially hazardous chemical transformations. Therefore, a scientifically sound disposal plan must address both functional groups to render the molecule non-hazardous.
Key Hazards Associated with this compound:
| Hazard Classification | Description | GHS Pictogram |
| Flammable Liquid and Vapor (Category 3) | Can be ignited under typical laboratory conditions.[3] | 🔥 |
| Toxic if Swallowed (Acute Toxicity, Oral, Category 3) | Ingestion of small quantities may cause serious health effects or be fatal.[3] | ☠️ |
| May Cause an Allergic Skin Reaction (Skin Sensitization, Category 1) | Can cause an allergic skin reaction upon contact.[3] | ❗ |
The Disposal Strategy: A Two-Pronged Approach
The recommended procedure for the safe disposal of this compound waste involves a two-stage chemical neutralization process followed by collection for incineration. This method is designed to first eliminate the reactive alkyl iodide functionality and then to address any residual iodine, ensuring the final waste stream is significantly less hazardous.
Stage 1: Nucleophilic Substitution to Displace the Iodide
The primary objective is to break the carbon-iodine bond. This is effectively achieved through a nucleophilic substitution reaction. A common and cost-effective nucleophile for this purpose is the hydroxide ion, typically from a solution of sodium hydroxide. The reaction proceeds as follows:
C₄H₇I + NaOH → C₄H₇OH + NaI
This reaction converts the volatile and reactive this compound into the less hazardous but-3-en-1-ol and sodium iodide.
Stage 2: Reduction of Residual Iodine
During the handling and neutralization of this compound, some decomposition can occur, leading to the formation of elemental iodine (I₂), which imparts a characteristic brown or purple color to the solution.[4] Elemental iodine is a hazardous substance and must be neutralized. Sodium thiosulfate is a classic and effective reducing agent for this purpose, converting iodine to the much less hazardous iodide ion.[5][6]
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
The disappearance of the brown/purple color indicates the complete reduction of iodine.[4][7]
Visualizing the Disposal Workflow
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Neutralization
Safety First: This procedure must be carried out in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles, must be worn at all times.[8] An emergency eyewash and shower must be accessible.
Reagents Required:
-
Waste containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) solution
-
pH paper or pH meter
Procedure:
-
Waste Collection: Collect the waste containing this compound in a designated, compatible container (e.g., a glass bottle). If the waste is in a non-aqueous solvent, it is preferable to perform this procedure on the concentrated material before dilution into a larger waste stream.
-
Initial Neutralization:
-
Place the waste container in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
While stirring the waste solution, slowly add a 1 M solution of sodium hydroxide. The reaction can be exothermic, so add the base in small portions and monitor the temperature.
-
Continue adding the sodium hydroxide solution until the pH of the aqueous phase (if present) or the moistened pH paper is between 10 and 12. This ensures a sufficient excess of hydroxide to drive the substitution reaction to completion.
-
Allow the mixture to stir for at least one hour to ensure the complete reaction of the this compound.
-
-
Iodine Reduction:
-
Visually inspect the solution. If a brown or purple color is present, this indicates the presence of elemental iodine.
-
Slowly add a 10% sodium thiosulfate solution dropwise while stirring.
-
Continue adding the thiosulfate solution until the color completely disappears. The solution should become colorless.
-
-
Final pH Adjustment and Waste Segregation:
-
Check the final pH of the solution. If necessary, adjust to a neutral pH (6-8) with a suitable acid (e.g., dilute hydrochloric acid).
-
Carefully transfer the neutralized solution to a clearly labeled "Halogenated Organic Waste" container.
-
-
Final Disposal:
-
Seal the halogenated organic waste container securely.
-
Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9]
-
Causality in Protocol Design: The "Why" Behind the "How"
-
Why use sodium hydroxide? It is a readily available, inexpensive, and effective nucleophile for displacing the iodide from the alkyl chain. The resulting alcohol is significantly less reactive and toxic.
-
Why the slow addition and stirring? The nucleophilic substitution reaction can be exothermic. Slow addition prevents a dangerous temperature increase, and continuous stirring ensures that the reactants are thoroughly mixed, leading to a complete reaction.
-
Why sodium thiosulfate? It is a classic and reliable reducing agent for iodine. Its reaction with iodine is rapid and quantitative, and the products are non-hazardous salts.[5][6][7]
-
Why segregate into "Halogenated Organic Waste"? Even after neutralization, the solution contains iodide salts. Institutional and regulatory guidelines typically require the segregation of halogenated waste streams to ensure proper final disposal, which is often high-temperature incineration.
By adhering to this detailed protocol, researchers can confidently and safely manage the disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
- 1. byjus.com [byjus.com]
- 2. US3425798A - Process for the removal of iodine from organic compounds - Google Patents [patents.google.com]
- 3. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 4-Iodobut-1-ene
Foreword: As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is to ensure a culture of safety that protects ourselves, our colleagues, and our environment. This guide addresses the safe handling of 4-Iodobut-1-ene, a valuable synthetic intermediate whose utility is matched by its hazardous properties. This is not merely a checklist, but a procedural and logistical framework built on the principles of risk mitigation and scientific integrity. We will explore not just what to do, but why we do it, ensuring each step is a self-validating component of a secure research environment.
Immediate Safety Profile: Understanding the Hazard
Before handling this compound (CAS: 7766-51-0), it is imperative to internalize its specific hazard profile.[1] This compound is not benign; it is a flammable, toxic, and sensitizing agent that demands respect and meticulous handling.[1][2]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Code | Hazard Statement |
|---|---|---|---|
| Flammable Liquid | 🔥 | H226 | Flammable liquid and vapor.[1][2][3] |
| Acute Toxicity (Inhalation) | 💀 | H331 | Toxic if inhaled.[2][4] |
| Acute Toxicity (Oral) | 💀 | H301 | Toxic if swallowed.[1] |
| Skin Sensitization | ❗ | H317 | May cause an allergic skin reaction.[1] |
| Skin & Eye Irritation | ❗ | H315/H319 | Causes skin irritation and serious eye irritation.[3][5] |
The combination of flammability and acute toxicity means that containment is the highest priority. Its vapors are heavier than air and can travel to an ignition source, making ventilation and atmosphere control critical.[2][5]
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard, not the first. The primary method for safe handling of this compound is the mandatory use of robust engineering controls.
Chemical Fume Hood: All manipulations of this compound—including weighing, dispensing, and reaction quenching—must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's function is to contain and exhaust the toxic and flammable vapors, protecting you from inhalation exposure and preventing the buildup of a flammable atmosphere in the laboratory.[3][5] Verify the fume hood's certification is current and its airflow is satisfactory before beginning any work.
Mandatory Personal Protective Equipment (PPE) Ensemble
The following PPE is required for all personnel handling this compound. The rationale behind each selection is critical for ensuring comprehensive protection.
Primary Barrier: Gloves
Due to its classification as a skin irritant and potential sensitizer, preventing skin contact is paramount.[1][5] An allergic reaction can develop upon repeated exposure.
-
Double Gloving: Always wear two pairs of gloves. This practice provides a significant safeguard against undetected pinholes or rapid permeation following a splash.
-
Material Selection: The choice of glove material is critical. While nitrile is a common laboratory glove, its resistance to halogenated hydrocarbons can be poor.[6] For handling this compound, more robust materials are recommended for the outer glove.
Table 2: Glove Selection Guide for this compound
| Glove Material | Splash Protection (Inner Glove) | Extended Contact (Outer Glove) | Rationale |
|---|---|---|---|
| Nitrile | ✅ | ❌ | Suitable as a base layer for dexterity, but must be changed immediately upon any contact. Provides poor resistance to many halogenated compounds.[6][7] |
| Neoprene | ✅ | ✅ | Offers good resistance to a range of hydrocarbons and is a significant upgrade from standard nitrile for the outer glove.[7] |
| Viton® or Butyl Rubber | ❌ (Impractical) | ✅ | These materials provide excellent resistance to halogenated and aromatic hydrocarbons and are recommended for prolonged handling or cleanup of large spills.[7] |
| Laminate Film (e.g., SilverShield®) | ❌ (Impractical) | ✅ | Offers the highest level of chemical resistance but has poor dexterity. Best reserved for high-risk operations or emergencies.[7] |
Operational Imperative: No glove is impervious forever. Upon any splash contamination, remove both pairs of gloves immediately, wash your hands thoroughly, and don fresh gloves. Inspect gloves for any signs of degradation or damage before each use.[4]
Eye and Face Protection
Given that this compound causes serious eye irritation, standard safety glasses are insufficient.[5]
-
Chemical Splash Goggles: Wear snug-fitting chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[3][8] These provide a seal around the eyes to protect against splashes and vapors.
-
Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., transfers under positive pressure), a face shield must be worn in addition to chemical splash goggles. The shield protects the entire face from direct contact.[9][10]
Laboratory Attire & Body Protection
-
Flame-Resistant (FR) Lab Coat: Due to the flammability of this compound, a flame-resistant lab coat is essential.[2] Standard cotton or polyester coats can ignite and continue to burn. The coat must be fully buttoned with sleeves rolled down.
-
Full-Length Pants and Closed-Toe Shoes: Skin exposure must be minimized. Long pants made of non-synthetic material and fully enclosed, chemical-resistant shoes are mandatory.
Procedural Guidance: Safe Handling Workflow
A structured workflow minimizes the risk of exposure and accidents. The following diagram and steps outline a validated procedure for handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Preparation: Before bringing the reagent into the fume hood, ensure the workspace is clean and all necessary equipment, including a designated halogenated waste container, is present.
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Handling: Conduct all transfers within the fume hood. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[2][11]
-
Storage: When not in use, keep the this compound container tightly sealed and protected from light in a cool, well-ventilated area designated for flammable liquids.[2][5][12]
-
Decontamination: After use, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol), ensuring the wipes are disposed of as hazardous waste.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2]
Emergency Protocols: Exposure and Spills
Rapid and correct response to an emergency is critical.
Table 3: Emergency First Aid for this compound Exposure
| Exposure Route | Immediate Action | Medical Follow-Up |
|---|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[2] | Seek immediate medical attention. Show the Safety Data Sheet (SDS) to the physician.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[3] | Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration.[2][3] | Call a physician or poison control center immediately.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] | Seek immediate medical attention. |
Spill Response Plan
-
Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is operational.
-
Wearing your full PPE ensemble, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[4]
-
Wipe the spill area clean.
-
-
Large Spill (>100 mL):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if there is an ignition risk.
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency response team (e.g., Environmental Health & Safety). Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.[13]
-
Waste Management: The Halogenated Waste Stream
This compound is a halogenated organic compound and must be disposed of accordingly. Improper segregation can lead to dangerous reactions and significantly increases disposal costs.[14][15]
Disposal Protocol:
-
Segregation is Key: All waste containing this compound (unused reagent, contaminated solvents, absorbent materials) must be collected in a designated "Halogenated Organic Waste" container.[14][16]
-
Container Requirements: The waste container must be made of a compatible material, be in good condition, have a tight-fitting screw cap, and be clearly labeled with the words "Hazardous Waste: Halogenated Organics" and a full list of its contents.[13]
-
Storage: Keep the waste container closed at all times except when adding waste.[13] Store it in a designated satellite accumulation area within the lab, away from non-halogenated waste.
-
Disposal: Follow your institution's procedures for hazardous waste pickup.
References
- 1. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. science2education.co.uk [science2education.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound [myskinrecipes.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
